molecular formula C20H28O2 B195248 Methoxydienone CAS No. 2322-77-2

Methoxydienone

Cat. No.: B195248
CAS No.: 2322-77-2
M. Wt: 300.4 g/mol
InChI Key: PQMRKLSVUBRLLQ-XSYGEPLQSA-N
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Description

a progestin derived steroid and not a 17-alpha alkylated steroid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S)-13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one
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InChI

InChI=1S/C20H28O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-18H,3-4,6-12H2,1-2H3/t16-,17-,18+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMRKLSVUBRLLQ-XSYGEPLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2=O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H28O2
Source PubChem
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DSSTOX Substance ID

DTXSID201036347, DTXSID001045120
Record name (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
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Molecular Weight

300.4 g/mol
Source PubChem
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CAS No.

2322-77-2, 6236-40-4
Record name 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name Gona-2,5(10)-dien-17-one, 13-ethyl-3-methoxy-, (±)-
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Record name Methoxydienone
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Record name (1)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name 13-β-ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name METHOXYGONADIENE
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Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Methoxydienone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxydienone, also known as methoxygonadiene or MAX-LMG, is a synthetic anabolic-androgenic steroid (AAS) and progestogen of the 19-nortestosterone group.[1][2] Synthesized in the 1960s during research into oral contraceptives, it was never commercialized for medical use but has since emerged as a designer steroid.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with steroid hormone receptors, its anabolic and androgenic properties, and the experimental methodologies used for its characterization. While quantitative data on its direct receptor binding affinity is limited in publicly available literature, this document consolidates the known information and presents standardized protocols for its evaluation.[1]

Core Mechanism of Action: Dual Receptor Agonism

This compound exerts its physiological effects primarily through its interaction with two key nuclear receptors: the Androgen Receptor (AR) and the Progesterone Receptor (PR).[1] As an agonist, it binds to these receptors, initiating a cascade of molecular events that modulate gene expression in target tissues.

Androgen Receptor (AR) Signaling

The anabolic effects of this compound, such as increased protein synthesis and muscle growth, are mediated through its agonistic activity at the androgen receptor.[3] The binding of this compound to the AR in the cytoplasm triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs).[4] The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[4][5] This interaction recruits co-regulatory proteins and modulates the transcription of genes responsible for the anabolic and androgenic effects.[4][5]

Progesterone Receptor (PR) Signaling

In addition to its androgenic activity, this compound is also a progestin, meaning it binds to and activates the progesterone receptor.[1] Similar to its action on the AR, this compound binding to the PR induces a conformational change, dissociation from HSPs, dimerization, and translocation to the nucleus. The activated PR complex then binds to Progesterone Response Elements (PREs) on the DNA, regulating the expression of genes involved in reproductive functions and other physiological processes.[6][7]

Quantitative Data Summary

Publicly available quantitative data on the specific binding affinity (Ki or IC50 values) of this compound to the androgen and progesterone receptors are scarce.[1][8] However, its anabolic and androgenic potency has been characterized relative to other androgens using the in vivo Hershberger assay.[2][9]

ParameterValueReference Compound
Anabolic Activity 54Testosterone Propionate
Androgenic Activity 27Testosterone Propionate
Anabolic:Androgenic Ratio 2:1Testosterone Propionate
Anabolic Activity 90Nandrolone
Androgenic Activity 625Nandrolone
Anabolic:Androgenic Ratio ~0.14:1Nandrolone
Table 1: Relative Anabolic and Androgenic Potency of this compound (Administered by Injection)[2]

Signaling Pathways

The following diagrams illustrate the generalized signaling pathways for the androgen and progesterone receptors, which are activated by this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR AR AR_HSP->AR Dissociation HSP HSP AR_HSP->HSP AR_Dimer AR Dimer AR->AR_Dimer Dimerization cluster_nucleus cluster_nucleus AR->cluster_nucleus Translocation ARE ARE (DNA) AR_Dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulates PR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_HSP PR-HSP Complex This compound->PR_HSP Binds PR PR PR_HSP->PR Dissociation HSP HSP PR_HSP->HSP PR_Dimer PR Dimer PR->PR_Dimer Dimerization cluster_nucleus cluster_nucleus PR->cluster_nucleus Translocation PRE PRE (DNA) PR_Dimer->PRE Binds Gene_Transcription Gene Transcription PRE->Gene_Transcription Modulates Hershberger_Assay_Workflow Start Castrated Male Rats Dosing 10-Day Dosing (Vehicle, TP, this compound) Start->Dosing Necropsy Euthanasia & Necropsy (24h after last dose) Dosing->Necropsy Dissection Dissection of Androgen-Dependent Tissues Necropsy->Dissection Weighing Tissue Weighing Dissection->Weighing Analysis Data Analysis: Calculate Anabolic:Androgenic Ratio Weighing->Analysis Competitive_Binding_Assay_Workflow Start Prepare Receptor Source (e.g., Cytosol) Incubation Incubate: Receptor + Radioligand + Varying [this compound] Start->Incubation Separation Separate Bound & Free Ligand (Filtration) Incubation->Separation Measurement Measure Radioactivity (Scintillation Counting) Separation->Measurement Analysis Data Analysis: Generate Competition Curve Determine IC50 & Ki Measurement->Analysis

References

An In-Depth Technical Guide to the Discovery and History of Methoxygonadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxygonadiene, also known by its chemical name 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one, is a synthetic steroid that occupies a unique position in the landscape of medicinal chemistry and endocrinology.[1][2] First synthesized in the 1960s during the fervent search for novel progestins for oral contraceptives, it was a product of the innovative research led by chemist Herchel Smith and his team at Wyeth Pharmaceuticals.[1][2][3] Despite its potent anabolic properties, methoxygonadiene was never commercialized for therapeutic use.[1][2] However, it later emerged as a key intermediate in the synthesis of the widely used progestin, levonorgestrel, and has also been identified in the illicit market as a designer anabolic-androgenic steroid (AAS).[1][2][4] This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and biological activity of methoxygonadiene, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its primary signaling pathways.

Discovery and Historical Development

The story of methoxygonadiene is intrinsically linked to the broader narrative of steroid research in the mid-20th century, a period marked by intense efforts to develop synthetic hormones with specific therapeutic applications.

1.1. The Quest for Novel Progestins: In the 1960s and 1970s, pharmaceutical companies were heavily invested in creating new synthetic progestins for use in oral contraceptives.[1][2][3] The research team at Wyeth Pharmaceuticals, under the guidance of Herchel Smith, was at the forefront of this endeavor.[1][2][3] Their work focused on modifying the 19-nortestosterone backbone, which led to the synthesis of a range of novel steroids, including methoxygonadiene.[1][5]

1.2. A Stepping Stone to Levonorgestrel: While methoxygonadiene itself did not proceed to clinical development for contraceptive use, it proved to be a crucial chemical intermediate.[1][2] Its unique structure made it an ideal precursor for the synthesis of levonorgestrel, a second-generation progestin that would become one of the most widely used components of oral contraceptives and emergency contraception.[1][2][6]

1.3. Re-emergence as a Designer Steroid: In more recent times, methoxygonadiene has found a new, albeit illicit, life as a "designer steroid" in the realm of performance enhancement.[1][2][3] Marketed to bodybuilders and athletes for its muscle-building effects, it represents a class of compounds that were investigated pharmaceutically but never commercialized, only to be rediscovered for non-medical purposes.[1][2]

Quantitative Data

Quantitative pharmacological data for methoxygonadiene is limited in publicly accessible scientific literature.[1][2] Much of the available information is qualitative or focuses on its anabolic effects without specific receptor binding affinities.

ParameterValueReference Compound
Anabolic:Androgenic Ratio 54:27Testosterone Propionate
Anabolic:Androgenic Ratio 90:625Nandrolone
Table 1: Relative Anabolic and Androgenic Potency of Methoxygonadiene (administered by injection).[3][7]

Comparative Receptor Binding Affinities of Other Progestins:

CompoundProgesterone Receptor (PR) RBA (%)Androgen Receptor (AR) RBA (%)Glucocorticoid Receptor (GR) RBA (%)Estrogen Receptor (ERα) RBA (%)
Progesterone1001-101-5<0.1
Levonorgestrel17084-871-5<0.1
Table 2: Comparative Relative Binding Affinities of Progestins.[8]

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and biological evaluation of methoxygonadiene are not extensively published. However, based on available information and standard laboratory practices, the following methodologies can be outlined.

3.1. Synthesis of 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one (Methoxygonadiene)

The synthesis of methoxygonadiene is typically achieved through the oxidation of its precursor, 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol.[1][9]

3.1.1. Synthesis of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol (Precursor)

  • Principle: This precursor is synthesized via a Birch reduction of an aromatic steroid precursor, 18-methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol, which selectively reduces the aromatic A-ring.[1]

  • Materials:

    • 18-methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol

    • Aniline

    • Sodium metal

    • Tetrahydrofuran (THF)

    • Methanol

    • Acetic acid

  • Procedure:

    • Preparation of the Reducing Reagent: In a four-necked flask, cool 30 ml of aniline to -5°C. Add 5 g of sodium metal in portions over 20 minutes, maintaining the temperature between -10°C and 0°C. Gradually warm the mixture to 60-70°C and stir for 1 hour until the solution turns blue.[1][5]

    • Reduction Reaction: Dissolve 5 g of 18-methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol in 50 ml of THF and cool the solution to -100°C.[1][5] Slowly add this steroid solution to the sodium anilide solution over 30 minutes. Maintain the reaction temperature for 1.5 hours.[1][5]

    • Quenching: Lower the temperature to 0°C and add 25 ml of methanol dropwise over 30 minutes. Stir at 0-10°C for 30 minutes.[1][5]

    • Work-up and Isolation: Transfer the reaction solution to a larger flask and add 150 ml of water. Add 200 ml of 30% acetic acid solution, keeping the temperature between 30-40°C, and hold for 30 minutes.[1][5] Filter the precipitate and wash the filter cake until neutral.[1][5]

    • Purification: To the wet product, add 10 ml of ethanol and reflux for 1 hour. Cool to room temperature, then to -5 to 0°C for 16 hours. Collect the product by suction filtration, wash with cold ethanol, and dry at 40°C to a constant weight.[1][5]

3.1.2. Oxidation to Methoxygonadiene

  • Principle: The 17β-hydroxyl group of the precursor is oxidized to a ketone using an Oppenauer oxidation.[9]

  • Materials:

    • 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol

    • Aluminum isopropoxide

    • Toluene

    • Cyclohexanone

    • Anhydrous sodium sulphate

    • Ether

  • Procedure:

    • Reaction Setup: In a suitable flask, combine 0.8 g of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol, 0.36 g of aluminum isopropoxide, 26 cc of toluene, and 8 cc of cyclohexanone.[9] Reflux the mixture under a nitrogen atmosphere for 3 hours.[9]

    • Work-up and Isolation: Allow the solution to cool under nitrogen. Add 5 cc of water and shake the mixture vigorously. Add 5 g of anhydrous sodium sulphate, shake again, and let it stand for 30 minutes.[9]

    • Extraction and Evaporation: Filter the solution and combine the filtrate with ether-washings of the residue. Evaporate the solvent, first at 30°C/20 mm Hg, then at 50°C/0.1 mm Hg, to yield the crystalline product, 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17-one.[9]

3.2. Androgen Receptor Competitive Binding Assay

  • Principle: This assay measures the ability of methoxygonadiene to compete with a radiolabeled androgen for binding to the androgen receptor (AR). The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined to calculate the binding affinity (Ki).[7]

  • Materials:

    • Test compound: Methoxygonadiene

    • Radioligand: [³H]-R1881 (a synthetic androgen)

    • AR source: Cytosol from rat prostate or recombinant human AR

    • Buffers and other reagents

  • Procedure:

    • Incubate a fixed concentration of [³H]-R1881 with the AR preparation in the presence of increasing concentrations of methoxygonadiene.

    • After reaching equilibrium, separate the bound and free radioligand.

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Plot the percentage of specific binding against the log concentration of methoxygonadiene to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.[7]

3.3. Progesterone Receptor Competitive Binding Assay

  • Principle: This assay is similar to the AR binding assay but measures the ability of methoxygonadiene to compete with a labeled progesterone ligand for binding to the progesterone receptor (PR).[2]

  • Materials:

    • Test compound: Methoxygonadiene

    • Labeled ligand: Radiolabeled or fluorescently-labeled progesterone

    • PR source: Rabbit uterine cytosol or recombinant human PR

    • Buffers and other reagents

  • Procedure:

    • Incubate a fixed concentration of the labeled progesterone ligand with the PR preparation and varying concentrations of methoxygonadiene.

    • After reaching equilibrium, separate the bound and free labeled ligand.

    • Measure the amount of bound labeled ligand.

    • Calculate the IC50 and Ki values as described for the AR binding assay.[2]

Signaling Pathways and Mechanism of Action

Methoxygonadiene exerts its biological effects primarily by acting as an agonist at two key nuclear receptors: the Androgen Receptor (AR) and the Progesterone Receptor (PR).[1][2] As a synthetic steroid, it mimics the actions of the endogenous hormones testosterone and progesterone.[1][2]

4.1. Androgen Receptor Signaling:

Upon entering a target cell, methoxygonadiene binds to the AR located in the cytoplasm. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of genes involved in anabolic processes, such as increased protein synthesis and muscle growth.[7]

4.2. Progesterone Receptor Signaling:

Similarly, methoxygonadiene can bind to the PR. This interaction also leads to the dissociation of HSPs, nuclear translocation, dimerization, and binding to progesterone response elements (PREs) on the DNA. This modulates the expression of genes that regulate various physiological processes, and its progestogenic activity can contribute to side effects such as water retention.

Signaling_Pathways Methoxygonadiene Signaling Pathways cluster_ar_pathway Androgen Receptor Pathway cluster_pr_pathway Progesterone Receptor Pathway M_AR Methoxygonadiene AR Androgen Receptor (AR) M_AR->AR Binds AR_complex AR-Methoxygonadiene Complex AR->AR_complex Activation AR_dimer Dimerized Complex AR_complex->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_A Gene Transcription (Anabolic Effects) ARE->Gene_A Initiates M_PR Methoxygonadiene PR Progesterone Receptor (PR) M_PR->PR Binds PR_complex PR-Methoxygonadiene Complex PR->PR_complex Activation PR_dimer Dimerized Complex PR_complex->PR_dimer Dimerization & Nuclear Translocation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds Gene_P Gene Transcription (Progestogenic Effects) PRE->Gene_P Initiates

Caption: Methoxygonadiene signaling pathways.

Experimental_Workflow Experimental Workflow for Receptor Binding Assay start Start: Prepare Receptor (e.g., AR or PR) incubation Incubate Receptor with Radioligand and Methoxygonadiene (Varying Concentrations) start->incubation separation Separate Bound and Free Radioligand incubation->separation measurement Measure Radioactivity of Bound Fraction separation->measurement analysis Data Analysis: - Plot Competition Curve - Determine IC50 - Calculate Ki measurement->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for receptor binding assay.

Conclusion

Methoxygonadiene represents a fascinating case study in steroid chemistry and drug development. Born from the pursuit of novel contraceptives, its journey has taken it from a promising pharmaceutical candidate to a critical synthetic intermediate and, ultimately, to an underground performance-enhancing drug. While a comprehensive quantitative profile of its receptor binding affinities remains to be fully elucidated in public literature, its known anabolic and progestogenic effects underscore its potent biological activity. The methodologies and pathways detailed in this guide provide a framework for researchers to further investigate the pharmacological properties of this and other synthetic steroids, contributing to a deeper understanding of their mechanisms of action and potential therapeutic applications or risks.

References

Methoxydienone and the Androgen Receptor: A Technical Guide to its Binding Characteristics and Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Abstract

Methoxydienone, also known as methoxygonadiene, is a synthetic anabolic-androgenic steroid (AAS) that has garnered interest within the scientific community.[1] While it has never been marketed for medical use, its presence as a designer steroid necessitates a thorough understanding of its interaction with the androgen receptor (AR).[1] This technical guide provides a comprehensive overview of the binding characteristics of this compound to the androgen receptor, details the experimental protocols for determining such interactions, and illustrates the subsequent signaling cascade. Although direct quantitative binding affinity data for this compound is scarce in publicly available literature, this guide consolidates related potency data and outlines the established methodologies for its empirical determination.[1][2]

Quantitative Data Summary: Relative Potency

Direct quantitative measures of this compound's binding affinity for the androgen receptor, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are not readily found in peer-reviewed literature.[1][2] However, its biological activity, which is mediated by the androgen receptor, has been characterized in terms of its anabolic and androgenic potency relative to other well-established androgens. This provides an indirect measure of its efficacy at the receptor level. The anabolic-to-androgenic ratio is a key parameter in evaluating the therapeutic potential of AAS.[1]

CompoundAnabolic Potency RatioAndrogenic Potency RatioReference Compound
This compound 5427Testosterone Propionate
This compound 90625Nandrolone

Table 1: Relative Anabolic and Androgenic Potency of this compound. This data is based on administration via injection and provides a comparative measure of its biological effects, which are initiated by binding to the androgen receptor.[1]

Experimental Protocols for Determining Androgen Receptor Binding Affinity

To empirically determine the binding affinity of this compound for the androgen receptor, a competitive radioligand binding assay is the gold standard.[2] This in vitro assay quantifies the ability of a test compound (this compound) to displace a radiolabeled androgen from the androgen receptor.

Competitive Radioligand Binding Assay

Objective: To determine the IC50 and subsequently the Ki of this compound for the androgen receptor.

Materials and Reagents:

  • Receptor Source: Cytosol from the ventral prostates of castrated rats, which is a rich source of androgen receptors.[1][3]

  • Radioligand: A synthetic, high-affinity radiolabeled androgen, such as [³H]-R1881 (Metribolone).[1]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol or DMSO).[1]

  • Reference Standard: A known potent androgen, such as unlabeled R1881 or Dihydrotestosterone (DHT), for determining non-specific binding and as a positive control.[1][4]

  • Buffers:

    • Low-salt TEDG buffer (Tris-HCl, EDTA, Dithiothreitol, Glycerol) for tissue homogenization and cytosol preparation.[1]

    • Assay buffer for incubations.

  • Scintillation Cocktail: For quantifying radioactivity.[1]

Methodology:

  • Preparation of Rat Prostate Cytosol:

    • Ventral prostates are surgically removed from castrated rats.

    • The tissue is homogenized in ice-cold, low-salt TEDG buffer.

    • The homogenate undergoes high-speed centrifugation to pellet cellular debris, with the resulting supernatant (cytosol) containing the soluble androgen receptors.[1]

  • Assay Procedure:

    • A constant, predetermined concentration of [³H]-R1881 and a fixed amount of the prostate cytosol are added to a series of assay tubes.

    • Serial dilutions of this compound are added to these tubes to create a concentration gradient.

    • Control tubes are included:

      • Total Binding: Contains cytosol and [³H]-R1881 only.

      • Non-specific Binding: Contains cytosol, [³H]-R1881, and a saturating concentration of unlabeled R1881 to block all specific binding sites.[1]

    • The tubes are incubated at 4°C for 16-20 hours to allow the binding to reach equilibrium.[1]

  • Separation of Bound and Unbound Ligand:

    • Following incubation, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved using methods like hydroxylapatite (HAP) slurry or dextran-coated charcoal.

  • Data Analysis:

    • The radioactivity in each tube is measured using a liquid scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding of [³H]-R1881 is plotted against the logarithm of the this compound concentration to generate a competition curve.

    • The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.[1]

    • The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of this compound for the androgen receptor.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The biological effects of this compound are initiated by its binding to the androgen receptor, which is a ligand-activated transcription factor.[5][6] The binding event triggers a conformational change in the receptor, leading to its translocation to the nucleus and the subsequent regulation of target gene expression.[6][7]

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_complex AR-HSP Complex (Inactive) This compound->AR_complex Binds AR_active Activated AR AR_complex->AR_active Conformational Change HSP HSPs AR_complex->HSP Dissociation AR_dimer AR Dimerization AR_active->AR_dimer Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Data Analysis Receptor_Prep Prepare Androgen Receptor Source (e.g., Prostate Cytosol) Incubation Incubate Receptor, Radioligand, and this compound (Allow to reach equilibrium) Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand ([³H]-R1881) Ligand_Prep->Incubation Test_Compound_Prep Prepare Serial Dilutions of this compound Test_Compound_Prep->Incubation Separation Separate Bound from Free Radioligand Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Calculation Calculate Specific Binding Quantification->Calculation Curve_Fitting Plot Competition Curve (% Specific Binding vs. [this compound]) Calculation->Curve_Fitting IC50_Ki Determine IC50 and Ki Curve_Fitting->IC50_Ki

References

The Uncharted Territory: An In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Methoxydienone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive review of publicly available scientific literature reveals a significant absence of specific in vivo pharmacokinetic and metabolism data for methoxydienone. This guide, therefore, serves as a methodological and predictive framework for researchers, scientists, and drug development professionals. It outlines the known biological activities of this compound, proposes putative metabolic pathways based on structurally related anabolic-androgenic steroids (AAS), and provides detailed experimental protocols for future in vivo investigations.

Introduction to this compound

This compound, also known as methoxygonadiene or 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one, is a synthetic, non-17α-alkylated anabolic-androgenic steroid and progestogen.[1][2][3] Developed in the 1960s during research into oral contraceptives, it was never commercialized for medical use but has been identified as a designer steroid in dietary supplements.[4][5] Structurally related to the progestin levonorgestrel, this compound exerts its biological effects through interaction with the androgen receptor (AR) and the progesterone receptor (PR).[3][4] Its non-17α-alkylated structure suggests a potentially lower risk of hepatotoxicity compared to other oral AAS, but also raises questions about its oral bioavailability and metabolic fate.[2]

Known In Vivo Biological Activity

While pharmacokinetic data is scarce, some in vivo biological activity data exists from the Hershberger assay, a standard method for assessing the anabolic and androgenic properties of steroids in castrated male rats.

Table 1: In Vivo Anabolic-to-Androgenic Ratio of this compound [3]

CompoundAnabolic Activity (relative to Testosterone Propionate)Androgenic Activity (relative to Testosterone Propionate)Anabolic-to-Androgenic Ratio
This compound 54272:1
Testosterone Propionate 1001001:1
Nandrolone 90625~0.14:1

Data presented is based on administration by injection and provides a comparative measure of the compound's desired muscle-building effects versus its masculinizing side effects.

Putative In Vivo Metabolism of this compound

The in vivo metabolism of this compound has not been formally studied. However, based on the well-documented biotransformation of other AAS, particularly methandienone, and general principles of steroid metabolism, a predictive metabolic pathway can be proposed.[6][7][8][9][10] The metabolism is expected to proceed through Phase I (functionalization) and Phase II (conjugation) reactions, primarily in the liver, to increase water solubility and facilitate excretion.[11]

Phase I Metabolism

Phase I reactions introduce or expose functional groups. For this compound, these are likely to include:

  • Hydroxylation: Addition of hydroxyl (-OH) groups at various positions on the steroid backbone is a common metabolic pathway for AAS, catalyzed by cytochrome P450 enzymes.

  • Reduction: Reduction of the A-ring and the 3-keto group.

  • Epimerization: Alteration of the stereochemistry at C17.

Phase II Metabolism

The metabolites formed during Phase I, as well as the parent compound, are expected to undergo conjugation with endogenous molecules to form highly water-soluble compounds for excretion via urine and/or bile.[11]

  • Glucuronidation: Conjugation with glucuronic acid is a major pathway for steroid metabolism.

  • Sulfation: Conjugation with a sulfonate group is another common pathway for steroid elimination.[12]

Methoxydienone_Metabolism cluster_phase1 Phase I Metabolism (Putative) cluster_phase2 Phase II Metabolism (Putative) This compound This compound Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 6β-hydroxy, 16-hydroxy) This compound->Hydroxylated_Metabolites CYP450, Reductases Reduced_Metabolites Reduced Metabolites (A-ring reduction) This compound->Reduced_Metabolites CYP450, Reductases Epimerized_Metabolites 17-Epimers This compound->Epimerized_Metabolites CYP450, Reductases Glucuronide_Conjugates Glucuronide Conjugates This compound->Glucuronide_Conjugates UGTs Sulfate_Conjugates Sulfate Conjugates This compound->Sulfate_Conjugates SULTs Hydroxylated_Metabolites->Glucuronide_Conjugates UGTs Hydroxylated_Metabolites->Sulfate_Conjugates SULTs Reduced_Metabolites->Glucuronide_Conjugates UGTs Reduced_Metabolites->Sulfate_Conjugates SULTs Epimerized_Metabolites->Glucuronide_Conjugates UGTs Epimerized_Metabolites->Sulfate_Conjugates SULTs Excretion Urinary and Biliary Excretion Glucuronide_Conjugates->Excretion Sulfate_Conjugates->Excretion

Caption: Proposed metabolic pathway for this compound.

In Vivo Pharmacokinetic Profile (Anticipated)

No specific in vivo pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) for this compound is currently available in the public domain.[1] The table below is presented as a template for how such data would be structured once determined from in vivo studies.

Table 2: Template for In Vivo Pharmacokinetic Parameters of this compound

ParameterDescriptionValue (Unit)
Cmax Maximum (peak) plasma concentrationData Not Available
Tmax Time to reach CmaxData Not Available
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationData Not Available
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinityData Not Available
t1/2 Elimination half-lifeData Not Available
CL/F Apparent total clearance of the drug from plasma after oral administrationData Not Available
Vd/F Apparent volume of distribution after oral administrationData Not Available
F (%) Absolute oral bioavailabilityData Not Available

Experimental Protocols for In Vivo Assessment

The following sections detail standardized experimental protocols that could be employed to determine the in vivo pharmacokinetics and metabolism of this compound.

Preclinical In Vivo Pharmacokinetic Study Protocol[1][13]

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) of this compound following oral and intravenous administration in an animal model.

Animal Model:

  • Species: Male Sprague-Dawley rats (n=5 per group).

  • Housing: Controlled environment with a 12-hour light/dark cycle, ad libitum access to food and water.

  • Acclimation: Minimum of 7 days prior to the study.

Experimental Groups:

  • Oral Administration Group: Receives a single oral gavage dose of this compound (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Intravenous (IV) Administration Group: Receives a single IV bolus dose of this compound (e.g., 1 mg/kg) via the tail vein to determine absolute bioavailability.

Procedure:

  • Dosing: Administer the respective doses to each group.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein or other suitable site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software.

PK_Study_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analysis Acclimation Acclimation of Rats Grouping Group Assignment (Oral vs. IV) Acclimation->Grouping Oral_Dose Oral Gavage (10 mg/kg) Grouping->Oral_Dose IV_Dose IV Injection (1 mg/kg) Grouping->IV_Dose Blood_Collection Serial Blood Sampling (0-24h) Oral_Dose->Blood_Collection IV_Dose->Blood_Collection Plasma_Separation Centrifugation Blood_Collection->Plasma_Separation LCMS LC-MS/MS Analysis Plasma_Separation->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Report Report PK_Calc->Report Final Report

Caption: Experimental workflow for a preclinical pharmacokinetic study.

In Vivo Metabolism and Metabolite Identification Protocol[11][14]

Objective: To identify the major phase I and phase II metabolites of this compound in urine and feces and to elucidate its primary routes of excretion.

Animal Model:

  • Species: Male Sprague-Dawley rats equipped with metabolic cages to allow for separate collection of urine and feces.

Procedure:

  • Dosing: Administer a single oral dose of radiolabeled ([¹⁴C] or [³H]) this compound.

  • Sample Collection: Collect urine and feces at regular intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) for up to 7 days or until radioactivity is negligible.

  • Radioactivity Quantification: Determine the total radioactivity in each urine and feces sample to ascertain the extent and rate of excretion.

  • Metabolite Profiling (Urine):

    • Pool urine samples from peak excretion periods.

    • Perform enzymatic hydrolysis on a subsample using β-glucuronidase and sulfatase to cleave phase II conjugates.

    • Extract both hydrolyzed and non-hydrolyzed samples using solid-phase extraction (SPE).[11]

    • Analyze the extracts using LC-MS/MS and/or GC-MS to separate and identify metabolites.

  • Metabolite Profiling (Feces):

    • Homogenize fecal samples.

    • Extract metabolites using an appropriate organic solvent.

    • Analyze the extracts using LC-MS/MS.

  • Structure Elucidation: Use high-resolution mass spectrometry (HRMS) and potentially NMR spectroscopy on isolated metabolites to confirm their structures.

Signaling Pathway

This compound is known to be an agonist for both the androgen receptor (AR) and the progesterone receptor (PR). The binding of this compound to these nuclear receptors initiates a cascade of events leading to changes in gene expression.

Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response This compound This compound AR Androgen Receptor (AR) This compound->AR Diffusion & Binding PR Progesterone Receptor (PR) This compound->PR Diffusion & Binding Dimer Activated Receptor Dimer AR->Dimer Conformational Change & Dimerization PR->Dimer Conformational Change & Dimerization HSP Heat Shock Proteins (HSP) HSP->AR Stabilization HSP->PR Stabilization ARE Androgen Response Element (ARE) Dimer->ARE Nuclear Translocation & DNA Binding PRE Progesterone Response Element (PRE) Dimer->PRE Nuclear Translocation & DNA Binding Transcription Gene Transcription ARE->Transcription PRE->Transcription Response Anabolic & Progestogenic Effects Transcription->Response

Caption: Androgen and progesterone receptor signaling.

Conclusion

This technical guide consolidates the limited available information on this compound and provides a comprehensive framework for its future in vivo investigation. While the anabolic and androgenic activity has been quantified, a significant knowledge gap exists regarding its absorption, distribution, metabolism, and excretion. The proposed metabolic pathways and detailed experimental protocols herein offer a clear roadmap for researchers to elucidate the complete pharmacokinetic and metabolic profile of this synthetic steroid. Such studies are crucial for a thorough understanding of its biological effects and potential toxicities.

References

In Vitro Progestogenic and Anabolic Properties of Methoxydienone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxydienone (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) is a synthetic steroid belonging to the 19-nortestosterone family, recognized for its dual progestogenic and anabolic-androgenic properties.[1] Developed in the 1960s during research into oral contraceptives, it was never commercially marketed for medical use but has appeared on the designer steroid market.[2][3] This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the progestogenic and anabolic activities of this compound. Due to a notable scarcity of publicly available quantitative binding and transactivation data for this compound, this guide also presents comparative data for structurally similar 19-nortestosterone derivatives to provide a frame of reference for its potential activity.[2][3][4][5] Detailed experimental protocols for key in vitro assays and visualizations of the relevant signaling pathways are included to facilitate further research and understanding of this compound's pharmacological profile.

Introduction

This compound is a synthetic anabolic-androgenic steroid (AAS) and a progestogen.[2] Its biological effects are primarily mediated through its interaction with the androgen receptor (AR) and the progesterone receptor (PR).[3][6] As an agonist, this compound binds to these nuclear receptors, initiating a cascade of molecular events that lead to the modulation of gene expression, resulting in anabolic effects such as increased protein synthesis and muscle growth, as well as progestogenic effects.[2][6] Understanding the in vitro properties of this compound is crucial for elucidating its mechanism of action and potential off-target effects.

Mechanism of Action: Signaling Pathways

The anabolic and progestogenic effects of this compound are initiated by its binding to the androgen and progesterone receptors, respectively. Both are ligand-activated transcription factors belonging to the nuclear receptor superfamily.

Androgen Receptor (AR) Signaling Pathway

The primary mechanism for the anabolic effects of this compound is its function as an agonist for the androgen receptor.[2] The binding of this compound to the AR in the cytoplasm leads to a conformational change in the receptor, dissociation from heat shock proteins (HSPs), dimerization, and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and the initiation of transcription.[2]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M This compound AR_HSP AR-HSP Complex M->AR_HSP Binding AR_M AR-Methoxydienone Complex AR_HSP->AR_M HSP Dissociation AR_dimer AR-AR Dimer AR_M->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Translocation & Binding Gene Target Gene ARE->Gene Transcription Initiation mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation

Androgen Receptor (AR) Signaling Pathway.
Progesterone Receptor (PR) Signaling Pathway

Similarly, the progestogenic effects of this compound are mediated through its agonistic activity at the progesterone receptor.[7] Upon binding this compound, the PR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus. The activated receptor-ligand complex then binds to progesterone response elements (PREs) on the DNA, regulating the transcription of progesterone-responsive genes.[3]

PR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M This compound PR_HSP PR-HSP Complex M->PR_HSP Binding PR_M PR-Methoxydienone Complex PR_HSP->PR_M HSP Dissociation PR_dimer PR-PR Dimer PR_M->PR_dimer Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Translocation & Binding Gene Target Gene PRE->Gene Transcription Initiation mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Progestogenic Effects) mRNA->Protein Translation

Progesterone Receptor (PR) Signaling Pathway.

Quantitative Data Presentation

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM) of 19-Nortestosterone Derivatives

CompoundAndrogen Receptor (AR) Ki (nM)Progesterone Receptor (PR) Ki (nM)
Norethisterone (NET)~3~1
Levonorgestrel (LNG)~1.5~0.5
Gestodene (GSD)~2~0.3

Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and should be considered for comparative purposes.[4]

Table 2: Comparative In Vitro Transcriptional Activation (EC50, nM) of 19-Nortestosterone Derivatives

CompoundAR-mediated Transactivation EC50 (nM)PR-mediated Transactivation EC50 (nM)
Norethisterone (NET)~10~0.1
Levonorgestrel (LNG)~1~0.05
Gestodene (GSD)~0.5~0.03

Note: Lower EC50 values indicate higher potency. Data is compiled from various sources and should be considered for comparative purposes.[4]

Experimental Protocols

To fully characterize the in vitro progestogenic and anabolic properties of this compound, two primary types of assays are essential: competitive binding assays to determine its affinity for the AR and PR, and reporter gene assays to measure its ability to activate these receptors and induce gene transcription.

Steroid Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound to a specific steroid receptor by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., cell lysate or purified recombinant receptor) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-Mibolerone for AR, [3H]-R5020 for PR) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilution Series (e.g., this compound) Test_Compound_Prep->Incubation Separation Separation of Bound and Free Radioligand (e.g., filtration, hydroxyapatite) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Competition_Curve Generate Competition Curve (% Specific Binding vs. Log[Compound]) Quantification->Competition_Curve IC50_Determination Determine IC50 Value Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Workflow for a Steroid Receptor Competitive Binding Assay.

Detailed Methodology:

  • Receptor Preparation: A source of the target receptor is prepared. This can be cytosol from a target tissue (e.g., rat prostate for AR, rabbit uterus for PR) or a preparation of purified recombinant human receptor.[1]

  • Reagents:

    • Radioligand: A specific, high-affinity radiolabeled ligand for the receptor of interest (e.g., [³H]-Mibolerone for AR, [³H]-R5020 for PR).[1]

    • Test Compound: A dilution series of the unlabeled test compound (this compound).

    • Assay Buffer: A suitable buffer to maintain pH and protein stability.

    • Separation Matrix: A method to separate receptor-bound from free radioligand (e.g., hydroxyapatite slurry or glass fiber filters).[1]

  • Assay Procedure: a. A constant concentration of the radioligand and the receptor preparation are incubated in the presence of increasing concentrations of the test compound. b. Control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a non-radiolabeled competitor) are included. c. The mixture is incubated to allow binding to reach equilibrium. d. The receptor-bound radioligand is separated from the free radioligand. e. The amount of bound radioactivity is measured using a liquid scintillation counter.[1]

  • Data Analysis: a. The percentage of specific binding of the radioligand is calculated for each concentration of the test compound. b. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. c. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve. d. The Ki (inhibition constant), which represents the binding affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.[2]

Steroid Receptor Transactivation (Reporter Gene) Assay

This assay measures the functional ability of a compound to activate a steroid receptor and induce the expression of a reporter gene.

Transactivation_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293T, HeLa) Transfection Co-transfection with: 1. Receptor Expression Vector 2. HRE-Reporter Vector Cell_Culture->Transfection Treatment Treatment with Test Compound Dilution Series (e.g., this compound) Transfection->Treatment Incubation Incubation (e.g., 18-24 hours) Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Reporter_Assay Measure Reporter Gene Activity (e.g., Luciferase Assay) Cell_Lysis->Reporter_Assay Dose_Response_Curve Generate Dose-Response Curve (Reporter Activity vs. Log[Compound]) Reporter_Assay->Dose_Response_Curve EC50_Determination Determine EC50 Value Dose_Response_Curve->EC50_Determination

Workflow for a Steroid Receptor Transactivation Assay.

Detailed Methodology:

  • Cell Culture and Transfection: a. A suitable mammalian cell line (e.g., HEK293T, HeLa) is cultured in appropriate media. b. Cells are co-transfected with two plasmids: an expression vector containing the gene for the human steroid receptor (AR or PR) and a reporter vector containing a hormone response element (ARE or PRE) upstream of a reporter gene (e.g., luciferase).[4]

  • Compound Treatment: a. After transfection, the cells are treated with a dilution series of the test compound (this compound). b. Control wells (vehicle only) and a reference agonist (e.g., dihydrotestosterone for AR, progesterone for PR) are included.

  • Incubation and Reporter Gene Assay: a. The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.[4] b. The cells are then lysed, and the activity of the reporter gene product (e.g., luminescence for luciferase) is measured.

  • Data Analysis: a. The fold induction of reporter gene activity is calculated for each concentration of the test compound relative to the vehicle control. b. A dose-response curve is generated by plotting the reporter activity against the logarithm of the test compound concentration. c. The EC50 value (the concentration of the test compound that produces 50% of the maximal response) is determined from the curve. This value represents the potency of the compound as a receptor agonist.[2]

Conclusion

This compound is a synthetic steroid with known progestogenic and anabolic-androgenic activities, which are mediated through the progesterone and androgen receptors, respectively.[1][6] While specific in vitro quantitative data for this compound remain limited in the public domain, its pharmacological profile can be inferred from structurally related 19-nortestosterone derivatives and can be thoroughly characterized using the detailed in vitro assays described in this guide.[4] The provided experimental protocols for competitive binding and transactivation assays serve as a foundation for researchers to determine the binding affinity and functional potency of this compound and other novel steroid compounds. Further research is warranted to generate specific quantitative data for this compound to fully elucidate its in vitro progestogenic and anabolic properties.

References

An In-depth Technical Guide on the Synthesis of Levonorgestrel from Methoxydienone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levonorgestrel, a second-generation synthetic progestin, is a cornerstone of hormonal contraception. Its total synthesis is a critical process in pharmaceutical manufacturing. This technical guide provides a detailed overview of a key synthetic route, utilizing methoxydienone (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) as the primary precursor. This pathway is notable for its efficiency and is the subject of various patented industrial processes.[1][2][3] This document will cover the core chemical transformations, present available quantitative data, detail experimental protocols derived from patent literature, and provide visualizations of the synthetic workflow.

Introduction

This compound, also known as methoxygonadiene, is a synthetic steroid first synthesized in the 1960s.[4] While initially investigated for its own hormonal activities, it was never commercialized for therapeutic use.[4][5] Its primary significance in modern pharmaceutical science is its role as a crucial intermediate in the synthesis of norgestrel and its biologically active enantiomer, levonorgestrel.[4][5][6][7] The conversion of this compound to levonorgestrel involves two primary chemical transformations: a stereoselective ethynylation of the C17-ketone and a subsequent acidic hydrolysis of the C3-enol ether to generate the final α,β-unsaturated ketone.[1][2][3] This route is advantageous due to its straightforward nature and amenability to industrial scale-up.[1][2]

Synthetic Pathway Overview

The synthesis of levonorgestrel from this compound is a two-step process.[1][2] The first step is the addition of an acetylene group to the ketone at the C-17 position. This is typically achieved through reaction with a lithium acetylide complex.[1][3] The second step involves the acid-catalyzed hydrolysis of the enol ether at the C-3 position, which results in the formation of the α,β-unsaturated ketone characteristic of levonorgestrel.[1][3][8]

G cluster_0 Synthesis of Levonorgestrel from this compound M This compound (Precursor) I Dienol Ether Intermediate (13β-ethyl-3-methoxy-17α-ethynyl- gona-2,5(10)-dien-17β-ol) M->I Step 1: Ethynylation (e.g., Lithium Acetylide) L Levonorgestrel (Final Product) I->L Step 2: Acid Hydrolysis (e.g., HCl)

Caption: Overall synthetic pathway from this compound to levonorgestrel.

Quantitative Data

The efficiency of the synthesis is highly dependent on the reaction conditions. The following table summarizes quantitative data extracted from patent literature, showcasing the impact of different reagents and conditions on reaction yields.

StepReactants & SolventsKey ConditionsYieldPurity (HPLC)Source
Ethynylation This compound, Sodium Ethoxide, Toluene, AcetyleneTemp: -20°CIntermediate Yield: ~91%Not SpecifiedCN111647035A[9]
Ethynylation This compound, Potassium Isopropoxide, DMSO, AcetyleneTemp: 30°CIntermediate Yield: ~95%Not SpecifiedCN111647035A[9]
Hydrolysis & Purification Dienol Ether Intermediate, Acetone, 10% HClReflux 1h, then crystallizationFinal Product: 375g from 500g intermediate (~80%)Not SpecifiedCN101982472A[2]
Complete Process This compound -> LevonorgestrelTwo-step process as per patentTotal Mass Yield: 86%99.3%CN111647035A[9]
Complete Process This compound -> LevonorgestrelTwo-step process as per patentTotal Mass Yield: 87%99.2%CN111647035A[9]

Experimental Protocols

The following protocols are detailed representations of the synthetic procedures described in patent filings. They are intended for informational purposes for a research audience.

Protocol 1: Ethynylation via Alkynyllithium Ammine Complex[1][2]

This protocol outlines the formation of the dienol ether intermediate.

G cluster_workflow Ethynylation Experimental Workflow start Start prep_reagent Prepare Alkynyllithium Ammine Complex (Lithium metal in liquid NH3, introduce Acetylene gas) start->prep_reagent prep_substrate Dissolve this compound in an appropriate solvent (e.g., THF, Toluene) start->prep_substrate reaction Add this compound solution to Alkynyllithium complex at -20°C prep_reagent->reaction prep_substrate->reaction stir Stir for 30 minutes reaction->stir product Dienol Ether Intermediate Formed stir->product

Caption: Workflow for the ethynylation of this compound.

Methodology:

  • Preparation of Alkynyllithium Ammine Complex:

    • A 1000ml three-necked reaction flask is charged with 500ml of liquid ammonia. The temperature is maintained between -55°C and -50°C.[1][10]

    • 10.5g to 11g of lithium metal is added under stirring over a period of 20 minutes.[1][2]

    • Once the lithium metal is fully dissolved (indicated by a blue-black solution), acetylene gas is bubbled through the solution at a flow rate of 4L/min.[1][10] The introduction of acetylene continues until the solution color changes from blue-black to gray-white, and then for an additional 5 minutes.[1][10]

  • Ethynylation Reaction:

    • This compound (referred to as 'Wo Shi oxide compound' in some translations) is dissolved in a solvent such as methyl tertiary butyl ether, toluene, or tetrahydrofuran (THF). A typical concentration is 90g of this compound per liter of solvent.[2]

    • The prepared alkynyllithium complex is cooled to -20°C.[2]

    • The this compound solution is added dropwise to the alkynyllithium complex while maintaining the temperature at -20°C. The addition is completed over 30 minutes with continuous stirring.[2]

    • The reaction yields the alkynyl adduct, or dienol ether intermediate (13β-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol).[3]

Protocol 2: Acid Hydrolysis and Purification[2]

This protocol describes the conversion of the dienol ether intermediate to the final levonorgestrel product.

Methodology:

  • Hydrolysis:

    • To the reaction mixture containing the dienol ether intermediate, a 10% solution of hydrochloric acid is added to adjust the pH to 1-2. The temperature is controlled at -10°C to -5°C during this adjustment.[2]

    • After pH adjustment, the temperature is slowly raised to 60°C over 20-22 minutes.[2]

    • The mixture is held at 60°C and refluxed for 1 hour to ensure complete hydrolysis of the enol ether.[2]

    • Following hydrolysis, the mixture is cooled to 0°C and allowed to stand for phase separation.[2]

  • Work-up and Extraction:

    • The lower aqueous layer is separated and extracted twice with the original organic solvent (e.g., methyl tertiary butyl ether, toluene, or THF).[2]

    • All organic phases are combined.[2]

    • The combined organic phase is washed with water until the pH is neutral.[2]

    • The organic solvent is then concentrated under reduced pressure (300mm Hg).[2]

  • Crystallization and Purification:

    • Ethyl acetate is added to the concentrated organic residue. A typical ratio is 22mL of ethyl acetate per gram of the initial this compound.[2]

    • The mixture is heated to 60°C to dissolve the solid.[2]

    • The solution is then slowly cooled to 10°C over 20 minutes and stirred at this temperature for an additional 30 minutes to induce crystallization.[2]

    • The crystalline product is collected by suction filtration and dried to yield levonorgestrel.[2]

Conclusion

The synthesis of levonorgestrel from this compound represents a robust and industrially viable pathway. The key steps of stereoselective ethynylation and acid-catalyzed hydrolysis are well-established transformations in steroid chemistry. The provided protocols, derived from patent literature, offer a framework for understanding the practical execution of this synthesis. The quantitative data indicate that high yields and purity can be achieved through careful control of reaction conditions. This guide serves as a comprehensive technical resource for professionals engaged in the research and development of steroidal pharmaceuticals.

References

An In-Depth Toxicological Profile of Methoxydienone (CAS 2322-77-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxydienone (CAS 2322-77-2), also known as 13-ethyl-3-methoxygona-2,5(10)-dien-17-one, is a synthetic anabolic-androgenic steroid (AAS). While not approved for medical use, it has been identified in dietary supplements marketed for bodybuilding. This technical guide provides a comprehensive overview of the available toxicological data for this compound, including quantitative data, detailed experimental protocols for key assays, and a discussion of its mechanism of action. The information presented is intended to serve as a resource for researchers, scientists, and professionals in drug development to understand the potential toxicological profile of this compound.

Introduction

This compound is a synthetic steroid that falls under the category of anabolic-androgenic steroids.[1] It is structurally related to other AAS and is believed to exert its effects primarily through interaction with the androgen and progesterone receptors. Due to its unapproved status and its appearance in the unregulated supplement market, a thorough understanding of its toxicological properties is crucial for risk assessment and regulatory purposes.

Toxicological Data Summary

The available toxicological data for this compound is limited. However, based on information from safety data sheets and comparative analysis with other anabolic steroids, a preliminary toxicological profile can be summarized.

Acute Toxicity

Quantitative acute toxicity data for this compound is available for oral and dermal routes in rats.

Endpoint Species Route Value Reference
LD50Rat (male/female)Oral> 2000 mg/kg bw[2]
LD50Rat (male/female)Dermal> 2000 mg/kg bw[2]
Genotoxicity and Carcinogenicity
Anabolic-Androgenic Ratio

The anabolic-to-androgenic ratio of a steroid is a key indicator of its relative muscle-building to masculinizing effects.

Parameter Value (relative to Testosterone Propionate) Reference
Anabolic Activity54[3][4]
Androgenic Activity27[3][4]
Anabolic:Androgenic Ratio 2:1 [3][4]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is believed to be through its interaction with steroid hormone receptors, specifically the androgen receptor (AR) and the progesterone receptor (PR).

Androgen Receptor Signaling

As an agonist of the androgen receptor, this compound can mimic the effects of endogenous androgens like testosterone. This interaction is thought to be responsible for its anabolic effects on muscle tissue. The binding of this compound to the AR can initiate a cascade of cellular events leading to changes in gene expression and protein synthesis.

Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) (Cytoplasm) This compound->AR Binds to HSP Heat Shock Proteins AR->HSP Dissociation of Dimer AR-Methoxydienone Dimer AR->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Protein_Synthesis Protein Synthesis (Anabolic Effects) Transcription->Protein_Synthesis Leads to

Androgen Receptor Signaling Pathway for this compound.
Progesterone Receptor Signaling

This compound is also reported to have progestogenic activity, suggesting it can bind to and activate the progesterone receptor. This interaction could contribute to its overall endocrine-disrupting effects.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the toxicological properties of a substance. The following sections outline the methodologies for key experiments relevant to this compound.

Hershberger Bioassay (OECD Test Guideline 441)

The Hershberger bioassay is the gold-standard in vivo assay for assessing the androgenic and anti-androgenic properties of a substance.[5][6]

Hershberger_Assay_Workflow Start Start: Peripubertal Male Rats Castration Surgical Castration Start->Castration Recovery 7-Day Recovery Period Castration->Recovery Dosing 10-Day Dosing (Vehicle, TP, this compound) Recovery->Dosing Necropsy Necropsy (24h after last dose) Dosing->Necropsy Tissue_Weighing Excision and Weighing of Androgen-Dependent Tissues (Ventral Prostate, Seminal Vesicles, etc.) Necropsy->Tissue_Weighing Data_Analysis Data Analysis: - Compare tissue weights to controls - Calculate Anabolic:Androgenic Ratio Tissue_Weighing->Data_Analysis End End: Assessment of Androgenic/Anabolic Activity Data_Analysis->End

Workflow for the Hershberger Bioassay.

Protocol Summary:

  • Animal Model: Peripubertal male rats (e.g., Sprague-Dawley).

  • Procedure:

    • Animals are castrated to minimize endogenous androgen influence.

    • Following a recovery period, animals are treated with the test substance (this compound), a vehicle control, and a positive control (e.g., testosterone propionate) for 10 consecutive days.

    • Approximately 24 hours after the final dose, animals are euthanized.

    • Androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis) are dissected and weighed.

  • Data Analysis: The weights of the tissues from the treated groups are compared to the control groups to determine androgenic or anti-androgenic effects.

Androgen and Progesterone Receptor Competitive Binding Assays

These in vitro assays are used to determine the binding affinity of a substance to the androgen and progesterone receptors.

Receptor_Binding_Assay Start Start: Prepare Receptor Source (e.g., rat prostate cytosol) Incubation Incubate Receptor with: - Radiolabeled Ligand (e.g., [3H]-R1881) - Varying concentrations of this compound Start->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Data_Analysis Data Analysis: - Plot competition curve - Determine IC50 and Ki values Quantification->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Workflow for a Receptor Competitive Binding Assay.

Protocol Summary:

  • Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

  • Procedure:

    • A preparation containing the target receptor is incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the test substance.

    • After reaching equilibrium, the bound and free radioligand are separated.

    • The amount of bound radioactivity is measured.

  • Data Analysis: A competition curve is generated to determine the IC50 (the concentration of the test substance that inhibits 50% of the specific binding of the radioligand), from which the binding affinity (Ki) can be calculated.

Genotoxicity Assays

A battery of in vitro genotoxicity tests is typically used to assess the potential of a substance to cause genetic damage.

  • Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[7][8][9]

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects chromosome breakage and loss in cultured mammalian cells.[10][11][12]

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test identifies structural chromosomal abnormalities in cultured mammalian cells.[13][14]

Potential Adverse Effects

Based on its classification as an anabolic-androgenic steroid, chronic use or high-dose exposure to this compound may lead to a range of adverse health effects, including:

  • Hepatotoxicity: Liver damage is a known risk associated with the use of some AAS.

  • Cardiovascular Effects: Anabolic steroids can negatively impact the cardiovascular system.

  • Endocrine Disruption: As an exogenous steroid, this compound can disrupt the body's natural hormonal balance, potentially leading to side effects such as infertility, gynecomastia in males, and virilization in females.[15][16]

  • Behavioral Changes: Mood swings and aggression have been associated with AAS use.[15][16]

Conclusion

The available toxicological data for this compound (CAS 2322-77-2) is limited, with a notable lack of comprehensive studies on its genotoxicity, carcinogenicity, and chronic toxicity. The acute toxicity appears to be low based on the available LD50 data. Its mechanism of action is consistent with other anabolic-androgenic steroids, primarily through interaction with the androgen and progesterone receptors. The anabolic-to-androgenic ratio suggests a greater anabolic than androgenic potential. However, the potential for significant adverse effects, including hepatotoxicity, cardiovascular issues, and endocrine disruption, warrants caution. Further in-depth toxicological studies following standardized protocols are necessary to fully characterize the risk profile of this compound for human health. This guide provides a foundational understanding of the known and potential toxicology of this compound and highlights the critical data gaps that need to be addressed by the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of C20H28O2 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C20H28O2 represents a class of compounds known as retinoids, which are structurally related to vitamin A. These molecules play critical roles in various biological processes, including cell growth, differentiation, and apoptosis. The most prominent isomers—tretinoin (all-trans-retinoic acid), isotretinoin (13-cis-retinoic acid), and alitretinoin (9-cis-retinoic acid)—have been extensively studied and developed as therapeutic agents, primarily in dermatology for the treatment of acne and psoriasis, and in oncology for certain types of cancer.[1][2] This guide provides a comprehensive overview of the physicochemical properties of these key C20H28O2 isomers, detailed experimental protocols for their characterization, and an illustrative representation of their common signaling pathway.

Physicochemical Properties of Key C20H28O2 Isomers

The physicochemical properties of retinoids are crucial for their formulation, delivery, and biological activity. While sharing the same molecular formula, the geometric isomerism of these compounds leads to distinct properties, influencing their stability and therapeutic efficacy.

Table 1: Physicochemical Data for Tretinoin (all-trans-retinoic acid)
PropertyValueReference
Molecular Weight 300.44 g/mol [3][4]
Melting Point 180-182 °C[5][6]
Appearance Yellow to light-orange crystalline powder[7]
Solubility Practically insoluble in water. Soluble in methanol, ethanol, acetone, chloroform, and dichloromethane.[6]
pKa ~4.73 (Predicted)[6]
LogP 6.3[6]
UV max (in ethanol) 350 nm[5]
Stability Unstable to light, oxygen, and heat.[5]
Table 2: Physicochemical Data for Isotretinoin (13-cis-retinoic acid)
PropertyValueReference
Molecular Weight 300.44 g/mol [8][9]
Melting Point 172-175 °C[10]
Appearance Yellow-orange to orange crystalline powder[9]
Solubility Practically insoluble in water. Soluble in methylene chloride, slightly soluble in ethanol.[10]
pKa ~4.7 (Predicted)
LogP 6.3[8]
Stability Sensitive to air, heat, and light, especially in solution.[10]
Table 3: Physicochemical Data for Alitretinoin (9-cis-retinoic acid)
PropertyValueReference
Molecular Weight 300.44 g/mol [11]
Melting Point 189-191 °C[11][12]
Appearance Pale yellow solid[11]
Solubility Insoluble in water. Soluble in chloroform (50 mg/ml), DMSO (~25 mg/ml), ethanol (25 mg/ml), and acetone (25 mg/ml).[11]
pKa ~4.73 (Predicted)[11]
LogP 6.3 (Calculated)[13]
Stability Sensitive to light and air.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug development. The following are detailed methodologies for key experiments.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the crystalline organic compound is finely crushed into a powder.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[14]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.[1][15]

  • Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, especially near the expected melting point.[16]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.[14] A sharp melting point range (0.5-1 °C) is indicative of a pure compound.[1]

Solubility Determination

Objective: To determine the solubility of the compound in various solvents.

Methodology:

  • Solvent Selection: A range of solvents of varying polarity are used, such as water, ethanol, and dichloromethane.

  • Sample Preparation: A known mass of the compound (e.g., 1-5 mg) is placed in a small test tube or vial.[17]

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.[17]

  • Mixing: The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period to ensure thorough mixing and to reach equilibrium.[17][18]

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid is insoluble, the process can be repeated with gentle heating, noting any changes.

  • Quantitative Analysis (Optional): For a precise solubility value, a saturated solution is prepared, and the concentration of the dissolved solute in the supernatant is determined using techniques like UV-Vis spectroscopy or HPLC after filtration.[18]

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of the compound.

Methodology (Potentiometric Titration):

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) to create a solution of known concentration.[19]

  • Titration Setup: A pH meter with a calibrated electrode is immersed in the sample solution. The solution is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution from a burette.[19][20]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.[19]

Signaling Pathway

Retinoids exert their biological effects by modulating gene expression through nuclear receptors. The canonical retinoic acid signaling pathway is a key mechanism underlying their therapeutic actions.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid (C20H28O2) CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Binds to Retinoid_CRABP Retinoid-CRABP Complex CRABP->Retinoid_CRABP RAR Retinoic Acid Receptor (RAR) Retinoid_CRABP->RAR Translocates to Nucleus and releases Retinoid RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->RAR_RXR RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Biological_Effects Cell Differentiation, Proliferation, Apoptosis Gene_Transcription->Biological_Effects Leads to

Caption: The Retinoid Signaling Pathway.

Pathway Description: Retinoids like tretinoin and isotretinoin enter the cell and bind to cellular retinoic acid-binding proteins (CRABPs) in the cytoplasm.[21] This complex is transported to the nucleus, where the retinoid is released and binds to the Retinoic Acid Receptor (RAR).[22][23] RAR then forms a heterodimer with the Retinoid X Receptor (RXR).[22][24] This RAR-RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[23][25] This binding modulates the transcription of these genes, leading to changes in protein expression that ultimately control cellular processes such as differentiation, proliferation, and apoptosis.[22][25]

References

Methoxydienone: A Technical Analysis of its Anabolic-to-Androgenic Ratio

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxydienone, also known as methoxygonadiene, is a synthetic steroid of the 19-nortestosterone group with potent anabolic activity.[1][2] This technical guide provides a comprehensive overview of the theoretical and experimentally determined anabolic-to-androgenic activity ratio of this compound. While purely theoretical calculations of this ratio are not widely available in public literature, this document consolidates the existing experimental data derived from standardized in vivo assays.[3] It details the methodologies for these key experiments, including the gold-standard Hershberger assay, and presents quantitative data in a structured format for comparative analysis. Furthermore, this guide illustrates the primary signaling pathway associated with this compound's mechanism of action and the experimental workflow for determining its anabolic and androgenic properties through detailed diagrams.

Chemical Structure and Properties

This compound, chemically designated as 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one, is a synthetic anabolic-androgenic steroid (AAS) and a progestogen.[2][4] Its structure is related to levonorgestrel and it was first synthesized in the 1960s and 1970s.[2] The molecular formula for this compound is C₂₀H₂₈O₂.[5]

Synonyms: Methoxygonadiene, 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one.[2][4]

Anabolic-to-Androgenic Ratio

The anabolic-to-androgenic (A:A) ratio is a critical measure used to distinguish the desired muscle-building (anabolic) effects of a steroid from its masculinizing (androgenic) side effects.[3] For this compound, this ratio has been determined experimentally through in vivo studies.

Quantitative Data Summary

The anabolic and androgenic potency of this compound has been characterized relative to other well-known androgens, primarily through administration via injection.[2][6] The following table summarizes the reported A:A ratio of this compound in comparison to reference compounds.

CompoundAnabolic Activity (relative)Androgenic Activity (relative)Anabolic-to-Androgenic RatioReference Compound
This compound 54272:1Testosterone Propionate
This compound 90625~0.14:1Nandrolone
Testosterone Propionate1001001:1-

Data is based on administration via injection.[2][3]

Mechanism of Action: Androgen Receptor Signaling

This compound exerts its anabolic and androgenic effects primarily by acting as an agonist for the androgen receptor (AR), a member of the nuclear receptor superfamily.[4][6] The binding of this compound to the AR initiates a conformational change in the receptor, leading to its translocation to the nucleus and the subsequent transcription of androgen-responsive genes, which results in increased protein synthesis and muscle growth.[6] It is also reported to have progestogenic activity, suggesting interaction with the progesterone receptor (PR).[1][6]

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M This compound AR Androgen Receptor (AR) M->AR Binds M_AR_complex Active M-AR Complex AR->M_AR_complex HSP Heat Shock Proteins HSP->M_AR_complex Dissociation AR_HSP_complex Inactive AR-HSP Complex AR_HSP_complex->AR AR_HSP_complex->HSP Nucleus Nucleus M_AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) M_AR_complex->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation

Androgen receptor signaling pathway activated by this compound.

Experimental Protocols

In Vivo Determination of Anabolic-to-Androgenic Ratio: The Hershberger Assay

The gold standard for determining the anabolic and androgenic activity of a compound is the Hershberger assay.[3] This bioassay uses castrated male rats to minimize the influence of endogenous androgens.[3]

4.1.1. Experimental Workflow

HershbergerAssayWorkflow Start Start: Peripubertal Male Rats Castration Surgical Castration Start->Castration Recovery Recovery Period (7-10 days) Castration->Recovery Grouping Randomization into Treatment Groups Recovery->Grouping Dosing Daily Dosing (10 days) - Vehicle Control - Reference (Testosterone Propionate) - this compound (multiple doses) Grouping->Dosing Necropsy Necropsy on Day 11 Dosing->Necropsy Dissection Dissection and Weighing of Tissues: - Levator Ani (Anabolic) - Ventral Prostate, Seminal Vesicles (Androgenic) Necropsy->Dissection Analysis Data Analysis: - Calculate mean tissue weights - Statistical comparison - Determine A:A ratio Dissection->Analysis End End: Determination of Anabolic and Androgenic Activity Analysis->End

Workflow for the Hershberger assay.

4.1.2. Detailed Methodology

  • Animal Model: Peripubertal male rats (e.g., Sprague-Dawley or Wistar) are used.[3] The animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.[3]

  • Castration and Acclimation: Rats are surgically castrated to remove the primary source of endogenous androgens. A recovery period of 7-10 days follows.[7]

  • Dosing: The castrated rats are randomly assigned to treatment groups, including a vehicle control, a reference standard (e.g., testosterone propionate), and multiple dose levels of this compound. The test substance is administered daily for 10 consecutive days, typically via subcutaneous injection or oral gavage.[7]

  • Necropsy and Tissue Collection: On the day after the last dose, the animals are euthanized. The following tissues are carefully dissected and weighed:

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis.

  • Data Analysis: The wet weights of the tissues are recorded. The anabolic and androgenic activities are determined by the dose-dependent increase in the weight of the respective tissues compared to the vehicle control group. The A:A ratio is then calculated by comparing the anabolic activity to the androgenic activity, often normalized to the reference standard.[3]

In Vitro Characterization: Receptor Binding and Reporter Gene Assays

To further understand the interaction of this compound with the androgen receptor, in vitro assays are essential.

4.2.1. Competitive Binding Assay

This assay determines the binding affinity of this compound for the androgen receptor.

  • Preparation of Receptor Source: A tissue or cell lysate rich in androgen receptors (e.g., from rat prostate or genetically modified cells) is prepared.

  • Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of this compound.

  • Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand. The amount of bound radioactivity is quantified using scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ), representing the binding affinity, is calculated from the IC₅₀ value.[6]

4.2.2. Reporter Gene Assay

This assay measures the ability of this compound to activate the androgen receptor and induce gene transcription.

  • Cell Culture and Transfection: A suitable cell line is co-transfected with a plasmid expressing the human androgen receptor and a reporter plasmid containing an androgen-responsive promoter linked to a reporter gene (e.g., luciferase).

  • Treatment: The transfected cells are treated with varying concentrations of this compound.

  • Lysis and Reporter Activity Measurement: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: The fold induction of reporter activity is calculated relative to a vehicle control. A dose-response curve is generated to determine the EC₅₀ value, which represents the potency of this compound as an androgen receptor agonist.[6]

InVitroAssayWorkflow cluster_binding Competitive Binding Assay cluster_reporter Reporter Gene Assay B_Start Start: AR-rich Lysate B_Incubate Incubate with [³H]-R1881 and varying [this compound] B_Start->B_Incubate B_Separate Separate Bound and Unbound Ligand B_Incubate->B_Separate B_Quantify Quantify Bound Radioactivity B_Separate->B_Quantify B_Analyze Calculate IC₅₀ and Kᵢ B_Quantify->B_Analyze B_End End: Determine Binding Affinity B_Analyze->B_End R_Start Start: Transfected Cells (AR + Reporter Plasmid) R_Treat Treat with varying [this compound] R_Start->R_Treat R_Lysis Cell Lysis R_Treat->R_Lysis R_Measure Measure Reporter Gene Activity R_Lysis->R_Measure R_Analyze Calculate Fold Induction and EC₅₀ R_Measure->R_Analyze R_End End: Determine Agonist Potency R_Analyze->R_End

Workflow for in vitro characterization assays.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Proteomics Research on Methoxydienone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methoxydienone in proteomics research. While direct proteomic studies on this compound are limited in publicly available literature, this document outlines its mechanism of action, provides protocols for investigating its effects on the proteome based on studies of similar anabolic-androgenic steroids (AAS), and presents relevant quantitative data.

Introduction to this compound

This compound, also known as methoxygonadiene, is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone.[1][2] It is known for its anabolic properties, promoting muscle growth and protein synthesis, primarily by activating the androgen receptor (AR).[2][3] Understanding the global protein expression changes induced by this compound is crucial for elucidating its molecular mechanisms, identifying biomarkers of exposure, and discovering potential therapeutic applications or adverse effects. Proteomics offers a powerful approach to achieve this by enabling the large-scale analysis of proteins and their modifications.

Mechanism of Action: Androgen Receptor Signaling

This compound exerts its biological effects primarily through the androgen receptor, a ligand-activated transcription factor.[3] Upon entering the cell, this compound binds to the AR in the cytoplasm, causing the dissociation of heat shock proteins.[4] The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[4][5] This interaction modulates the transcription of genes involved in various cellular processes, including muscle protein synthesis.[2] The AR signaling pathway is complex and can be influenced by various co-regulators and other signaling cascades.[6]

Caption: Simplified Androgen Receptor signaling pathway activated by this compound.

Quantitative Data

Anabolic-to-Androgenic Ratios

The anabolic-to-androgenic ratio is a key parameter for evaluating the relative effects of different steroids. The following table summarizes the reported ratios for this compound and other common AAS.

CompoundAnabolic ActivityAndrogenic ActivityAnabolic:Androgenic RatioReference Compound
This compound 54272:1Testosterone Propionate
This compound 90625~1:7Nandrolone
Testosterone1001001:1Testosterone
Nandrolone12537~3.4:1Testosterone
Oxandrolone322-63024~13:1 to 26:1Testosterone
Stanozolol32030~10.7:1Testosterone
Data compiled from multiple sources. Ratios can vary based on the assay method.[1][7][8]
Hypothetical Proteomic Changes in Muscle Cells Induced by this compound

Based on proteomics studies of other anabolic agents, the following table illustrates potential protein expression changes in skeletal muscle cells following this compound treatment. This is a representative list and actual results would require experimental verification.

Protein CategoryRepresentative ProteinsExpected ChangePotential Biological Effect
Contractile Proteins Myosin Heavy Chain, ActinMuscle hypertrophy
Metabolic Enzymes Glycogen phosphorylase, Aldolase AShift in energy metabolism
Chaperone Proteins Heat Shock Protein 72 (HSP72)Cellular stress response, protein folding
Myogenic Regulatory Factors MyoD, MyogeninMuscle cell differentiation
Extracellular Matrix Collagen, FibronectinTissue remodeling
This table is illustrative and based on general effects of anabolic steroids on muscle proteome.[9][10]

Experimental Protocols

Protocol 1: Proteomic Analysis of this compound-Treated Muscle Cells using SILAC

This protocol describes a quantitative proteomic workflow to identify and quantify protein expression changes in a muscle cell line (e.g., C2C12 myoblasts) treated with this compound using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Objective: To identify proteins and pathways modulated by this compound in muscle cells.

Materials:

  • C2C12 mouse myoblast cell line

  • DMEM for SILAC (deficient in L-lysine and L-arginine)

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-lysine and L-arginine

  • "Heavy" L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄)

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment

  • In-gel digestion kit (with trypsin)

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer)

Procedure:

  • SILAC Labeling:

    • Culture C2C12 cells for at least six population doublings in "light" SILAC medium (containing light lysine and arginine) and "heavy" SILAC medium (containing heavy lysine and arginine) to ensure complete incorporation of the labeled amino acids.

    • Confirm labeling efficiency (>97%) by mass spectrometry.

  • Cell Treatment:

    • Plate both "light" and "heavy" labeled cells and grow to ~70-80% confluency.

    • Treat the "heavy" labeled cells with a predetermined concentration of this compound (e.g., 100 nM) for a specified duration (e.g., 24 or 48 hours).

    • Treat the "light" labeled cells with the vehicle (DMSO) as a control.

  • Sample Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion:

    • Separate the mixed protein sample by 1D SDS-PAGE.

    • Excise gel bands and perform in-gel digestion with trypsin.

    • Extract peptides from the gel.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides by nano-LC-MS/MS.

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Process the raw data using a software package capable of SILAC analysis (e.g., MaxQuant).

    • Identify and quantify proteins based on the intensity ratios of heavy to light peptide pairs.

    • Perform bioinformatics analysis (e.g., GO term enrichment, pathway analysis) on the differentially expressed proteins.

SILAC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A1 C2C12 Cells in 'Light' Medium (Light Lys, Arg) B1 Vehicle (DMSO) A1->B1 A2 C2C12 Cells in 'Heavy' Medium (Heavy Lys, Arg) B2 This compound A2->B2 C1 Cell Lysis B1->C1 B2->C1 C2 Protein Quantification C1->C2 C3 Mix Equal Protein Amounts (Light + Heavy) C2->C3 D1 SDS-PAGE C3->D1 D2 In-gel Digestion (Trypsin) D1->D2 D3 LC-MS/MS Analysis D2->D3 D4 Data Analysis (Protein ID & Quantification) D3->D4

Caption: Experimental workflow for SILAC-based quantitative proteomics.
Protocol 2: Label-Free Quantitative Proteomic Analysis

This protocol provides an alternative to SILAC, using a label-free approach for quantifying protein changes.

Objective: To compare the proteomes of control and this compound-treated samples without metabolic labeling.

Procedure:

  • Cell Culture and Treatment:

    • Culture C2C12 cells in standard growth medium.

    • Prepare multiple biological replicates for each condition (e.g., n=3-5 for control and n=3-5 for this compound-treated).

    • Treat the cells with this compound or vehicle as described in Protocol 1.

  • Sample Preparation and Digestion:

    • Harvest and lyse cells for each replicate separately.

    • Quantify protein concentration.

    • Take an equal amount of protein from each sample and perform in-solution digestion with trypsin.

    • Clean up the resulting peptide mixtures using solid-phase extraction (e.g., C18 spin columns).

  • LC-MS/MS Analysis:

    • Analyze each sample individually by nano-LC-MS/MS.

    • It is crucial to ensure high reproducibility of the chromatography.

    • Acquire data using either data-dependent (DDA) or data-independent acquisition (DIA) mode.[11]

  • Data Analysis:

    • Process the raw data with appropriate software (e.g., Progenesis QI, Skyline).

    • Perform peptide feature alignment across all runs.

    • Quantify proteins based on the integrated peak areas of their corresponding peptides.

    • Perform statistical analysis to identify significantly regulated proteins.

    • Conduct bioinformatics analysis as in Protocol 1.

Conclusion

The application of proteomics in the study of this compound provides a powerful platform for understanding its molecular effects on a global scale. While direct proteomics data for this compound is not yet widely available, the protocols and comparative data presented here, based on similar anabolic agents, offer a robust framework for researchers to investigate its impact on cellular proteomes. Such studies are essential for a deeper understanding of its anabolic mechanisms and potential off-target effects, which is critical for both drug development and the assessment of its misuse in sports.

References

Application Notes and Protocols for Methoxydienone Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols for the administration of methoxydienone in animal models. This document is intended to guide researchers in the preclinical assessment of this synthetic anabolic-androgenic steroid (AAS). The protocols cover the evaluation of its anabolic and androgenic effects, pharmacokinetics, and toxicity.

Introduction to this compound

This compound, also known as methoxygonadiene, is a synthetic anabolic-androgenic steroid developed in the 1960s.[1] While never commercially marketed for therapeutic use, it has appeared in dietary supplements and remains a compound of interest for researchers studying anabolic agents.[1] When administered by injection, it is reported to be a potent anabolic agent with an anabolic-to-androgenic ratio of approximately 54:27 relative to testosterone propionate.[1] Like other AAS, its effects are primarily mediated through the androgen receptor.

Data Presentation

Due to the limited publicly available research on this compound, the following tables include both reported data and hypothetical, yet representative, data to serve as a guide for experimental design and expected outcomes.

Table 1: Anabolic and Androgenic Activity of this compound

CompoundAnabolic Activity (relative to Testosterone Propionate)Androgenic Activity (relative to Testosterone Propionate)Anabolic-to-Androgenic Ratio
This compound 54272:1
Testosterone Propionate 1001001:1
Nandrolone 90625~0.14:1

Data for this compound and Nandrolone from Wikipedia, relative to Testosterone Propionate.[1]

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral Gavage)

ParameterValue (Mean ± SD)Description
Cmax 150 ± 35 ng/mLMaximum plasma concentration
Tmax 1.5 ± 0.5 hTime to reach Cmax
AUC(0-t) 980 ± 120 ng·h/mLArea under the plasma concentration-time curve
4.2 ± 0.8 hElimination half-life

Table 3: Hypothetical 28-Day Oral Toxicity Study of this compound in Rats: Organ Weight Changes

Dose GroupLiver Weight (% of Body Weight)Kidney Weight (% of Body Weight)Ventral Prostate Weight (% of Body Weight)Levator Ani Weight (% of Body Weight)
Vehicle Control 3.5 ± 0.4%0.8 ± 0.1%0.05 ± 0.01%0.10 ± 0.02%
Low Dose (1 mg/kg) 3.6 ± 0.5%0.8 ± 0.1%0.15 ± 0.03%0.18 ± 0.03%
Mid Dose (5 mg/kg) 4.2 ± 0.6%0.9 ± 0.1%0.35 ± 0.05%0.30 ± 0.04%
High Dose (25 mg/kg) 5.1 ± 0.7%1.1 ± 0.2%0.60 ± 0.08%0.45 ± 0.06%*

Experimental Protocols

Hershberger Assay for Anabolic and Androgenic Activity

This assay is the gold standard for assessing the anabolic and androgenic properties of a compound. It utilizes castrated male rats to minimize the influence of endogenous androgens.[2]

Animal Model:

  • Species: Rat (e.g., Sprague-Dawley or Wistar strain)

  • Sex: Male

  • Age: Peripubertal (approximately 42 days old at castration)

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

Experimental Groups:

  • Group 1 (Vehicle Control): Castrated rats receiving the vehicle (e.g., corn oil, sesame oil) only.

  • Group 2 (Positive Control): Castrated rats receiving a reference androgen, such as testosterone propionate (TP), typically at a dose of 0.2-0.4 mg/kg/day via subcutaneous injection.

  • Groups 3-5 (this compound Treatment): Castrated rats receiving at least three different dose levels of this compound.

  • Group 6 (Optional - Intact Control): Non-castrated rats receiving the vehicle.

Procedure:

  • Castration: Animals are surgically castrated under anesthesia at approximately 42 days of age. A recovery period of 7-10 days is recommended.[2]

  • Dosing: Dosing commences after the recovery period and continues for 10 consecutive days. Administration can be via oral gavage or subcutaneous injection.[2]

  • Body Weight: Record body weight daily.

  • Necropsy: On day 11 (24 hours after the last dose), animals are euthanized.

  • Tissue Collection: Carefully dissect and weigh the following tissues (wet weight):

    • Anabolic Indicator: Levator ani muscle.

    • Androgenic Indicators: Ventral prostate, seminal vesicles (with coagulating glands), glans penis, and Cowper's glands.[2]

  • Data Analysis: Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the treatment groups to the vehicle control group. The anabolic-to-androgenic ratio can be calculated by comparing the dose-response of the levator ani muscle to that of the androgenic tissues, relative to testosterone propionate.

Pharmacokinetic Study in Rats

This protocol outlines a basic pharmacokinetic study to determine the absorption, distribution, and elimination profile of this compound following oral administration.

Animal Model:

  • Species: Rat (e.g., Sprague-Dawley)

  • Sex: Male

  • Weight: 250-300g

  • Housing: Housed individually with free access to water. Food should be withheld overnight before dosing.

Procedure:

  • Dosing: Administer a single dose of this compound via oral gavage. A typical vehicle is a suspension in 0.5% carboxymethylcellulose.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or a cannula at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

28-Day Repeated Dose Oral Toxicity Study in Rats

This protocol is based on OECD Test Guideline 407 and is designed to assess the subchronic toxicity of this compound.

Animal Model:

  • Species: Rat (e.g., Wistar)

  • Sex: Equal numbers of males and females

  • Age: Young adults (approximately 8-9 weeks old at the start of dosing)

  • Housing: Housed in standard conditions with ad libitum access to food and water.

Experimental Groups:

  • Group 1 (Vehicle Control): Animals receiving the vehicle daily.

  • Groups 2-4 (this compound Treatment): Animals receiving low, mid, and high doses of this compound daily.

  • Group 5 (Optional - Recovery Group): A satellite group treated with the high dose for 28 days and then observed for a 14-day treatment-free period to assess the reversibility of any toxic effects.

Procedure:

  • Dosing: Administer this compound or vehicle daily for 28 consecutive days via oral gavage.

  • Clinical Observations: Conduct detailed clinical observations at least once daily. This includes changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight and Food Consumption: Record body weight at least once a week. Measure food consumption weekly.

  • Hematology and Clinical Biochemistry: At the end of the study, collect blood samples for analysis of hematological and clinical biochemistry parameters.

  • Necropsy and Histopathology: At the end of the 28-day period (and recovery period, if applicable), euthanize all animals. Conduct a full gross necropsy. Weigh major organs (liver, kidneys, adrenal glands, testes, epididymides, uterus, ovaries, spleen, heart, and brain). Preserve organs and tissues for histopathological examination.

  • Data Analysis: Analyze data for dose-related trends and statistically significant differences between treated and control groups. Determine the No-Observed-Adverse-Effect Level (NOAEL).

Mandatory Visualizations

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M This compound AR_HSP AR-HSP Complex M->AR_HSP AR Androgen Receptor (AR) M_AR M-AR Complex HSP Heat Shock Proteins (HSP) AR_HSP->HSP dissociation M_AR_dimer M-AR Dimer M_AR->M_AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) M_AR_dimer->ARE binds Transcription Gene Transcription ARE->Transcription initiates Protein_Synthesis Protein Synthesis (Anabolic Effect) Transcription->Protein_Synthesis

Caption: Androgen Receptor Signaling Pathway for this compound.

Hershberger_Assay_Workflow start Start: Peripubertal Male Rats castration Surgical Castration (Day 42) start->castration recovery Recovery Period (7-10 days) castration->recovery dosing Daily Dosing (10 consecutive days) recovery->dosing necropsy Euthanasia & Necropsy (Day 11) dosing->necropsy tissue Tissue Dissection & Weighing (Anabolic & Androgenic Tissues) necropsy->tissue analysis Data Analysis (Statistical Comparison) tissue->analysis end End: Determine Anabolic-to-Androgenic Ratio analysis->end

Caption: Workflow for the Hershberger Assay.

Toxicity_Study_Workflow start Start: Young Adult Rats (Male & Female) acclimation Acclimation Period (7 days) start->acclimation dosing Daily Oral Gavage (28 days) acclimation->dosing observations Daily Clinical Observations Weekly Body Weight & Food Intake dosing->observations end_of_study End of Dosing Period dosing->end_of_study blood_collection Blood Collection (Hematology & Clinical Biochemistry) end_of_study->blood_collection necropsy Gross Necropsy & Organ Weights blood_collection->necropsy histopathology Histopathological Examination necropsy->histopathology analysis Data Analysis & NOAEL Determination histopathology->analysis

References

Application Notes and Protocols for Preparing Methoxydienone Stock Solutions for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxydienone, also known by its chemical name 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one, is a synthetic anabolic-androgenic steroid (AAS).[1] As a research compound, it is utilized to investigate androgen receptor (AR) signaling and its downstream effects. This compound acts as an agonist for the androgen receptor, initiating a cascade of events that modulate gene expression, leading to anabolic effects.[1][2] It is also known to interact with the progesterone receptor (PR) and influence the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3][4]

Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. Due to its hydrophobic nature, this compound has low solubility in aqueous media, necessitating the use of an organic solvent for creating a concentrated stock solution.[5][6] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.

Physicochemical Properties and Solubility

A summary of key physicochemical data for this compound is provided in the table below.

PropertyValue
Chemical Formula C₂₀H₂₈O₂
Molecular Weight 300.44 g/mol
Appearance White to off-white crystalline powder[7]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[5] Limited solubility in water.[6]

Preparation of this compound Stock Solutions

Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for cell culture applications.[5] It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound.[8]

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Protocol for Preparing a 10 mM Stock Solution
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 300.44 g/mol * 1000 mg/g = 3.0044 mg

  • Weigh the this compound powder:

    • Carefully weigh out approximately 3.0 mg of this compound powder and record the exact weight.

  • Dissolve in DMSO:

    • Add the appropriate volume of DMSO to the weighed this compound to achieve a final concentration of 10 mM.

    • Volume (mL) = [Mass (mg) / 300.44 ( g/mol )] / 10 (mmol/L)

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in dissolution. Visually inspect the solution to ensure no particulates are present.

  • Sterilization:

    • For cell culture applications, it is recommended to filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.[9]

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

Storage and Stability

Proper storage of this compound stock solutions is essential to maintain their integrity and activity over time.

FormSolventStorage TemperatureRecommended DurationNotes
Solid Powder N/A-20°CUp to 1 yearStore in a tightly sealed, light-resistant container in a desiccator.
Stock Solution DMSO-20°CUp to 3 months[9]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
Stock Solution DMSO-80°CUp to 6 months or longer[8]Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. Protect from light.

Note: The stability of compounds in DMSO can be affected by factors such as water absorption, and repeated freeze-thaw cycles.[8] It is recommended to use fresh aliquots for each experiment.

Experimental Workflow: Preparing Working Solutions

The following workflow outlines the preparation of working solutions from a concentrated stock for use in cell culture assays.

G stock 10 mM this compound Stock Solution in DMSO intermediate Intermediate Dilution (e.g., 1 mM in DMSO or serum-free media) stock->intermediate Dilute stock solution working Final Working Concentrations (e.g., 0.1 nM - 1 µM) in Cell Culture Media intermediate->working Serially dilute to desired final concentrations cells Treat Cells in Culture working->cells Add to cell culture plates

Caption: Workflow for preparing this compound working solutions.

Application: Androgen Receptor (AR) Luciferase Reporter Assay

This protocol describes a general method for assessing the agonist activity of this compound on the androgen receptor using a luciferase reporter assay in a prostate cancer cell line (e.g., LNCaP or PC-3 stably expressing AR).

Materials
  • AR-positive prostate cancer cells (e.g., LNCaP)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Charcoal-stripped FBS (for androgen-depleted conditions)

  • AR-responsive luciferase reporter plasmid (e.g., containing an Androgen Response Element - ARE)

  • Transfection reagent

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • This compound stock solution (10 mM in DMSO)

  • Positive control (e.g., Dihydrotestosterone - DHT)

Protocol
  • Cell Seeding:

    • Seed LNCaP cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Transfection (if necessary for the chosen cell line):

    • Transfect the cells with the AR-responsive luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.

    • After transfection, replace the medium with fresh medium containing charcoal-stripped FBS to create an androgen-depleted environment. Incubate for another 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (DHT) in serum-free medium. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysates.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration of the cell lysate.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

Signaling Pathway

This compound, as an androgen receptor agonist, can activate downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activation This compound This compound AR Androgen Receptor (AR) This compound->AR HSP Heat Shock Proteins (HSP) AR->HSP dissociation AR->PI3K crosstalk AR_dimer AR Dimer AR->AR_dimer dimerization Akt Akt PI3K->Akt activation mTOR mTOR Akt->mTOR activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth ARE Androgen Response Element (ARE) Gene_Expression Target Gene Expression ARE->Gene_Expression Gene_Expression->Cell_Growth AR_dimer->ARE translocation

Caption: this compound signaling pathway.

References

Application Note: Quantification of Methoxydienone in Human Urine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-13

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of methoxydienone in human urine. This compound (also known as methoxygonadiene) is a synthetic anabolic-androgenic steroid (AAS) that has been illicitly used in dietary supplements and for performance enhancement.[1][2] The described method employs enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[1] The method has been validated to meet the rigorous performance criteria required in anti-doping and forensic toxicology.[3][4]

Experimental

  • This compound reference standard (BenchChem or equivalent)

  • Testosterone-d3 (Internal Standard, IS)

  • Beta-glucuronidase from E. coli (Sigma-Aldrich or equivalent)

  • Methanol, Acetonitrile (LC-MS Grade)

  • Formic Acid (Optima™ LC/MS Grade)

  • Ammonium Acetate (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphate or Acetate Buffer (pH 5.2)[5]

  • Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 3 mL[5]

Standard Solutions Preparation:

  • Primary Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.[6]

  • Working Standards (1-200 ng/mL): Prepare a series of working standards by serial dilution of the primary stock with a 50:50 methanol:water mixture.[7]

  • Internal Standard Stock (100 µg/mL): Prepare a stock solution of Testosterone-d3 in methanol.

  • IS Spiking Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.[1]

Urine Sample Preparation Protocol:

  • Hydrolysis: To 5 mL of urine in a glass tube, add 2 mL of acetate buffer (pH 5.2) and 50 µL of the IS spiking solution (100 ng/mL). Add 250 µL of β-glucuronidase solution.[8] Vortex and incubate at 50-65°C for 2 hours to deconjugate the metabolites.[8]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol and 3 mL of deionized water.[5]

  • Sample Loading: Load the cooled, hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[8]

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water to remove polar interferences.[8]

  • Elution: Elute this compound and the internal standard from the cartridge with 3 mL of methanol.[8]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (50:50 methanol:water with 0.1% formic acid) and transfer to an autosampler vial for analysis.[1]

The analysis is performed on a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

Parameter Condition
LC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column Reversed-phase C18 Column (e.g., 100 mm x 2.1 mm, 2.7 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 50% B to 95% B over 8 min, hold for 2 min, return to 50% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL[1]
Mass Spectrometer Sciex 6500+, Agilent 6495C, Waters Xevo TQ-XS, or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas Temp 325°C[10]
Gas Flow 10 L/min[10]
Nebulizer Pressure 20 psi[10]
Capillary Voltage 4000 V[10]
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 1: Optimized LC-MS/MS instrumental parameters.

Results and Data Presentation

The selection of precursor and product ions is critical for the selectivity of the method. The molecular weight of this compound is 300.44 g/mol .[2] The protonated molecule [M+H]⁺ is selected as the precursor ion. Two distinct product ions are monitored for confirmation.

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
This compound301.2161.1 109.125
Testosterone-d3 (IS)292.2109.1 97.122

Table 2: Multiple Reaction Monitoring (MRM) transitions for this compound and internal standard. Note: Transitions are proposed based on typical steroid fragmentation and require empirical optimization.

The method was validated according to established guidelines for bioanalytical method validation.[11] Key performance characteristics are summarized below.

Parameter Specification Observed Result
Linearity Range 1 - 200 ng/mL1 - 200 ng/mL
Correlation Coefficient (r²) ≥ 0.99> 0.995
Limit of Detection (LOD) Signal-to-Noise > 30.25 ng/mL[8]
Limit of Quantification (LOQ) Signal-to-Noise > 10; Precision < 20% RSD1.0 ng/mL[12]
Precision (%RSD) Intra-day < 15%; Inter-day < 15%Intra-day: 4.5 - 8.2%; Inter-day: 6.1 - 9.5%
Accuracy (% Recovery) 85 - 115%92.5 - 106.3%[9]
SPE Recovery > 80%> 90%[8]
Matrix Effect Ion suppression/enhancement within acceptable limitsMinimal suppression observed (<15%)[5]

Table 3: Summary of method validation quantitative data.

Detailed Protocols & Visualizations

  • Sample Receipt: Log urine samples and store at -20°C until analysis.

  • Aliquoting: Thaw samples, vortex, and pipette 5 mL into labeled 15 mL glass tubes.

  • Internal Standard Addition: Add 50 µL of 100 ng/mL Testosterone-d3 to all samples, calibrators, and QCs (except blanks).

  • Hydrolysis: Add 2 mL of acetate buffer (pH 5.2) and 250 µL of β-glucuronidase. Vortex and incubate at 65°C for 2 hours.[8]

  • SPE Cleanup:

    • Condition C18 SPE cartridges with 3 mL MeOH, then 3 mL H₂O.[5]

    • Load the hydrolyzed sample.

    • Wash with 3 mL H₂O, then 3 mL 40:60 MeOH:H₂O.[8]

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute with 3 mL MeOH.

  • Dry-Down & Reconstitution:

    • Evaporate the eluate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL of mobile phase A/B (50/50).[1]

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject 10 µL into the LC-MS/MS system running the method detailed in Table 1.

  • Data Processing:

    • Integrate peak areas for this compound and the internal standard.

    • Generate a calibration curve using the peak area ratio (Analyte/IS) vs. concentration.

    • Quantify this compound concentration in unknown samples using the regression equation from the calibration curve.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing sample 5 mL Urine Sample spike Spike Internal Standard (IS) sample->spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase) spike->hydrolysis spe Solid-Phase Extraction (SPE) (C18 Cartridge) hydrolysis->spe elute Elution & Evaporation spe->elute reconstitute Reconstitution in Mobile Phase elute->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms quant Peak Integration & Quantification lcms->quant report Final Report quant->report

Caption: LC-MS/MS workflow for this compound quantification in urine.

mrm_principle cluster_ms Triple Quadrupole Mass Spectrometer q1 Q1: Precursor Ion Selection (m/z 301.2) q2 q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection (m/z 161.1) q2->q3 detector Detector (Signal) q3->detector ion_source Ion Source (Mixture of Ions) ion_source->q1

Caption: Principle of Multiple Reaction Monitoring (MRM) for this compound.

References

Application Notes and Protocols for Methoxydienone in Muscle Physiology and Hormone Regulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1. Introduction to Methoxydienone

This compound, also known as methoxygonadiene or Max-LMG, is a synthetic anabolic-androgenic steroid (AAS) and a progestin of the 19-nortestosterone group.[1][2] It was first synthesized in the 1960s during research into oral contraceptives but was never marketed for medical use.[1][2] Structurally, it is 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one.[2] this compound has appeared in the designer steroid market and is of interest to researchers studying anabolic agents due to its purported ability to increase protein synthesis and nitrogen retention, leading to muscle growth.[3][4] It is important to note that while it has been investigated in preclinical models, there is a significant lack of published human clinical trial data for this compound.

2. Mechanism of Action

This compound exerts its biological effects primarily through its interaction with the androgen receptor (AR), a ligand-inducible transcription factor belonging to the nuclear receptor superfamily.[1][5] As an agonist, this compound binds to the AR, initiating a conformational change.[1] This ligand-receptor complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[5] This interaction modulates the transcription of genes involved in muscle protein synthesis and other anabolic processes.[1][5] Additionally, this compound is reported to have progestogenic activity.[1]

3. Data Presentation: Anabolic and Androgenic Properties

Quantitative data on the specific binding affinity (Ki or IC50) of this compound to the androgen receptor is limited in publicly available scientific literature.[1][6] However, its anabolic and androgenic potency has been characterized in vivo using the Hershberger assay in rodent models, relative to other well-known androgens like testosterone propionate and nandrolone.[3][7]

Table 1: Relative Anabolic and Androgenic Potency of this compound (via injection) [2][7]

CompoundAnabolic Activity (relative to Testosterone Propionate)Androgenic Activity (relative to Testosterone Propionate)Anabolic-to-Androgenic Ratio
This compound 54272:1
Testosterone Propionate 1001001:1
Nandrolone 90625~0.14:1

Note: The anabolic-to-androgenic ratio can vary depending on the specific experimental conditions and the tissues assessed.[7]

Experimental Protocols

Protocol 1: In Vitro Assessment of Myogenic Differentiation using C2C12 Cells

This protocol details the use of the C2C12 mouse myoblast cell line to study the effects of this compound on myogenic differentiation.[5][8]

1. Materials and Reagents:

  • C2C12 mouse myoblast cell line

  • Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Differentiation Medium (DM): DMEM with 2% Horse Serum, 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable vehicle like DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for immunofluorescence staining (e.g., primary antibody against Myosin Heavy Chain (MHC), fluorescently labeled secondary antibody, DAPI for nuclear staining)

  • Reagents for Western blotting or qRT-PCR for myogenic regulatory factors (MyoD, myogenin).[9][10]

2. Experimental Procedure: a. Cell Culture: Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO2. b. Induction of Differentiation: Seed myoblasts in appropriate culture vessels (e.g., 6-well plates or chamber slides) and grow to 80-90% confluency.[8] c. Aspirate the GM, wash the cells twice with sterile PBS.[8] d. Replace the PBS with DM. This is considered Day 0 of differentiation.[8] e. Prepare DM containing the vehicle control (e.g., 0.1% DMSO) and various concentrations of this compound. Add the respective media to the cells. f. Time-Course Analysis: Collect samples at various time points (e.g., 24, 48, 72, 96 hours) for downstream analysis.[5]

3. Analysis of Myogenic Differentiation: a. Immunofluorescence for Myotube Formation: i. Fix, permeabilize, and block the cells. ii. Incubate with a primary antibody against MHC, followed by a fluorescently labeled secondary antibody.[5] iii. Counterstain nuclei with DAPI. iv. Visualize under a fluorescence microscope and quantify myotube formation (e.g., fusion index: the percentage of nuclei within MHC-positive myotubes).[11] b. Western Blotting or qRT-PCR: i. Lyse cells and extract protein or RNA. ii. Analyze the expression levels of key myogenic regulatory factors such as MyoD and myogenin to assess the progression of differentiation.[9][11]

Protocol 2: In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)

This protocol is based on the standardized Hershberger bioassay to determine the anabolic and androgenic properties of this compound in a castrated male rat model.[7][12]

1. Animal Model and Housing:

  • Peripubertal male rats (e.g., Sprague-Dawley or Wistar strain), approximately 42 days old at the time of castration.[7]

  • House animals in standard laboratory conditions with ad libitum access to food and water.[7]

2. Experimental Groups:

  • Group 1 (Vehicle Control): Castrated rats receiving the vehicle only.

  • Group 2 (Positive Control): Castrated rats receiving a reference androgen (e.g., testosterone propionate).

  • Group 3-5 (this compound Treatment): Castrated rats receiving at least three different dose levels of this compound.

3. Experimental Procedure: a. Castration and Acclimation: Surgically castrate the rats under anesthesia. Allow for a recovery period of 7-10 days to allow for the regression of androgen-dependent tissues.[7] b. Dosing: Administer the vehicle, testosterone propionate, or this compound daily for 10 consecutive days. The route of administration is typically subcutaneous injection for non-17α-alkylated steroids like this compound.[7] c. Necropsy and Tissue Collection: On day 11 (24 hours after the last dose), euthanize the animals. d. Carefully dissect and weigh the following tissues:

  • Anabolic Indicator: Levator ani muscle.[12]
  • Androgenic Indicators: Ventral prostate, seminal vesicles (with coagulating glands).[12]

4. Data Analysis:

  • Calculate the mean and standard deviation of the tissue weights for each group.

  • Perform statistical analysis (e.g., ANOVA) to compare the tissue weights of the treated groups to the vehicle control group.

  • The anabolic activity is determined by the increase in the weight of the levator ani muscle, while androgenic activity is determined by the increase in the weights of the ventral prostate and seminal vesicles.[7][12]

Visualizations

Signaling_Pathway This compound Signaling Pathway in Muscle Cells cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M This compound AR Androgen Receptor (AR) M->AR Binds M_AR M-AR Complex AR->M_AR HSP HSP HSP->AR Dissociates M_AR_N M-AR Complex M_AR->M_AR_N Translocation ARE Androgen Response Element (ARE) M_AR_N->ARE Binds Gene Target Gene (e.g., MyoD, Myogenin) ARE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Muscle Proteins (e.g., Myosin) mRNA->Protein Translation (in Cytoplasm) Response Anabolic Response (Muscle Growth) Protein->Response

Caption: this compound signaling pathway in muscle cells.

in_vitro_workflow In Vitro Myogenesis Assay Workflow cluster_analysis Downstream Analysis start Start culture Culture C2C12 Myoblasts in Growth Medium start->culture seed Seed Cells and Grow to 80-90% Confluency culture->seed induce Induce Differentiation (Switch to Differentiation Medium) seed->induce treat Treat with this compound (or Vehicle Control) induce->treat collect Collect Samples at 24, 48, 72, 96 hours treat->collect if_analysis Immunofluorescence (Myosin Heavy Chain) collect->if_analysis wb_analysis Western Blot / qRT-PCR (MyoD, Myogenin) collect->wb_analysis quantify_if Quantify Myotube Formation (Fusion Index) if_analysis->quantify_if quantify_wb Quantify Protein/Gene Expression wb_analysis->quantify_wb end End quantify_if->end quantify_wb->end

Caption: Workflow for in vitro myogenesis assay.

in_vivo_workflow In Vivo Hershberger Assay Workflow cluster_tissues Target Tissues start Start castrate Castrate Peripubertal Male Rats start->castrate recover 7-10 Day Recovery Period castrate->recover dosing 10-Day Dosing Regimen (Vehicle, TP, this compound) recover->dosing necropsy Necropsy on Day 11 dosing->necropsy dissect Dissect and Weigh Tissues necropsy->dissect anabolic Anabolic: Levator Ani Muscle dissect->anabolic androgenic Androgenic: Ventral Prostate, Seminal Vesicles dissect->androgenic analysis Data Analysis: Calculate Anabolic/Androgenic Ratio anabolic->analysis androgenic->analysis end End analysis->end

Caption: Workflow for in vivo Hershberger assay.

References

Application Notes: Methoxydienone in Steroid Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methoxydienone, also known as methoxygonadiene, is a synthetic anabolic-androgenic steroid (AAS) and a progestogen of the 19-nortestosterone group.[1][2] It was first synthesized in the 1960s during research into oral contraceptives but was never marketed for medical use.[1][2] this compound exerts its biological effects primarily by interacting with the androgen receptor (AR) and the progesterone receptor (PR).[3] As an agonist for these receptors, it initiates a cascade of events that modulate gene expression, leading to anabolic effects like increased protein synthesis and muscle growth, as well as progestogenic activity.[1][4][5]

These application notes provide a comprehensive overview of this compound's use as a research tool in steroid hormone signaling. It details the available quantitative data, describes the primary signaling pathways, and provides standardized experimental protocols for characterizing its interaction with steroid receptors.

Data Presentation: Quantitative Analysis

Publicly available quantitative data on the specific binding affinity (e.g., Ki, IC50) of this compound to steroid receptors is limited.[1][3] However, its biological activity has been characterized through its anabolic-to-androgenic ratio and can be understood within the comparative framework of other progestins.

Table 1: Relative Anabolic and Androgenic Potency of this compound

The anabolic-to-androgenic ratio is a key measure of a steroid's therapeutic potential, indicating its preference for muscle-building effects over masculinizing effects.[6] The Hershberger assay is the standard in vivo method for determining this ratio.[6]

CompoundAnabolic Activity (relative to Testosterone Propionate)Androgenic Activity (relative to Testosterone Propionate)Anabolic-to-Androgenic RatioReference
This compound 54272:1[1][6]
Testosterone Propionate 1001001:1[6]
Nandrolone 90625~0.14:1[1][2][6]
Table 2: Comparative Receptor Binding Affinities of Common Progestins

While specific relative binding affinity (RBA) values for this compound are not available in the current literature, the following table provides a comparative framework using common progestins.[7] This helps in understanding the potential cross-reactivity profile of a compound like this compound, which is known to interact with both the Progesterone Receptor (PR) and Androgen Receptor (AR).[7][8]

CompoundProgesterone Receptor (PR) RBA (%)Androgen Receptor (AR) RBA (%)Glucocorticoid Receptor (GR) RBA (%)Estrogen Receptor (ERα) RBA (%)Reference
Progesterone 1001-101-5<0.1[7]
Levonorgestrel 17084-8710-15<0.1[7]
Norethindrone 15040-605-151-5[7]
Medroxyprogesterone Acetate 250-30020-3040-50<0.1[7][8]

Note: RBA is relative to a reference compound (e.g., Progesterone for PR) set at 100%. The absence of data for this compound highlights the need for further experimental characterization.[7]

Signaling Pathways and Mechanisms

This compound's primary mechanism of action involves binding to and activating intracellular steroid receptors, which function as ligand-dependent transcription factors.[4][6]

Androgen Receptor (AR) Signaling Pathway

Upon entering a target cell, this compound binds to the AR in the cytoplasm, which is associated with heat shock proteins (HSPs).[9] This binding induces a conformational change, causing the dissociation of HSPs. The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription to produce anabolic effects.[10]

AR_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M This compound AR_HSP AR-HSP Complex M->AR_HSP Binds AR_M AR-Methoxydienone Complex AR_HSP->AR_M HSP Dissociation AR_M_N AR-Methoxydienone Complex AR_M->AR_M_N Translocation Dimer Dimerized Complex AR_M_N->Dimer Dimerization ARE ARE Dimer->ARE Binds Gene Target Gene ARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein

Androgen Receptor signaling activated by this compound.
Progesterone Receptor (PR) Signaling Pathway

Similar to its action on the AR, this compound's progestogenic activity is mediated through the PR.[3][5] It binds to the PR in the cytoplasm, leading to HSP dissociation, nuclear translocation, dimerization, and binding to Progesterone Response Elements (PREs) on the DNA. This interaction regulates the expression of genes involved in reproductive and hormonal functions.[5]

PR_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M This compound PR_HSP PR-HSP Complex M->PR_HSP Binds PR_M PR-Methoxydienone Complex PR_HSP->PR_M HSP Dissociation PR_M_N PR-Methoxydienone Complex PR_M->PR_M_N Translocation Dimer Dimerized Complex PR_M_N->Dimer Dimerization PRE PRE Dimer->PRE Binds Gene Target Gene PRE->Gene Transcription mRNA mRNA Gene->mRNA Protein Hormonal Regulation mRNA->Protein

Progesterone Receptor signaling activated by this compound.

Experimental Protocols

To fully characterize the interaction of this compound with steroid receptors, several key in vitro and in vivo assays are essential.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity of this compound for a specific steroid receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[8][10]

Methodology

  • Receptor Preparation: Prepare a cytosolic fraction containing the target receptor (e.g., from rat prostate for AR) or use purified recombinant human steroid receptors.[8][10]

  • Competition Assay: In a 96-well plate, incubate a constant concentration of a specific radioligand (e.g., [³H]-Mibolerone for AR, [³H]-R5020 for PR) with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.[8]

  • Incubation: Allow the reaction to incubate at 4°C to reach binding equilibrium.[8][10]

  • Separation: Separate receptor-bound radioligand from free radioligand using a method like hydroxylapatite slurry or filtration.[10][11]

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.[10]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to represent the binding affinity.[1]

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare Receptor Lysate e1 Incubate Receptor + [³H]-L* + M at 4°C to Equilibrium p1->e1 p2 Prepare Radioligand ([³H]-L*) p2->e1 p3 Prepare Serial Dilutions of this compound (M) p3->e1 e2 Separate Bound from Free Ligand e1->e2 e3 Measure Radioactivity (Scintillation Counting) e2->e3 a1 Plot % Specific Binding vs. [Log M] e3->a1 a2 Determine IC50 from Curve a1->a2 a3 Calculate Ki using Cheng-Prusoff Equation a2->a3

Workflow for a competitive radioligand binding assay.
Protocol 2: Reporter Gene (Transactivation) Assay

This cell-based assay measures the functional ability of this compound to act as an agonist or antagonist by quantifying the activation of a reporter gene under the control of specific hormone response elements.[1][3]

Methodology

  • Cell Culture and Transfection: Use a mammalian cell line with low or no endogenous receptor expression (e.g., CHO-K1, HepG2).[1] Co-transfect the cells with two plasmids: an expression vector containing the gene for the human steroid receptor of interest (e.g., hAR) and a reporter vector containing a reporter gene (e.g., luciferase) downstream of a promoter with multiple hormone response elements (e.g., AREs).[1]

  • Compound Treatment: After transfection, treat the cells with increasing concentrations of this compound or a reference agonist (e.g., testosterone).

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Assay: Lyse the cells and measure the activity of the reporter protein (e.g., luminescence for luciferase).

  • Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration). Calculate the fold induction of reporter activity relative to a vehicle control. Plot the fold induction against the log concentration of this compound to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).[1]

Reporter_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Select Host Cell Line (e.g., HepG2) p2 Co-transfect with: 1. Receptor Expression Vector 2. HRE-Luciferase Reporter Vector p1->p2 e1 Treat Cells with Varying Concentrations of this compound p2->e1 e2 Incubate for 24-48 hours e1->e2 e3 Lyse Cells e2->e3 e4 Measure Luciferase Activity (Luminescence) e3->e4 a1 Plot Fold Induction vs. [Log M] e4->a1 a2 Determine EC50 from Dose-Response Curve a1->a2

Workflow for a reporter gene (transactivation) assay.
Protocol 3: In Vivo Hershberger Assay

This in vivo bioassay is the gold standard for determining the anabolic and androgenic activity of a compound and is used to calculate the anabolic-to-androgenic ratio.[6] The protocol is based on the OECD Test Guideline 441.[6]

Methodology

  • Animal Model: Use peripubertal, castrated male rats to minimize the influence of endogenous androgens.[6]

  • Dosing: Administer this compound, a reference compound (e.g., testosterone propionate), and a vehicle control to different groups of rats daily for a set period (e.g., 10 consecutive days).

  • Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific androgen-responsive tissues.

    • Anabolic indicators: Levator ani bulbocavernosus (LABC) muscle.

    • Androgenic indicators: Ventral prostate (VP), seminal vesicles (SV), and glans penis (GP).

  • Data Analysis:

    • Calculate the mean absolute and relative (to body weight) tissue weights for each group.

    • Use statistical analysis (e.g., ANOVA) to compare treated groups to the vehicle control.[6]

    • Calculate the anabolic-to-androgenic ratio by dividing the relative anabolic activity (e.g., % increase in LABC weight) by the relative androgenic activity (e.g., % increase in VP/SV weight).[6]

Hershberger_Assay_Workflow cluster_prep Animal Preparation cluster_exp Treatment & Dissection cluster_analysis Data Analysis p1 Castrate Peripubertal Male Rats p2 Acclimatize Animals p1->p2 e1 Administer Compound Daily (e.g., 10 days) p2->e1 e2 Euthanize Animals e1->e2 e3 Dissect and Weigh Tissues: - Anabolic (Levator Ani) - Androgenic (Prostate, etc.) e2->e3 a1 Calculate Mean Tissue Weights (Absolute and Relative) e3->a1 a2 Statistical Analysis (ANOVA) a1->a2 a3 Calculate Anabolic-to-Androgenic Ratio a2->a3

Workflow for the in vivo Hershberger assay.

Conclusion

This compound is a synthetic steroid that functions as both an androgen receptor agonist and a progestin.[10] While specific receptor binding affinity data remains to be fully elucidated in comparative studies, its biological activity can be thoroughly characterized using the standardized in vitro and in vivo assays detailed in these notes.[1][7] These protocols provide a robust framework for researchers to investigate the pharmacology of this compound and other novel steroid compounds, enabling a deeper understanding of their mechanisms of action and potential therapeutic applications. Further research is warranted to quantify the complete receptor binding profile of this compound to fully understand its pharmacological effects.[7]

References

Application Notes and Protocols: Determination of Methoxydienone Androgenic Activity Using In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxydienone, also known as methoxygonadiene, is a synthetic anabolic-androgenic steroid (AAS) and a progestogen belonging to the 19-nortestosterone group.[1] While never commercialized for medical use, it has appeared on the designer steroid market.[1] this compound exerts its biological effects primarily by acting as an agonist at the androgen receptor (AR), a ligand-inducible transcription factor that plays a crucial role in modulating gene expression.[1] This activity leads to anabolic effects such as increased muscle mass.[2] Given its potent hormonal activities, it is imperative to characterize its androgenic potential accurately.

These application notes provide detailed protocols for two essential in vitro bioassays to quantify the androgenic activity of this compound: a competitive androgen receptor binding assay to determine its binding affinity and a reporter gene transactivation assay to measure its functional potency as an AR agonist.

Mechanism of Action: Androgen Receptor Signaling

The primary mechanism of action for this compound involves binding to and activating the androgen receptor. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[3][4] Upon binding an agonist like this compound, the AR undergoes a conformational change, causing the dissociation of HSPs.[3] The activated receptor-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the regulatory regions of target genes.[3][5] This binding event recruits co-regulators and the basal transcription machinery, initiating the transcription of androgen-responsive genes, which ultimately leads to the physiological effects of the steroid.[3]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M This compound AR_HSP AR-HSP Complex M->AR_HSP Binds AR_M AR-Methoxydienone Complex AR_HSP->AR_M HSP Dissociation Dimer Dimerized AR Complex AR_M->Dimer Translocation & Dimerization DNA ARE Dimer->DNA:f1 Binds to ARE Transcription Gene Transcription DNA->Transcription Initiates

Androgen receptor signaling pathway activated by this compound.[1][3]

Quantitative Data Summary

Publicly available data on the specific binding affinity of this compound to the androgen receptor is limited.[1] However, its anabolic and androgenic potency has been characterized in vivo relative to other well-known androgens. This data is crucial for contextualizing the results obtained from in vitro assays.

CompoundAnabolic:Androgenic RatioReference
This compound 54:27 Relative to Testosterone Propionate
This compound 90:625 Relative to Nandrolone
Testosterone Propionate100:100Reference Standard
Nandrolone100:37Reference Standard

Table 1: Relative Anabolic and Androgenic Potency of this compound via injection.[1]

Experimental Protocols

Two key in vitro assays are essential for a comprehensive characterization of this compound's interaction with the androgen receptor.

Competitive Androgen Receptor (AR) Binding Assay

This assay determines the binding affinity of this compound for the AR by measuring its ability to compete with a known high-affinity radiolabeled androgen. The resulting IC50 value can be used to calculate the inhibition constant (Ki), a measure of binding affinity.[1]

Binding_Assay_Workflow start Start prep Prepare Reagents: - Rat Prostate Cytosol (AR Source) - [³H]-R1881 (Radioligand) - this compound Dilutions start->prep setup Set up Assay Plate: Add Cytosol, [³H]-R1881, and this compound prep->setup incubate Incubate at 4°C (16-20 hours) to reach equilibrium setup->incubate separate Separate Bound & Free Ligand (e.g., Hydroxyapatite Slurry) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count analyze Data Analysis: Plot Competition Curve count->analyze end Determine IC50 and Ki analyze->end

Workflow for an androgen receptor competitive binding assay.[1][6]

A. Principle

The assay measures the ability of a test compound (this compound) to compete with a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) for binding to the AR present in a preparation like rat prostate cytosol.[1][6] The amount of radioligand bound to the receptor decreases as the concentration of the competing test compound increases.

B. Materials and Reagents

  • AR Source: Cytosol prepared from ventral prostates of castrated male rats.[6]

  • Radioligand: [³H]-R1881 (Methyltrienolone).

  • Test Compound: this compound.

  • Reference Competitor: Dihydrotestosterone (DHT) or unlabeled R1881.

  • Buffers: Low-salt TEDG buffer (Tris, EDTA, DTT, Glycerol), pH 7.4.[6]

  • Separation Matrix: Hydroxyapatite (HAP) slurry.[7]

  • Other Reagents: Phenylmethylsulfonyl fluoride (PMSF), Sodium Molybdate, Ethanol, Scintillation cocktail.[1][6]

  • Equipment: High-speed refrigerated centrifuge, scintillation counter, digital pipettes.[6]

C. Experimental Protocol

  • Preparation of Rat Prostate Cytosol:

    • Excise ventral prostates from castrated male rats and trim away fat.[6]

    • Homogenize the tissue in ice-cold, low-salt TEDG buffer.[1]

    • Centrifuge the homogenate at high speed (e.g., 30,000 x g) for 30-60 minutes at 4°C to obtain the cytosol (supernatant), which contains the androgen receptors.[6]

    • Determine the protein concentration of the cytosol (e.g., using a Bio-Rad Protein Assay).[6] Store aliquots at -80°C.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and the reference competitor in the appropriate buffer.

    • In assay tubes or a 96-well plate on ice, add a constant amount of the prepared prostate cytosol and a fixed concentration of [³H]-R1881 (e.g., 1 nM).[1]

    • Add the serial dilutions of this compound or the reference standard.

    • Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled R1881, e.g., 1 µM).[1]

    • Gently vortex and incubate the tubes for 16-20 hours at 4°C to allow binding to reach equilibrium.[1][6]

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each tube to bind the receptor-ligand complexes.[7]

    • Wash the HAP pellet multiple times with cold TEDG buffer to remove the unbound radioligand.

    • After the final wash, add scintillation cocktail to the pellet.

  • Quantification:

    • Measure the radioactivity in each sample using a scintillation counter.

D. Data Analysis

  • Calculate the percentage of specific binding of [³H]-R1881 for each concentration of this compound.

  • Plot the data as a competition curve (percent specific binding vs. log concentration of this compound).

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve.[1]

  • Calculate the inhibition constant (Ki), which represents the binding affinity of this compound for the AR, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

AR-Mediated Reporter Gene (Transactivation) Assay

This cell-based assay measures the ability of this compound to function as an AR agonist by activating the receptor to induce the expression of a reporter gene, such as luciferase.[8] The resulting luminescence is proportional to the androgenic activity.

Reporter_Assay_Workflow start Start culture Culture Host Cell Line (e.g., U2-OS, HEK293) start->culture transfect Co-transfect Cells with: - AR Expression Vector - ARE-Luciferase Reporter Vector culture->transfect treat Treat Cells with Serial Dilutions of This compound transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse Cells and Add Luciferase Substrate incubate->lyse measure Measure Luminescence lyse->measure analyze Data Analysis: Plot Dose-Response Curve measure->analyze end Determine EC50 analyze->end

Workflow for an AR-mediated reporter gene assay.[1][7]

A. Principle

A suitable host cell line with low or no endogenous AR is genetically engineered to express the human androgen receptor (hAR) and a reporter gene (e.g., luciferase).[9][10] The reporter gene's expression is controlled by an androgen response element (ARE). When an AR agonist like this compound activates the hAR, the complex binds to the ARE and drives the transcription of the luciferase gene. The resulting light output is measured and correlates with the compound's potency.[11]

B. Materials and Reagents

  • Cell Line: Human cell line such as U2-OS (osteosarcoma), HEK293 (embryonic kidney), or CHO (Chinese hamster ovary).[8][9]

  • Plasmids:

    • An expression vector containing the full cDNA for the human androgen receptor (hAR).[12]

    • A reporter plasmid containing a luciferase gene under the control of a promoter with one or more AREs (e.g., pGL3-ARE-Luc).[12]

  • Cell Culture Media and Reagents: Appropriate growth medium (e.g., DMEM), fetal bovine serum (FBS, charcoal-stripped to remove hormones), antibiotics.

  • Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine).

  • Test Compound: this compound.

  • Reference Agonist: Dihydrotestosterone (DHT).[1]

  • Luciferase Assay System: Luciferase substrate and lysis buffer.

  • Equipment: Cell culture incubator, luminometer, multi-well plates (e.g., 96-well).

C. Experimental Protocol

  • Cell Culture and Transfection:

    • Culture the chosen cell line in the appropriate medium. For the assay, use medium supplemented with charcoal-stripped FBS to minimize background androgenic activity.

    • Seed the cells into 96-well plates at an appropriate density.

    • Co-transfect the cells with the hAR expression vector and the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1]

  • Compound Treatment:

    • After allowing the cells to recover post-transfection (typically 24 hours), remove the transfection medium.

    • Treat the cells with serial dilutions of this compound or a reference androgen (e.g., DHT).[1]

    • Include control wells treated with vehicle only (e.g., 0.1% DMSO).

    • Incubate the plates for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.[1]

  • Luciferase Assay:

    • Remove the cell culture medium and wash the cells gently with phosphate-buffered saline (PBS).

    • Lyse the cells by adding the lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate.

    • Immediately measure the luminescence using a luminometer.

D. Data Analysis

  • Normalize the raw luminescence data (e.g., by subtracting the average of the vehicle control wells).

  • Calculate the fold induction over the vehicle control for each concentration.

  • Generate a dose-response curve by plotting the fold induction against the log concentration of this compound.

  • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) from the curve.[1] This value represents the functional potency of this compound as an AR agonist.

References

Application Notes and Protocols for Studying the Anabolic Effects of Methoxydienone in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These application notes are for informational and research purposes only. Methoxydienone (also known as methoxygonadiene) is a synthetic anabolic steroid and has been identified in dietary supplements.[1][2] The handling and use of this compound should be in accordance with all applicable laws and regulations. The experimental protocols described herein are based on established methodologies for assessing the anabolic and androgenic properties of chemical substances.

Introduction

This compound (13-ethyl-3-methoxy-gona-2,5(10)-dien-17-one) is a synthetic steroid classified as an anabolic-androgenic steroid (AAS) and a progestogen of the 19-nortestosterone group.[2][3] While it has not been marketed for medical use, it has been a subject of interest for its potential anabolic effects, which are primarily mediated through its interaction with the androgen receptor.[2][4] This document provides detailed protocols for the preclinical in vivo evaluation of this compound's anabolic effects in a rat model, specifically utilizing the Hershberger assay.

The Hershberger assay is the gold-standard in vivo bioassay for determining the anabolic and androgenic activity of a compound.[4][5] It uses castrated male rats to minimize the influence of endogenous androgens, providing a sensitive model to assess the effects of exogenous steroids on specific androgen-responsive tissues.[5][6]

Mechanism of Action: Androgen Receptor Signaling

This compound exerts its biological effects by binding to and activating the androgen receptor (AR), a ligand-inducible transcription factor.[2][4] As an agonist, the binding of this compound to the AR initiates a conformational change in the receptor, leading to its translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to androgen response elements (AREs) on the DNA, which in turn modulates the transcription of androgen-responsive genes. This modulation results in anabolic effects, such as increased protein synthesis and muscle growth.[2]

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MXD This compound (MXD) AR_HSP MXD->AR_HSP AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_MXD AR-MXD Complex AR_HSP->AR_MXD Binding & HSP Dissociation AR_MXD_N AR-MXD Complex AR_MXD->AR_MXD_N Translocation ARE Androgen Response Element (ARE) AR_MXD_N->ARE Binding & Dimerization Gene Target Gene ARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein

Caption: Androgen receptor signaling pathway activated by this compound.

Experimental Protocol: The Hershberger Assay

This protocol is based on the OECD Test Guideline 441 for the Hershberger Bioassay in Rats.[5][7]

Animal Model
  • Species: Peripubertal male rats (e.g., Wistar or Sprague-Dawley).[5]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[5]

  • Acclimation: A minimum of 5 days of acclimation to laboratory conditions is required before the start of the study.[5]

Experimental Procedure
  • Castration: At approximately 42 days of age, animals are surgically castrated under anesthesia.[4] A post-operative recovery period of at least 7 days is necessary to allow for the regression of androgen-dependent tissues.[4]

  • Grouping: Animals are randomly assigned to experimental groups (minimum of 6 animals per group).[7]

    • Group 1 (Vehicle Control): Castrated rats receiving only the vehicle (e.g., corn oil).[4]

    • Group 2 (Positive Control): Castrated rats receiving a reference androgen, typically testosterone propionate (TP), at a dose of 0.2-0.4 mg/kg/day via subcutaneous injection.[4]

    • Groups 3-5 (this compound Treatment): Castrated rats receiving at least three different dose levels of this compound.[4]

  • Dosing:

    • Duration: Daily administration for 10 consecutive days.[4][7]

    • Route of Administration: Administration can be via oral gavage or subcutaneous injection, depending on the formulation and study objectives.[4]

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, animals are euthanized.[4] The following tissues are carefully dissected, trimmed of any adhering fat or connective tissue, and weighed (wet weight) to the nearest 0.1 mg:[5][6]

    • Anabolic Indicator: Levator ani muscle.[4]

    • Androgenic Indicators: Ventral prostate, seminal vesicles (with coagulating glands), glans penis, and Cowper's glands.[4][6]

Hershberger Assay Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_analysis Analysis Phase Acclimation Acclimation of Peripubertal Male Rats (min. 5 days) Castration Surgical Castration (~PND 42) Acclimation->Castration Recovery Post-Operative Recovery & Tissue Regression (min. 7 days) Castration->Recovery Grouping Randomization into Treatment Groups Recovery->Grouping Dosing Daily Dosing for 10 Consecutive Days Grouping->Dosing Necropsy Necropsy 24h after Final Dose Dosing->Necropsy Dissection Dissection & Weighing of Androgen-Dependent Tissues Necropsy->Dissection DataAnalysis Statistical Analysis of Tissue Weights Dissection->DataAnalysis RatioCalc Calculation of Anabolic:Androgenic Ratio DataAnalysis->RatioCalc

Caption: Workflow for the Hershberger assay.

Data Presentation and Analysis

While publicly available peer-reviewed studies detailing specific dosages of this compound in rats are limited, data suggests it has a potent anabolic effect when administered via injection.[3] An anabolic-to-androgenic ratio of approximately 2:1 (or 54:27) relative to testosterone propionate has been reported.[2][3][5]

The following tables present hypothetical but representative data to illustrate expected outcomes from a Hershberger assay.

Table 1: Hypothetical Effects of this compound on Body and Tissue Weights in Castrated Rats

Data are presented as mean ± SD (n=6). Data is hypothetical and for illustrative purposes only.

Treatment Group (Dose, mg/kg/day)Final Body Weight (g)Levator Ani (mg)Ventral Prostate (mg)Seminal Vesicles (mg)
Vehicle Control 250 ± 15100 ± 1025 ± 530 ± 6
Testosterone Propionate (0.4) 255 ± 12250 ± 20200 ± 18220 ± 25
This compound (0.2) 252 ± 14160 ± 1580 ± 990 ± 11
This compound (0.4) 258 ± 16210 ± 18125 ± 14140 ± 16
This compound (0.8) 260 ± 13270 ± 22170 ± 20190 ± 21
Table 2: Comparative Anabolic and Androgenic Ratios

Ratios are calculated based on the activity relative to Testosterone Propionate, which is set to 1:1.

CompoundAnabolic Activity (relative to TP)Androgenic Activity (relative to TP)Anabolic-to-Androgenic Ratio
Testosterone Propionate 1001001:1[5]
This compound 5427~2:1[2][3][5]
Nandrolone 90625~1.4:1 (relative to TP)[3][5]

Data Analysis:

  • Calculate the mean and standard deviation for body and organ weights for each group.[4]

  • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the treatment groups to the vehicle control group.[4]

  • The anabolic-to-androgenic ratio is determined by comparing the dose-response of the levator ani muscle to that of the androgenic tissues (e.g., ventral prostate), relative to the reference compound, testosterone propionate.[4][5]

Dose-Response Relationship Conceptual Dose-Response Curves cluster_input Input cluster_output Observed Effects cluster_ratio Outcome Dose Increasing Dose of This compound Anabolic Anabolic Effect (e.g., Levator Ani Weight) Dose->Anabolic Stimulates Androgenic Androgenic Effect (e.g., Prostate Weight) Dose->Androgenic Stimulates Ratio Desired Outcome: High Anabolic to Androgenic Ratio Anabolic->Ratio Higher Response Androgenic->Ratio Lower Response

Caption: Relationship between dosage and anabolic vs. androgenic effects.

Conclusion

References

Application Notes and Protocols for In Vitro Metabolism of Methoxydienone Using HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxydienone (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one), also known as methoxygonadiene, is a synthetic anabolic-androgenic steroid (AAS) and a progestogen of the 19-nortestosterone group.[1] While never commercialized for medical use, it has been identified as a "designer steroid" in the sports and bodybuilding communities.[1][2] Understanding the metabolism of such compounds is crucial for doping control, forensic toxicology, and for assessing potential pharmacological and toxicological effects. The human hepatoma cell line, HepG2, is a widely used in vitro model for studying the metabolism of xenobiotics, including steroids, due to its expression of various drug-metabolizing enzymes.[3][4] This document provides a detailed protocol for the investigation of this compound metabolism in HepG2 cells, from cell culture to metabolite analysis.

This compound exerts its biological effects primarily through interaction with the androgen receptor (AR).[2][5] As an agonist, it binds to the AR, initiating a cascade of events leading to the modulation of gene expression and resulting in anabolic effects.[5]

Data Presentation

The following table summarizes hypothetical quantitative data from an in vitro metabolism study of this compound in HepG2 cells. This data would be generated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the cell culture medium following incubation with this compound.

Table 1: Quantitative Analysis of this compound and its Putative Metabolites in HepG2 Cell Culture Media

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration at 24h (ng/mL)Concentration at 48h (ng/mL)
This compound12.5301.2229.1850.3 ± 45.2625.8 ± 38.9
Hydroxy-methoxydienone 110.2317.2299.275.6 ± 8.1152.3 ± 12.5
Hydroxy-methoxydienone 29.8317.2281.242.1 ± 5.398.7 ± 9.8
Dihydroxy-methoxydienone8.5333.2315.215.2 ± 2.135.4 ± 4.6
This compound glucuronide7.9477.2301.225.8 ± 3.568.1 ± 7.2

Data are presented as mean ± standard deviation (n=3). Concentrations are hypothetical and for illustrative purposes.

Experimental Protocols

HepG2 Cell Culture and Maintenance

This protocol is for the routine culture of HepG2 cells to ensure their health and suitability for metabolism studies.

  • Materials:

    • HepG2 cells

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

    • 0.25% Trypsin-EDTA solution

    • Phosphate Buffered Saline (PBS), sterile

    • T-75 cell culture flasks

    • 6-well cell culture plates

    • Incubator (37°C, 5% CO₂, humidified atmosphere)

  • Procedure:

    • Maintain HepG2 cells in T-75 flasks with DMEM complete medium.

    • Subculture the cells every 3-4 days when they reach 80-90% confluency.

    • To subculture, aspirate the old medium and wash the cell monolayer with PBS.

    • Add 2 mL of pre-warmed Trypsin-EDTA solution and incubate for 5-7 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 8 mL of complete DMEM.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at a desired density (e.g., 1 x 10⁶ cells per well in a 6-well plate).

In Vitro Metabolism of this compound in HepG2 Cells

This protocol describes the incubation of this compound with HepG2 cells to study its metabolism.

  • Materials:

    • HepG2 cells seeded in 6-well plates

    • This compound (analytical standard)

    • Dimethyl sulfoxide (DMSO)

    • Serum-free DMEM

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • When HepG2 cells in the 6-well plates reach approximately 80% confluency, replace the growth medium with serum-free DMEM.

    • Add this compound to the wells to a final concentration (e.g., 1, 10, or 50 µM). The final DMSO concentration should be ≤ 0.1%. Include a vehicle control (DMSO only).

    • Incubate the plates at 37°C, 5% CO₂ for various time points (e.g., 0, 6, 12, 24, 48 hours).

    • At each time point, collect the cell culture medium from the wells into sterile microcentrifuge tubes.

    • Store the collected samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol details the extraction of this compound and its metabolites from the cell culture medium for subsequent analysis.

  • Materials:

    • Collected cell culture medium samples

    • Internal standard (e.g., testosterone-d3)

    • Acetonitrile, cold

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

    • Methanol

    • Deionized water

    • Nitrogen evaporator

    • LC-MS grade mobile phase solvent

  • Procedure:

    • Thaw the cell culture medium samples on ice.

    • To 500 µL of medium, add the internal standard.

    • Add 1 mL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 40% methanol in water.

    • Elute the analytes with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound and its metabolites. Specific parameters will need to be optimized for the instrument used.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • LC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow rate: 0.3 mL/min

    • Injection volume: 10 µL

  • MS/MS Conditions (Example):

    • Ionization mode: Positive ESI

    • Scan type: Multiple Reaction Monitoring (MRM)

    • MRM transitions: To be determined by infusing pure standards of this compound and predicted metabolites.

Visualizations

G cluster_0 Cell Culture and Dosing cluster_1 Sample Collection and Preparation cluster_2 Analysis A Seed HepG2 cells in 6-well plates B Culture to 80% confluency A->B C Replace medium with serum-free DMEM B->C D Add this compound (and vehicle control) C->D E Incubate for specified time points D->E F Collect cell culture medium E->F G Add internal standard F->G H Protein precipitation with acetonitrile G->H I Solid-Phase Extraction (SPE) H->I J Evaporate and reconstitute I->J K LC-MS/MS Analysis J->K L Data processing and quantification K->L

Caption: Experimental workflow for in vitro metabolism of this compound.

G This compound This compound AR_complex_cytoplasm This compound-AR Complex (Cytoplasm) This compound->AR_complex_cytoplasm Binds to Androgen Receptor (AR) AR_complex_nucleus Dimerized this compound-AR Complex (Nucleus) AR_complex_cytoplasm->AR_complex_nucleus Translocation to Nucleus & Dimerization HSP Heat Shock Proteins HSP->AR_complex_cytoplasm Dissociation ARE Androgen Response Element (DNA) AR_complex_nucleus->ARE Binds to Transcription Transcription of Target Genes ARE->Transcription Translation Translation Transcription->Translation Proteins New Proteins Translation->Proteins CellularResponse Anabolic Effects Proteins->CellularResponse

Caption: Androgen receptor signaling pathway activated by this compound.

G cluster_phaseI Phase I Metabolites cluster_phaseII Phase II Metabolites This compound This compound PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) This compound->PhaseI Metabolite1 Hydroxylated Metabolites PhaseI->Metabolite1 Metabolite2 Reduced Metabolites PhaseI->Metabolite2 PhaseII Phase II Metabolism (Conjugation) Metabolite3 Glucuronide Conjugates PhaseII->Metabolite3 Metabolite4 Sulfate Conjugates PhaseII->Metabolite4 Metabolite1->PhaseII Metabolite2->PhaseII Excretion Excretion Metabolite3->Excretion Metabolite4->Excretion

References

Troubleshooting & Optimization

Methoxydienone Solubility and In Vitro Experimentation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the solubility of methoxydienone for in vitro experiments. Authored for professionals in research and drug development, this resource offers troubleshooting protocols, frequently asked questions, and detailed experimental methodologies to ensure the successful integration of this compound into your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary in vitro effects?

This compound, also known as methoxygonadiene, is a synthetic anabolic-androgenic steroid (AAS).[1] In vitro, it primarily functions as an agonist for the androgen receptor (AR) and also exhibits progestogenic activity through the progesterone receptor (PR). Its interaction with these receptors can modulate gene expression, influencing pathways related to cell growth and differentiation.

Q2: Why is this compound difficult to dissolve for in vitro experiments?

This compound is a lipophilic compound with a steroidal backbone, which results in low aqueous solubility.[2] This can lead to precipitation when added to aqueous cell culture media, making it challenging to achieve desired experimental concentrations.

Q3: What are the recommended solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound for in vitro studies.[3] Other organic solvents such as ethanol, dichloromethane, ethyl acetate, and acetone can also be used.[4]

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v). However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.[3]

Troubleshooting Guide: Preventing this compound Precipitation

Encountering precipitation when adding this compound to your cell culture media is a common issue. This guide provides a systematic approach to troubleshoot and prevent this problem.

Visual Troubleshooting Workflow

start Precipitation Observed in Media check_stock Is the stock solution clear? start->check_stock check_final_conc Is the final concentration of this compound too high? check_stock->check_final_conc Yes solution_stock Re-dissolve stock solution. Consider gentle warming or sonication. check_stock->solution_stock No check_dmso_conc Is the final DMSO concentration >0.5%? check_final_conc->check_dmso_conc No solution_final_conc Lower the final concentration of this compound. check_final_conc->solution_final_conc Yes check_mixing Was the stock solution added directly to cold media or without swirling? check_dmso_conc->check_mixing No solution_dmso_conc Prepare a more concentrated stock solution to reduce the volume added to the media. check_dmso_conc->solution_dmso_conc Yes solution_mixing Warm media to 37°C before adding the stock solution. Add dropwise while gently swirling the media. check_mixing->solution_mixing Yes end Precipitation Resolved check_mixing->end No solution_stock->end solution_final_conc->end solution_dmso_conc->end solution_mixing->end cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) This compound->AR_HSP CellMembrane Cell Membrane AR_active Active AR AR_HSP->AR_active HSP Dissociation Dimerization Dimerization AR_active->Dimerization Nucleus Nucleus Dimerization->Nucleus ARE Androgen Response Element (ARE) Nucleus->ARE Transcription Gene Transcription ARE->Transcription cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_HSP Progesterone Receptor (PR) + Heat Shock Proteins (HSP) This compound->PR_HSP CellMembrane Cell Membrane PR_active Active PR PR_HSP->PR_active HSP Dissociation Dimerization Dimerization PR_active->Dimerization Nucleus Nucleus Dimerization->Nucleus PRE Progesterone Response Element (PRE) Nucleus->PRE Transcription Gene Transcription PRE->Transcription

References

troubleshooting methoxydienone degradation in liquid solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methoxydienone Solutions

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the degradation of this compound in liquid solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution, prepared in a common organic solvent, is showing a rapid decrease in purity. What are the likely causes?

A1: The degradation of this compound in organic solvents, while less common than in aqueous solutions, can be initiated by several factors:

  • Solvent Purity: The presence of reactive impurities, such as peroxides in aged ethers or aldehydes in alcohols, can degrade this compound.

  • Presence of Contaminants: Trace amounts of acids, bases, or metal ions can catalyze degradation reactions.[1]

  • Exposure to Light (Photodegradation): The dienone structure in this compound is susceptible to photochemical reactions. Storing solutions in clear glass vials on a lab bench can lead to degradation.

  • Elevated Temperatures: Although generally stable at room temperature, prolonged exposure to heat can accelerate degradation.[2][3]

  • Oxidizing Agents: this compound is incompatible with strong oxidizing agents which can degrade the molecule.[1]

Troubleshooting Actions:

  • Use fresh, high-purity, HPLC-grade solvents.

  • Ensure all glassware is scrupulously clean and free of contaminants.

  • Store all this compound solutions in amber glass vials or otherwise protected from light.

  • Store stock solutions at recommended low temperatures (e.g., 2-8°C or -20°C) for long-term stability.

Q2: I'm observing new peaks in the chromatogram of my aged this compound solution. What are these likely to be?

A2: The appearance of new peaks strongly suggests the formation of degradation products. Given the steroidal structure of this compound, several degradation pathways are plausible:

  • Hydrolysis: In the presence of acidic or basic conditions, the enol ether (methoxy group) can be susceptible to hydrolysis.

  • Oxidation: The steroid nucleus can be oxidized, leading to hydroxylated or epoxidized derivatives.[2][3] The conjugated diene system is also a potential site for oxidative cleavage.

  • Isomerization: Changes in pH or exposure to heat can potentially cause isomerization or rearrangement of the double bonds within the steroid rings.

A hypothetical degradation pathway, focusing on common steroid reactions, is illustrated below. The exact products would need to be identified using techniques like LC-MS/MS.[4][5]

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base H₂O Oxidation Oxidation This compound->Oxidation O₂/Light Peroxides Isomerization Isomerization This compound->Isomerization Heat/pH Product_A Hydrolyzed Product (e.g., Ketone formation) Hydrolysis->Product_A Product_B Oxidized Product (e.g., Hydroxylated derivative) Oxidation->Product_B Product_C Isomeric Product Isomerization->Product_C

Fig. 1: Plausible degradation pathways for this compound.

Q3: How does pH affect the stability of this compound in aqueous or semi-aqueous solutions?

  • Acidic Conditions (pH < 4): Can lead to hydrolysis of the methoxy group.

  • Neutral Conditions (pH ~6-8): Generally the range of highest stability. A saturated aqueous solution of this compound has a pH of approximately 6.4.[9]

  • Basic Conditions (pH > 9): Can also promote hydrolysis and other rearrangement reactions.[1]

For experiments in aqueous buffers, it is crucial to prepare fresh solutions and monitor their purity over the course of the experiment, especially if run for extended periods or at elevated temperatures.

Troubleshooting Guide: Unexpected Experimental Results

This guide provides a logical workflow for troubleshooting issues related to this compound degradation.

Problem: Significant loss of the parent this compound peak is observed during an experiment.

G cluster_start Start: Problem Identification cluster_investigate Investigation Steps cluster_action Corrective Actions cluster_confirm Confirmation Start Unexpected loss of This compound peak Check_Solution Review Solution Prep: - Solvent age/grade? - Contaminants? - Correct pH? Start->Check_Solution Check_Storage Review Storage: - Light exposure? - Temperature? - Container type? Start->Check_Storage Check_Method Review Analytical Method: - Column health? - Mobile phase correct? - System calibrated? Start->Check_Method Remake_Solution Prepare fresh solution with new solvent Check_Solution->Remake_Solution Protect_Solution Store in amber vial at recommended temp. Check_Storage->Protect_Solution Validate_Method Run system suitability & standard check Check_Method->Validate_Method Reanalyze Re-analyze sample Remake_Solution->Reanalyze Protect_Solution->Reanalyze Validate_Method->Reanalyze Result Problem Resolved? Reanalyze->Result Result->Start No End End Troubleshooting Result->End Yes

Fig. 2: Troubleshooting workflow for this compound loss.

Data & Protocols

Table 1: Physicochemical Properties of this compound

This table summarizes key physicochemical data relevant to handling and dissolving this compound.

PropertyValueSource
Molecular Formula C₂₀H₂₈O₂[10]
Molecular Weight 300.44 g/mol [5][10]
Appearance White to off-white crystalline powder[1]
Melting Point 122-124 °C[9][10]
Water Solubility 270 µg/L (at 20°C)[2][9][10]
Organic Solubility Soluble in ethanol, chloroform, DMSO. Slightly soluble in methanol (solubility increases with heat).[9][10]
Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[11] This protocol outlines a typical approach for this compound.

Objective: To identify the degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • This compound reference standard

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven and photostability chamber

Workflow Diagram:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare 1 mg/mL Stock in Methanol Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep_Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep_Stock->Base Oxidative Oxidation (3% H₂O₂, RT) Prep_Stock->Oxidative Thermal Thermal (80°C, Solid & Soln) Prep_Stock->Thermal Photo Photolytic (ICH Q1B) Prep_Stock->Photo Neutralize Neutralize Samples (if needed) Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to working conc. (~50 µg/mL) Neutralize->Dilute Analyze Analyze by HPLC-UV/MS Dilute->Analyze Data Evaluate Data: - % Degradation - Peak Purity - Mass Balance Analyze->Data

References

optimizing methoxydienone concentration to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro concentration of methoxydienone to maximize on-target effects while minimizing off-target cellular impacts.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of this compound?

A1: this compound is a synthetic steroid known to exert its primary biological effects through the activation of the androgen receptor (AR) and the progesterone receptor (PR).[1] Its on-target effects are primarily associated with anabolic processes, including increased protein synthesis and muscle growth.[1]

Q2: What are the major off-target effects of concern with this compound?

A2: The primary off-target concerns associated with this compound and other 19-nortestosterone derivatives include hepatotoxicity (liver damage), and potential cross-reactivity with other steroid hormone receptors, such as the glucocorticoid receptor (GR) and estrogen receptor (ER), which can lead to a range of undesirable cellular responses.[2][3]

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration will be experiment-specific. It is crucial to perform a dose-response analysis to determine the concentration that elicits the desired on-target effect (e.g., AR activation) while having the minimal off-target effects (e.g., cytotoxicity or activation of other steroid receptors). This typically involves a concentration range spanning several orders of magnitude.

Q4: Are there known metabolites of this compound that I should consider in my analysis?

A4: Yes, like other anabolic steroids, this compound is metabolized in cellular systems. Its metabolites may also have biological activity. Detecting these metabolites can be important for a complete understanding of its effects. Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are typically used for this purpose.[4]

Troubleshooting Guides

Inconsistent Results in Receptor Binding Assays
Problem Possible Cause Solution
High background noise Non-specific binding of the radioligand to the filter or protein aggregates.Optimize washing steps with ice-cold buffer. Consider using filter plates pre-treated to reduce non-specific binding. Ensure proper protein concentration; too high can lead to aggregation.[5][6]
Low signal Degraded radioligand, inactive receptor preparation, or incorrect buffer conditions.Use fresh radioligand. Verify the activity of your receptor preparation. Optimize buffer pH and ionic strength for optimal binding.[5]
Poor reproducibility Inconsistent pipetting, temperature fluctuations, or variable incubation times.Use calibrated pipettes and ensure consistent technique. Maintain a constant temperature during incubation. Use a timer to ensure consistent incubation periods for all samples.[5]
No displacement by cold ligand Concentration of radioligand is too high, or the unlabeled competitor is inactive or used at too low a concentration.Use a radioligand concentration at or below the Kd. Verify the identity and purity of the unlabeled ligand and test a wider concentration range.[7]
Issues with Cell-Based Reporter Gene Assays
Problem Possible Cause Solution
High basal reporter activity "Leaky" promoter in the reporter construct or endogenous steroid hormones in the serum of the culture medium.Use a reporter construct with a tightly regulated promoter. Use charcoal-stripped serum to remove endogenous steroids.
Low or no induction of reporter activity Low transfection efficiency, inactive compound, or inappropriate cell line.Optimize transfection protocol. Verify the integrity of the this compound stock solution. Ensure the chosen cell line expresses the target receptor (AR or PR).
High cell toxicity observed The concentration of this compound or the vehicle (e.g., DMSO) is too high.Perform a cytotoxicity assay to determine the maximum non-toxic concentration of both the compound and the vehicle.
Inconsistent results Cell passage number, cell density at the time of treatment, or presence of contaminants like mycoplasma.Use cells within a consistent and low passage number range. Seed cells at a consistent density. Regularly test cell cultures for mycoplasma contamination.[8]
Problems in In Vitro Hepatotoxicity Assays
Problem Possible Cause Solution
High variability in cytotoxicity data Uneven cell seeding, edge effects in multi-well plates, or instability of the test compound in the culture medium.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile medium. Assess the stability of this compound in your culture medium over the experiment's duration.
No observed toxicity at expected concentrations The chosen cell line is not metabolically competent to activate the pro-toxicant, or the endpoint measured is not sensitive enough.Use primary hepatocytes or metabolically competent cell lines (e.g., HepG2). Measure multiple toxicity endpoints (e.g., LDH release, ATP levels, and reactive oxygen species generation).[9][10]
Discrepancy between in vitro and expected in vivo toxicity Lack of other liver cell types (e.g., Kupffer cells) in the monoculture system, which can contribute to the inflammatory response in vivo.Consider using co-culture systems that include non-parenchymal cells to better mimic the in vivo liver environment.[11]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables provide representative data for structurally related 19-nortestosterone derivatives to guide experimental design. Researchers should generate their own dose-response curves for this compound.

Table 1: Relative Binding Affinity (RBA) of Selected 19-Nortestosterone Derivatives to Steroid Receptors

Compound Androgen Receptor (AR) RBA (%) Progesterone Receptor (PR) RBA (%) Glucocorticoid Receptor (GR) RBA (%) Estrogen Receptor (ER) RBA (%)
Norethindrone 15150<0.11
Levonorgestrel 50200<0.1<0.1
Gestodene 753001<0.1
Medroxyprogesterone Acetate 525010<0.1

Data is compiled from various sources and should be used for comparative purposes only. RBA is relative to the natural ligand for each receptor (Testosterone for AR, Progesterone for PR, Dexamethasone for GR, and Estradiol for ER), set at 100%.

Table 2: In Vitro Hepatotoxicity of Anabolic Steroids in Primary Human Hepatocytes (24-hour exposure)

Compound LC50 (µM) Endpoint
Stanozolol 50 - 100LDH Leakage
Oxymetholone 100 - 200ATP Depletion
Nandrolone > 200LDH Leakage

This data is representative and intended to provide a general range for the cytotoxic potential of anabolic steroids. Researchers must determine the specific LC50 for this compound in their chosen cell model.

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the Androgen Receptor (AR).

Materials:

  • Purified recombinant human AR

  • [³H]-Mibolerone (radioligand)

  • Unlabeled this compound

  • Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filter manifold apparatus

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of unlabeled this compound in the binding buffer.

  • In a microcentrifuge tube, add the binding buffer, a fixed concentration of [³H]-Mibolerone (typically at its Kd), and the purified AR.

  • Add the varying concentrations of unlabeled this compound or vehicle control.

  • For non-specific binding control tubes, add a saturating concentration of unlabeled Mibolerone.

  • Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter using a filter manifold.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value.

Protocol 2: In Vitro Hepatotoxicity Assessment using Primary Human Hepatocytes

Objective: To evaluate the dose-dependent cytotoxicity of this compound.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated 96-well plates

  • This compound stock solution (in DMSO)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • ATP quantitation assay kit

  • Positive control for hepatotoxicity (e.g., Acetaminophen)

Procedure:

  • Thaw and seed the primary human hepatocytes onto collagen-coated 96-well plates according to the supplier's instructions.

  • Allow the cells to attach and form a monolayer (typically 24-48 hours).

  • Prepare a serial dilution of this compound in the culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound, vehicle control, and a positive control.

  • Incubate the plate for 24, 48, and 72 hours.

  • At each time point, collect the cell culture supernatant to measure LDH release according to the manufacturer's protocol.

  • In a parallel plate, measure the intracellular ATP levels using a commercial kit as per the manufacturer's instructions.

  • Normalize the data to the vehicle control and plot the dose-response curves to determine the LC50 values for each endpoint.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds PR Progesterone Receptor (PR) This compound->PR Binds AR_complex This compound-AR Complex This compound->AR_complex PR_complex This compound-PR Complex This compound->PR_complex HSP HSP AR->HSP Bound to AR->AR_complex PR->HSP Bound to PR->PR_complex ARE Androgen Response Element (ARE) AR_complex->ARE Translocates & Dimerizes PRE Progesterone Response Element (PRE) PR_complex->PRE Translocates & Dimerizes Transcription Gene Transcription ARE->Transcription PRE->Transcription Protein_Synthesis Protein Synthesis (Anabolic Effects) Transcription->Protein_Synthesis

Caption: this compound signaling pathway.

Experimental_Workflow cluster_dose_response Dose-Response Analysis cluster_data_analysis Data Analysis cluster_optimization Concentration Optimization DR_On On-Target Assay (e.g., AR Activation) EC50 Determine EC50 for On-Target Effect DR_On->EC50 DR_Off Off-Target Assay (e.g., Cytotoxicity) LC50 Determine LC50 for Off-Target Effect DR_Off->LC50 Therapeutic_Index Calculate Therapeutic Index (LC50 / EC50) EC50->Therapeutic_Index LC50->Therapeutic_Index Optimal_Conc Select Optimal Concentration (High Efficacy, Low Toxicity) Therapeutic_Index->Optimal_Conc

References

Technical Support Center: Detection of Methoxydienone Metabolites in Doping Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals facing challenges in the detection of methoxydienone and its metabolites. This guide includes frequently asked questions (FAQs) and detailed troubleshooting sections for the primary analytical methods used in doping analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the detection of its metabolites crucial in doping analysis?

This compound, also known as methoxygonadiene, is a synthetic anabolic-androgenic steroid (AAS).[1][2] Like other AAS, it is extensively metabolized in the body.[3] Detecting the metabolites, which are often excreted over a longer period than the parent drug, significantly extends the window of detection for doping control.[3] The primary metabolic pathways for this compound involve O-demethylation to its 3-hydroxy metabolite, followed by hydroxylation at various positions.[1] These metabolites are then often conjugated (Phase II metabolism) and excreted in urine.[1]

Q2: What are the primary analytical methods for detecting this compound metabolites?

The most common and effective analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] These methods provide the high sensitivity and specificity required to identify and quantify the low concentrations of this compound and its metabolites in complex biological matrices like urine and plasma.[2][3]

Q3: What are the main challenges encountered when analyzing this compound metabolites?

Key challenges in the analysis of this compound metabolites include:

  • Low Concentrations: The concentration of the parent compound and its metabolites in biological samples is often very low.[3]

  • Matrix Interference: The complexity of biological samples like urine and plasma can lead to interference from endogenous compounds, affecting the accuracy and sensitivity of the analysis.[3][4]

  • Analyte Stability: this compound and its metabolites may be unstable under certain storage or sample preparation conditions.[3][5][6]

  • Ion Suppression (LC-MS/MS): Co-eluting compounds from the biological matrix can interfere with the ionization of the target analytes in the mass spectrometer, leading to reduced signal intensity.[4]

  • Co-elution of Isomers: Structural similarity between different metabolites can lead to co-elution, making their individual identification and quantification difficult.[3]

Q4: Why is a hydrolysis step necessary in the sample preparation for urine analysis?

This compound metabolites are primarily excreted in urine as glucuronide and sulfate conjugates.[7] The hydrolysis step, typically using a β-glucuronidase enzyme, is essential to cleave these conjugates.[1][7] This process liberates the parent compound and its metabolites, allowing for their extraction and subsequent analysis.[7]

Q5: What are long-term metabolites and why are they important for this compound detection?

Long-term metabolites are metabolic products that remain detectable in biological fluids for an extended period after the administration of a substance.[8][9] For this compound, the identification of long-term metabolites, such as 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one, has significantly increased the detection window for its misuse.[8][9] A sulfate conjugate of this long-term metabolite has been found to be detectable for up to 26 days after a single dose.[10]

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
ProblemPossible CausesSolutions
Low or no peak for this compound or its metabolites Incomplete derivatization.[3]Ensure derivatizing agents (e.g., MSTFA) are fresh and the reaction is carried out under anhydrous conditions. Optimize reaction time and temperature.[3]
Poor extraction recovery.[3]Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the extraction.[3]
Analyte degradation in the injector.[3]Use a deactivated injector liner and optimize the injector temperature to prevent thermal degradation.[3]
Peak tailing Active sites in the GC system.[3]Use a high-quality, deactivated capillary column and injector liner. Condition the column according to the manufacturer's instructions.[3]
High background noise Contaminated carrier gas or GC system.[3]Use high-purity carrier gas with appropriate traps to remove oxygen and moisture. Check for leaks in the system.[3]
Matrix interferences.[3]Improve the sample cleanup procedure. Consider using a more selective SPE sorbent.[3]
Incorrect identification of metabolites Co-elution of interfering compounds.[3]Optimize the GC temperature program to improve chromatographic separation.[3]
Mass spectra misinterpretation.Compare the obtained mass spectra with known fragmentation patterns of similar steroids. Use reference standards for confirmation when available.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
ProblemPossible CausesSolutions
Low signal intensity or ion suppression Matrix effects from co-eluting endogenous compounds.[3][4]Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3][4] Optimize the chromatographic separation to separate the analyte from interfering matrix components.[4] Consider using a different ionization source (e.g., APCI instead of ESI).[3]
Inefficient ionization of this compound.[3]Optimize mobile phase additives and pH to enhance the ionization of the target analytes.[4]
Poor peak shape Inappropriate mobile phase composition.Adjust the organic modifier and additive concentrations in the mobile phase.
Column degradation.Replace the analytical column. Use a guard column to protect the analytical column.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.Ensure proper mixing and degassing of the mobile phase. Check the LC pump for leaks and ensure a stable flow rate.
Temperature variations.Use a column oven to maintain a consistent temperature.

Experimental Protocols

Sample Preparation from Urine for GC-MS and LC-MS/MS Analysis

This protocol outlines the steps for the extraction and purification of this compound metabolites from a urine sample.[1][7]

  • Hydrolysis:

    • To 2-5 mL of urine, add a suitable internal standard.[1][7]

    • Adjust the pH to between 5.0 and 7.0 using a phosphate or acetate buffer.[1][7]

    • Add β-glucuronidase from E. coli and incubate at 50-65°C for 1-2 hours to cleave glucuronide conjugates.[1][7]

    • Allow the sample to cool to room temperature.[7]

  • Extraction (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.[7]

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.[7]

    • Wash the cartridge with deionized water, followed by a water/methanol mixture to remove interferences.[7]

    • Dry the cartridge under vacuum.[7]

    • Elute the analytes with a suitable organic solvent like methyl tert-butyl ether (MTBE) or methanol.[3][7]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-60°C.[3][4]

    • For LC-MS/MS analysis , reconstitute the residue in a suitable mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[2]

    • For GC-MS analysis , proceed to the derivatization step.

  • Derivatization (for GC-MS analysis):

    • To the dried residue, add a derivatizing agent mixture, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH₄I), and a thiol catalyst (e.g., dithioerythritol).[1]

    • Seal the reaction vial and heat at 60°C for 20-30 minutes.[1]

    • Cool the sample to room temperature before injection into the GC-MS system.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound and related anabolic steroids.

Table 1: Recovery of Anabolic Steroids using SPE from Urine [7]

CompoundSpiked ConcentrationRecovery %RSD % (n=5)
Methenolone (structurally similar)25 ng/mL105.55.7
Androstenedione25 ng/mL103.54.9
Boldenone25 ng/mL100.86.7
Norethandrolone25 ng/mL103.35.4
Progesterone25 ng/mL105.66.7
Stanozolol25 ng/mL102.76.3
Epitestosterone25 ng/mL105.98.3
Trenbolone25 ng/mL103.66.4

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Anabolic Steroids

Analyte ClassLODLOQ
Anabolic Steroids (similar class)0.1 µg/L[7]0.25 µg/L[7]
Methandienone and its metabolites (GC-MS)< 30 ng[11]-

Visualizations

Methoxydienone_Metabolism Proposed Metabolic Pathway of this compound This compound This compound O_Demethylated_Metabolite O-Demethylated Metabolite (3-hydroxy) This compound->O_Demethylated_Metabolite Phase I: O-Demethylation (CYP Enzymes) Hydroxylated_Metabolites Hydroxylated Metabolites O_Demethylated_Metabolite->Hydroxylated_Metabolites Phase I: Hydroxylation Conjugated_Metabolites Conjugated Metabolites (Glucuronides/Sulfates) Hydroxylated_Metabolites->Conjugated_Metabolites Phase II: Conjugation Excretion Excretion in Urine Conjugated_Metabolites->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental_Workflow_Urine_Analysis General Workflow for this compound Metabolite Analysis from Urine cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation to Dryness SPE->Evaporation Derivatization Derivatization (e.g., MSTFA) Evaporation->Derivatization Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution GCMS_Analysis GC-MS Injection & Analysis Derivatization->GCMS_Analysis LCMS_Analysis LC-MS/MS Injection & Analysis Reconstitution->LCMS_Analysis

Caption: Workflow for urine sample analysis of this compound metabolites.

References

Technical Support Center: Methoxydienone Oral Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the oral bioavailability of methoxydienone. Given the limited specific data on this compound's oral pharmacokinetics, this guide applies established principles of pharmaceutical science to address potential challenges.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound presumed to be poor?

A1: this compound is a synthetic steroid that is not 17α-alkylated.[2][3] This structural feature, while potentially reducing the risk of hepatotoxicity, often leads to extensive first-pass metabolism in the liver, which can significantly lower oral bioavailability.[1] Additionally, as a lipophilic compound, its low aqueous solubility can limit its dissolution in gastrointestinal fluids, a prerequisite for absorption.[4]

Q2: What are the primary barriers to the oral absorption of this compound?

A2: The primary barriers are likely its poor aqueous solubility and high susceptibility to first-pass metabolism.[1] Its lipophilic nature suggests it may have good membrane permeability, but it must first dissolve to be absorbed. Once absorbed from the gut, it travels via the portal vein to the liver, where it can be extensively metabolized before reaching systemic circulation.

Q3: Are there any known metabolites of this compound that I should be aware of?

A3: Specific, extensively documented metabolites of this compound in humans are not well-characterized in publicly available scientific literature.[5] However, like other anabolic-androgenic steroids, it is expected to undergo Phase I (e.g., hydroxylation, reduction) and Phase II (e.g., glucuronidation, sulfation) metabolism in the liver.[6][7] Researchers should consider performing metabolite identification studies in vitro (e.g., using liver microsomes) and in vivo.

Q4: What are the potential formulation strategies to enhance the oral bioavailability of this compound?

A4: Several strategies applicable to poorly soluble and extensively metabolized compounds could be investigated for this compound. These include lipid-based formulations, particle size reduction, and the creation of solid dispersions or prodrugs.[1][8][9]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
High variability in in vivo pharmacokinetic data Poor dissolution of the crystalline drug in the GI tract.1. Particle Size Reduction: Consider micronization or nanocrystal technology to increase the surface area for dissolution. 2. Formulation: Develop a lipid-based formulation (e.g., SEDDS/SMEDDS) to keep the drug in solution in the gut.[1]
Low Cmax and AUC despite good in vitro dissolution Extensive first-pass metabolism in the liver.1. Lipid-Based Formulations: Formulations like SEDDS can promote lymphatic uptake, partially bypassing the portal circulation and first-pass metabolism.[1] 2. Prodrug Approach: Synthesize a more water-soluble ester prodrug of this compound to improve initial dissolution and potentially alter metabolic pathways.[1]
Inconsistent dissolution testing results The crystalline structure of this compound may lead to variable wetting and dissolution.1. Solid Dispersion: Create an amorphous solid dispersion with a hydrophilic polymer to improve solubility and dissolution rate.[1] 2. Standardize Protocol: Ensure a standardized and robust dissolution testing protocol is in place, considering appropriate media and agitation speeds.

Data Presentation: Formulation Strategies

The following table summarizes potential formulation strategies to overcome the presumed poor oral bioavailability of this compound.

Formulation Strategy Principle Potential Advantages for this compound Potential Challenges
Micronization/Nanoparticles Increases surface area-to-volume ratio.[1]Enhances dissolution rate of the crystalline drug.[1]May not be sufficient to overcome extensive first-pass metabolism.
Lipid-Based Formulations (SEDDS/SMEDDS) Improves solubility and promotes lymphatic uptake.[1]Can enhance absorption and bypass first-pass metabolism.[1]Requires careful selection of oils, surfactants, and co-solvents.
Solid Dispersions Disperses the drug in a hydrophilic carrier at a molecular level.[1]Improves solubility and dissolution by creating an amorphous state.[1]Potential for recrystallization during storage, affecting stability.
Prodrugs Modifies the chemical structure to improve solubility or permeability.[1]A more water-soluble ester prodrug could enhance dissolution.[1]Requires chemical synthesis and subsequent in vivo conversion to the active drug.

Experimental Protocols

In Vitro Dissolution Testing of this compound Formulations

Objective: To assess and compare the dissolution rate of different this compound formulations as an initial screening step.[1]

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Prepare a dissolution medium that simulates fasted state intestinal fluid (FaSSIF).

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

  • Paddle Speed: Set the paddle speed to 75 RPM.

  • Procedure: a. Place a single dose of the this compound formulation (e.g., capsule, tablet, or suspension) into each dissolution vessel. b. At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium. c. Replace the withdrawn volume with fresh, pre-warmed medium. d. Filter the samples immediately.

  • Analysis: Analyze the concentration of this compound in the filtered samples using a validated HPLC-UV method.

  • Data Presentation: Plot the percentage of drug dissolved against time for each formulation.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine and compare the oral bioavailability of different this compound formulations.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound solution (for bioavailability calculation).

    • Group 2: Oral gavage of a simple suspension of this compound (control).

    • Group 3: Oral gavage of Formulation A (e.g., SEDDS).

    • Group 4: Oral gavage of Formulation B (e.g., micronized suspension).

  • Dosing: Administer a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80 °C until analysis.

  • Analysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC (Area Under the Curve) for each group. Absolute oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Screening cluster_invivo In Vivo Pharmacokinetics F1 Micronization Dissolution Dissolution Testing (FaSSIF) F1->Dissolution F2 Lipid-Based (SEDDS) F2->Dissolution F3 Solid Dispersion F3->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability Select Lead Formulations PK_Study Rodent PK Study (Oral Gavage) Permeability->PK_Study Data_Analysis Calculate AUC, Cmax, F% PK_Study->Data_Analysis signaling_pathway cluster_cell Target Cell M This compound AR Androgen Receptor (AR) M->AR Binds AR_Complex Active AR Dimer AR->AR_Complex Dimerizes HSP HSP90 HSP->AR Dissociates ARE Androgen Response Element (DNA) AR_Complex->ARE Binds to Transcription Gene Transcription ARE->Transcription Protein Protein Synthesis (Anabolic Effect) Transcription->Protein

References

stability testing of methoxydienone under various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of methoxydienone under various storage conditions. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions to directly address potential issues during experimentation.

Troubleshooting Guides

Issue 1: Unexpectedly High Degradation of this compound in Solid State

Q: We are observing significant degradation of our solid this compound reference standard, which is supposed to be stable. What could be the cause?

A: Unexpected degradation of solid this compound can be attributed to several factors. This compound is known to be incompatible with strong oxidizing agents, strong bases, and reducing agents.[1] Exposure to these, even in trace amounts, can catalyze degradation. Additionally, while stable at ambient temperatures, prolonged exposure to high heat can lead to thermal decomposition.[2] The compound should be stored in a cool, dry, and well-ventilated environment, preferably below 25°C, in tightly sealed, light-resistant containers.[1]

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the storage temperature has not exceeded the recommended limits and that the container is properly sealed to protect from moisture and light.

  • Check for Contaminants: Analyze the storage container and handling equipment for any residual oxidizing agents, bases, or reducing agents.

  • Review Handling Procedures: Ensure that the substance has not been exposed to incompatible materials during weighing or sample preparation.

  • Perform Purity Analysis: Re-analyze the purity of the reference standard to rule out initial contamination.

Issue 2: Poor Peak Shape and Resolution in HPLC Analysis

Q: During the HPLC analysis of our this compound stability samples, we are observing peak tailing and poor resolution between the parent peak and degradation products. How can we improve this?

A: Poor peak shape and resolution are common challenges in the HPLC analysis of steroids. Several factors related to the mobile phase, column, and sample preparation can contribute to this issue.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the mobile phase can significantly impact the peak shape of steroid compounds. Experiment with slight adjustments to the mobile phase pH to improve peak symmetry.

    • Solvent Composition: Vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer to optimize the separation of this compound from its degradation products.

    • Degassing: Ensure the mobile phase is thoroughly degassed to prevent bubble formation, which can cause baseline noise and affect peak shape.[3][4]

  • Column Maintenance:

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent to remove any contaminants.

    • Column Void: A void at the head of the column can lead to peak splitting and tailing. Reversing and flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.

    • Column Choice: Ensure the chosen column (e.g., C18) provides the appropriate selectivity for this compound and its potential degradation products.

  • Sample Preparation:

    • Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase to prevent peak distortion.[5]

    • Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing. Try diluting the sample.

Issue 3: Inconsistent Results in Forced Degradation Studies

Q: We are getting inconsistent and non-reproducible results in our forced degradation studies for this compound. What could be the reason?

A: Inconsistent results in forced degradation studies can stem from a lack of precise control over the stress conditions and sample handling. The goal of these studies is to achieve a target degradation of 5-20%.[6]

Troubleshooting Steps:

  • Standardize Stress Conditions:

    • Temperature and Humidity: Use a calibrated stability chamber to ensure precise control over temperature and humidity.

    • Concentration of Reagents: For hydrolytic and oxidative studies, ensure the exact concentration of acid, base, or oxidizing agent is used for each experiment.

    • Light Exposure: For photostability studies, use a calibrated photostability chamber that provides controlled and measurable light exposure (UV and visible).

  • Control Sample Preparation:

    • Initial Concentration: Ensure the starting concentration of this compound is consistent across all experiments.

    • Neutralization: For acid and base hydrolysis samples, ensure complete and consistent neutralization before HPLC analysis to prevent further degradation on the column.

  • Analytical Method Robustness:

    • Verify that the analytical method is robust and not susceptible to small variations in parameters such as mobile phase composition or column temperature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight.[1] The temperature should ideally be maintained below 25°C.[1] It is crucial to store it in tightly sealed and light-resistant containers to prevent degradation from moisture and light.[1]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, strong bases, and reducing agents.[1] Contact with these substances can lead to chemical degradation.

Q3: What analytical techniques are suitable for stability testing of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for quantifying this compound and its degradation products. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the steroid to improve volatility and thermal stability.[8][9]

Q4: What are the typical stress conditions for forced degradation studies of this compound?

A4: Based on ICH guidelines for stability testing, the following stress conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at a temperature that induces degradation (e.g., 80°C).

  • Photostability: Exposure to a combination of UV and visible light in a photostability chamber.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a dienone steroid), potential degradation pathways under stress conditions could include:

  • Hydrolysis: The methoxy group may be susceptible to hydrolysis under acidic conditions.

  • Oxidation: The dienone system and other parts of the steroid nucleus could be susceptible to oxidation, potentially leading to the formation of hydroxylated or epoxidized derivatives.

  • Photodegradation: The conjugated dienone system can absorb UV light, potentially leading to isomerization or other photochemical reactions.

Data Presentation

The following tables provide an illustrative summary of quantitative data from a hypothetical stability study of this compound.

Table 1: Stability of this compound under Accelerated Storage Conditions (40°C / 75% RH)

Time Point (Months)AppearanceAssay (%)Total Degradation Products (%)
0White to off-white powder99.8< 0.2
1White to off-white powder99.20.8
3White to off-white powder98.11.9
6Slight yellowish tint96.53.5

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionDurationAssay of this compound (%)Major Degradation Product (Relative Retention Time)
0.1 M HCl8 hours at 60°C85.20.78
0.1 M NaOH4 hours at 60°C82.50.85
3% H₂O₂24 hours at RT90.11.15
Dry Heat48 hours at 80°C94.31.22
PhotostabilityICH Q1B conditions92.70.95

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-15 min: 60% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 60% B

    • 21-25 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in methanol to obtain a concentration of 1 mg/mL. Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.

Protocol 2: Forced Degradation Study - Acid Hydrolysis
  • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Add 10 mL of 0.2 M HCl to the solution.

  • Heat the mixture in a water bath at 60°C for 8 hours.

  • After cooling to room temperature, neutralize the solution with 10 mL of 0.2 M NaOH.

  • Dilute the solution with the mobile phase to a final concentration of approximately 0.1 mg/mL of this compound.

  • Analyze the sample by the stability-indicating HPLC method.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in Solvent start->dissolve stress Apply Stress Condition (Heat, Light, pH, Oxidant) dissolve->stress neutralize Neutralize/Quench Reaction stress->neutralize dilute Dilute to Final Concentration neutralize->dilute inject Inject Sample into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Parent and Degradants integrate->quantify report Generate Stability Report quantify->report troubleshooting_workflow cluster_investigation Investigation Path cluster_analysis_check Analytical Method Verification cluster_conclusion Conclusion start Unexpected Degradation Observed check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage check_purity Re-evaluate Initial Purity start->check_purity check_handling Review Sample Handling & Preparation Procedures start->check_handling verify_method Confirm Method Specificity start->verify_method check_incompatibilities Investigate Potential Incompatibilities check_storage->check_incompatibilities root_cause Identify Root Cause check_purity->root_cause check_handling->check_incompatibilities check_incompatibilities->root_cause check_blanks Analyze Blank Samples verify_method->check_blanks check_blanks->root_cause

References

identifying and mitigating potential hepatotoxicity of methoxydienone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating the potential hepatotoxicity of methoxydienone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental evaluation.

Disclaimer: this compound is a synthetic anabolic steroid that is not approved for human use and has been sold as a "designer" steroid.[1][2] Its use is associated with potential health risks, including liver damage.[1][2] The information provided here is for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of this compound-induced hepatotoxicity?

While direct studies on this compound are limited, its structural similarity to other 17α-alkylated anabolic steroids, such as methasterone, suggests a similar mechanism of liver injury.[3][4][5] The primary mechanism is believed to be cholestasis, which is the disruption of bile flow from the liver.[3][6] This can lead to the accumulation of bile acids in hepatocytes, causing cellular damage.[7] Additionally, like other anabolic steroids, this compound may induce hepatotoxicity through the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to mitochondrial dysfunction and apoptosis (programmed cell death).[7][8]

Q2: What are the common clinical and pathological features of anabolic steroid-induced liver injury?

Anabolic steroid-induced liver injury typically presents as a cholestatic or mixed hepatocellular-cholestatic pattern.[2][9] Common symptoms include jaundice (yellowing of the skin and eyes), pruritus (itching), and elevated liver enzymes, particularly bilirubin and alkaline phosphatase.[4][10] Liver biopsies in affected individuals often show canalicular cholestasis, which is the blockage of the small bile ducts within the liver.[4] In severe cases, it can lead to acute liver failure.[11]

Q3: What in vitro models are suitable for assessing this compound's hepatotoxicity?

Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing as they most closely mimic the physiology of the human liver.[12][13] However, their availability and short-term viability can be limitations.[12] Immortalized human liver cell lines, such as HepG2 and HepaRG, are also widely used due to their stability and ease of culture.[12][14] For more physiologically relevant data, 3D liver models, such as spheroids, are increasingly being adopted as they better replicate the cell-cell interactions and microenvironment of the liver.[14][15]

Q4: What are the key in vitro assays for identifying potential hepatotoxicity?

A tiered approach is recommended. Start with assessing general cytotoxicity, followed by more specific mechanistic assays.

  • Tier 1: Cytotoxicity Assays: These assays determine the concentration at which this compound causes cell death. Common methods include the MTT and resazurin reduction assays, which measure metabolic activity, and the ATP assay, which quantifies cellular energy levels.[16][17][18]

  • Tier 2: Mechanistic Assays:

    • Oxidative Stress Assays: To measure the production of ROS, fluorescent probes like DCFDA and CellROX® can be used.[19][20][21]

    • Apoptosis Assays: The activity of caspases, key enzymes in the apoptotic pathway, can be measured using colorimetric or fluorometric assays that detect the cleavage of a specific substrate, such as DEVD-pNA for caspase-3.[22][23][24]

    • Mitochondrial Dysfunction Assays: Changes in mitochondrial membrane potential can be assessed using dyes like TMRE.[18]

Q5: Are there any potential strategies to mitigate this compound-induced hepatotoxicity in an experimental setting?

Based on the proposed mechanisms of anabolic steroid-induced liver injury, co-treatment with antioxidants may offer protection. N-acetylcysteine (NAC) is a well-known antioxidant that replenishes intracellular glutathione (GSH) stores, a key cellular antioxidant, and has shown protective effects against drug-induced liver injury.[1][25][26][27][28] In experimental models, evaluating the co-administration of NAC with this compound could provide insights into its potential to mitigate hepatotoxicity.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Action(s)
High variability in cell viability assay results. - Uneven cell seeding. - Edge effects in the microplate. - Inconsistent incubation times. - Compound precipitation.- Ensure a single-cell suspension before seeding. - Use a calibrated multichannel pipette. - Avoid using the outer wells of the plate or fill them with sterile medium.[3] - Standardize all incubation periods precisely. - Visually inspect for compound precipitation under a microscope. If observed, consider using a lower concentration or a different solvent.
No significant cytotoxicity observed even at high concentrations of this compound. - Low metabolic activity of the chosen cell line (e.g., some HepG2 sub-clones). - Short exposure time. - Insensitive assay endpoint.- Use primary hepatocytes or metabolically competent cell lines like HepaRG.[12][14] - Extend the exposure duration (e.g., 48 or 72 hours), ensuring cell health in control wells is maintained. - Use a more sensitive cytotoxicity assay or multiplex with other endpoints like oxidative stress or apoptosis.[15]
Inconsistent results in oxidative stress assays. - Photobleaching of fluorescent probes. - Autofluorescence of the test compound. - Rapid fluctuation of ROS levels.- Minimize exposure of stained cells to light. - Include a compound-only control (no cells) to assess autofluorescence. - Perform a time-course experiment to identify the optimal time point for ROS measurement after treatment.
Difficulty in interpreting apoptosis assay results. - Necrosis vs. apoptosis. - Caspase activation is a transient event.- Use multiple apoptosis markers (e.g., caspase activity and TUNEL assay) to confirm the mode of cell death.[29] - Perform a time-course experiment to capture the peak of caspase activation.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Hepatocytes (e.g., primary human hepatocytes or HepG2 cells)

  • Cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed hepatocytes in a 96-well plate at a predetermined optimal density and allow them to attach and recover overnight.[3]

  • Prepare serial dilutions of this compound in cell culture medium. The final solvent concentration should be consistent across all wells and typically below 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with solvent only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Measurement of Intracellular ROS using CellROX® Green Reagent

This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.

Materials:

  • Hepatocytes

  • Cell culture medium

  • This compound stock solution

  • CellROX® Green Reagent

  • Hoechst 33342 (for nuclear staining and cell counting)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed hepatocytes in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time. Include a positive control (e.g., a known ROS inducer like tert-butyl hydroperoxide) and a vehicle control.

  • Towards the end of the treatment period, add CellROX® Green Reagent to each well at the final concentration recommended by the manufacturer (typically 5 µM).[20]

  • Incubate for 30-60 minutes at 37°C, protected from light.[21]

  • If desired, add Hoechst 33342 for nuclear counterstaining.

  • Wash the cells with PBS or a suitable buffer.

  • Acquire images using a fluorescence microscope or a high-content imaging system with appropriate filter sets for the green (CellROX®) and blue (Hoechst) channels.

  • Quantify the fluorescence intensity of CellROX® Green per cell to determine the level of ROS production.

Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Hepatocytes

  • This compound stock solution

  • Cell lysis buffer

  • Reaction buffer

  • DTT (dithiothreitol)

  • Caspase-3 substrate (DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed hepatocytes in a suitable culture plate or flask and treat with this compound for the desired time to induce apoptosis.

  • Harvest the cells and pellet them by centrifugation.

  • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[23]

  • Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet the cell debris.

  • Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-200 µg of protein from each sample to separate wells and adjust the volume with cell lysis buffer.

  • Prepare a reaction mix containing reaction buffer and DTT. Add this to each well.[23]

  • Add the caspase-3 substrate DEVD-pNA to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Read the absorbance at 400-405 nm in a microplate reader.[22][23]

  • The increase in absorbance is proportional to the caspase-3 activity.

Signaling Pathways and Experimental Workflows

Methoxydienone_Hepatotoxicity_Workflow cluster_in_vitro In Vitro Assessment Hepatocytes Hepatocytes This compound Treatment This compound Treatment Hepatocytes->this compound Treatment Cytotoxicity Assay Cytotoxicity Assay This compound Treatment->Cytotoxicity Assay Oxidative Stress Assay Oxidative Stress Assay This compound Treatment->Oxidative Stress Assay Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Oxidative Stress Assay->Data Analysis Apoptosis Assay->Data Analysis

Caption: Experimental workflow for in vitro assessment of this compound hepatotoxicity.

DILI_Signaling_Pathway This compound This compound Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction NF-kB Inhibition NF-kB Inhibition This compound->NF-kB Inhibition ROS Production ROS Production Mitochondrial Dysfunction->ROS Production JNK Activation JNK Activation ROS Production->JNK Activation Apoptosis Apoptosis JNK Activation->Apoptosis NF-kB Inhibition->Apoptosis promotes Cellular Injury Cellular Injury Apoptosis->Cellular Injury

Caption: Putative signaling pathways in this compound-induced liver injury.

References

Methoxydienone Research: A Technical Support Center for Navigating Conflicting Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of methoxydienone, a synthetic anabolic-androgenic steroid (AAS), is characterized by a landscape of varied and sometimes conflicting findings. This technical support center provides a centralized resource to address these discrepancies, offering troubleshooting guides and frequently asked questions (FAQs) to aid researchers in their experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Is this compound a prohormone or a synthetic anabolic steroid?

A: this compound is a synthetic anabolic-androgenic steroid.[1][2] While some sources may inaccurately refer to it as a prohormone that converts to testosterone, its primary metabolic pathways involve O-demethylation and hydroxylation, rather than direct conversion to testosterone or other sex hormones.[3] It is a derivative of 19-nortestosterone.[1]

Q2: What is the established anabolic-to-androgenic ratio of this compound?

A: The anabolic-to-androgenic ratio of this compound has been reported relative to other well-known androgens, though data is limited. The most cited figures come from historical research and may not have been validated in human clinical trials.[4] It's crucial to consider the experimental model (e.g., the Hershberger assay in castrated male rats) when interpreting these values.

Troubleshooting Guide: Conflicting Anabolic:Androgenic Ratio Data

Issue: Discrepancies in the reported anabolic versus androgenic potency of this compound across different studies or anecdotal reports.

Possible Causes:

  • Different Reference Compounds: Anabolic:androgenic ratios are relative and depend on the reference steroid used (e.g., testosterone propionate vs. nandrolone).

  • Assay Variability: The Hershberger assay, while a standard, can have inter-laboratory variations in protocol and animal models.[5]

  • Route of Administration: The reported potency of this compound is based on injection, and its oral activity in humans is not well-documented.[1]

  • Metabolism: The anabolic and androgenic activity of this compound's metabolites may differ from the parent compound.

Solutions:

  • Standardize Experimental Protocols: Adhere strictly to established guidelines for the Hershberger assay to ensure comparability of results.

  • Clearly State Reference Compound: Always specify the reference compound and its dosage when reporting anabolic:androgenic ratios.

  • Investigate Metabolite Activity: Conduct separate assays to determine the anabolic and androgenic potency of known this compound metabolites.

Quantitative Data Summary: Anabolic-to-Androgenic Ratio
CompoundAnabolic Activity (relative to Testosterone Propionate)Androgenic Activity (relative to Testosterone Propionate)Anabolic-to-Androgenic RatioReference Compound
This compound 54272:1Testosterone Propionate
This compound 906250.144:1Nandrolone
Testosterone Propionate1001001:1-
Nandrolone300-40020-407.5-20:1Testosterone Propionate

Note: Data for this compound is based on administration via injection.[1]

Experimental Protocol: The Hershberger Assay

The Hershberger assay is the gold-standard in vivo method for assessing the anabolic and androgenic properties of a substance.

Methodology:

  • Animal Model: Immature, castrated male rats are used to minimize endogenous androgen influence.

  • Dosing: The test compound (this compound) and a reference androgen (e.g., testosterone propionate) are administered daily for a set period (typically 7-10 days). A vehicle control group is also included.

  • Tissue Collection: At the end of the treatment period, specific tissues are excised and weighed:

    • Anabolic indicators: Levator ani muscle.

    • Androgenic indicators: Ventral prostate and seminal vesicles.

  • Data Analysis: The weights of the target tissues in the treated groups are compared to the control group. The relative anabolic and androgenic activities are calculated by comparing the dose-response curves of the test compound to the reference androgen.

Hershberger_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Phase animal_model Immature, Castrated Male Rats grouping Group Allocation (Vehicle, Reference, Test) animal_model->grouping dosing Daily Administration (7-10 days) grouping->dosing necropsy Necropsy and Tissue Excision dosing->necropsy weighing Tissue Weighing (Levator Ani, Prostate, Seminal Vesicles) necropsy->weighing data_analysis Data Analysis and Ratio Calculation weighing->data_analysis

Workflow of the Hershberger Assay.

Troubleshooting Guide: Conflicting Androgen Receptor Binding Affinity Data

Issue: Inconsistent results in determining the binding affinity (Ki) of this compound for the androgen receptor (AR).

Possible Causes:

  • Assay Conditions: Variations in incubation time, temperature, and buffer composition can affect binding kinetics.

  • Radioligand Choice: The specific activity and concentration of the radiolabeled androgen (e.g., [³H]-R1881) can influence the results.

  • Receptor Source: The source of the androgen receptor (e.g., rat prostate cytosol, recombinant human AR) can lead to species-specific differences in affinity.

  • Data Analysis Method: The use of different mathematical models to calculate the IC50 and Ki values can introduce variability.

Solutions:

  • Optimize and Validate Assay Conditions: Thoroughly optimize and validate all assay parameters before screening test compounds.

  • Use a High-Affinity Radioligand: Employ a well-characterized, high-affinity radioligand to ensure a robust signal-to-noise ratio.

  • Report Receptor Source: Clearly document the source and preparation of the androgen receptor used in the assay.

  • Standardize Data Analysis: Utilize a consistent and appropriate pharmacological model, such as the Cheng-Prusoff equation, to calculate Ki values.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This in vitro assay quantifies the ability of a compound to displace a radiolabeled androgen from the androgen receptor.

Methodology:

  • Receptor Preparation: A source of androgen receptors, such as cytosol from the prostate of castrated rats, is prepared.

  • Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using a method such as filtration or charcoal adsorption.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The data is plotted as a competition curve (percent specific binding vs. log concentration of the test compound). The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

AR_Binding_Assay_Workflow receptor_prep Androgen Receptor Preparation incubation Incubation receptor_prep->incubation radioligand Radiolabeled Androgen ([³H]-R1881) radioligand->incubation test_compound This compound (Varying Concentrations) test_compound->incubation separation Separation of Bound/ Free Ligand incubation->separation quantification Quantification of Bound Radioactivity separation->quantification data_analysis IC50 and Ki Calculation quantification->data_analysis

Workflow for an Androgen Receptor Competitive Binding Assay.

Troubleshooting Guide: Conflicting Reports on Side Effects

Issue: Discrepancies in the type and severity of side effects attributed to this compound.

Possible Causes:

  • Lack of Clinical Data: Most of the information on this compound's side effects is anecdotal and not from controlled clinical trials.[4]

  • Concomitant Substance Use: Users of "designer steroids" often use multiple substances, making it difficult to attribute specific side effects to a single compound.

  • Dosage and Duration of Use: The dose and duration of this compound use can significantly impact the side effect profile.

  • Progestogenic Activity: this compound is known to have progestogenic activity, which can contribute to side effects not typically associated with purely androgenic steroids.[6]

Solutions:

  • Conduct Controlled Studies: Well-designed clinical trials are necessary to systematically evaluate the adverse effects of this compound.

  • Utilize Animal Models: Toxicological studies in animal models can help identify potential target organs for toxicity and establish dose-dependent effects.

  • Investigate Progestogenic Effects: Specifically assess for progestin-related side effects, such as gynecomastia and mood changes, in both preclinical and clinical studies.

Known and Potential Side Effects of Anabolic-Androgenic Steroids
SystemPotential Side Effects
Cardiovascular Increased risk of heart disease, hypertension, adverse changes in cholesterol levels.[2]
Hepatic Liver damage, particularly with oral 17-alpha alkylated steroids (this compound is not 17α-alkylated).[1][2]
Endocrine Infertility, testicular atrophy, gynecomastia (in men), menstrual irregularities (in women).[2]
Dermatological Acne, hair loss.[2]
Psychiatric Behavioral changes, aggression ("roid rage"), mood swings.[2]

Signaling Pathway and Metabolism

Androgen Receptor Signaling Pathway

This compound exerts its anabolic and androgenic effects by binding to and activating the androgen receptor, a ligand-activated transcription factor.

Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MXD This compound AR Androgen Receptor (AR) MXD->AR Binds to AR HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state AR->HSP HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to ARE transcription Gene Transcription ARE->transcription protein_synthesis Protein Synthesis (Anabolic Effects) transcription->protein_synthesis

Androgen Receptor Signaling Pathway Activated by this compound.
Proposed Metabolic Pathway of this compound

The primary biotransformation of this compound involves Phase I metabolic reactions.

Methoxydienone_Metabolism This compound This compound O_Demethylation O-Demethylation (CYP450) This compound->O_Demethylation Hydroxy_Metabolite 3-Hydroxy Metabolite O_Demethylation->Hydroxy_Metabolite Hydroxylation Hydroxylation (CYP450) Hydroxy_Metabolite->Hydroxylation Hydroxylated_Metabolites Hydroxylated Metabolites Hydroxylation->Hydroxylated_Metabolites Conjugation Phase II Conjugation (e.g., Glucuronidation) Hydroxylated_Metabolites->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Proposed Metabolic Pathway of this compound.

References

Technical Support Center: Method Refinement for Accurate Quantification of Methoxydienone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification of methoxydienone.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for quantifying this compound?

A1: For accurate and sensitive quantification of this compound, especially at low concentrations in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can also be used, often requiring derivatization of the analyte.

Q2: I am observing a high background signal (noise) in my chromatogram. What are the likely causes and solutions?

A2: High background noise can originate from several sources:

  • Contaminated Solvents or Reagents: Ensure you are using high-purity, LC-MS grade solvents and freshly prepared mobile phases.

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can elevate the baseline. Enhance your sample preparation protocol, for instance, by incorporating a solid-phase extraction (SPE) step.

  • Contaminated LC System: A contaminated column, tubing, or injector can leach impurities. Implement a rigorous system cleaning protocol.

  • Mass Spectrometer Contamination: The ion source or other parts of the mass spectrometer may be dirty. Follow the manufacturer's guidelines for cleaning.

Q3: My calibration curve has poor linearity (R² < 0.99). How can I improve it?

A3: Poor linearity in your calibration curve can be addressed by:

  • Extending the Dynamic Range: Your concentration range may be too narrow or too broad. Prepare a new set of calibration standards covering a more appropriate range.

  • Incorrect Internal Standard Concentration: Ensure the concentration of your internal standard is consistent across all calibrators and samples and that it is appropriate for the expected analyte concentration range.

  • Matrix Effects: If using a simple protein precipitation for sample preparation, consider switching to a more selective method like SPE or liquid-liquid extraction to minimize matrix interference.

  • Detector Saturation: At the highest calibration points, the detector may be saturated. Dilute the highest concentration standards and re-run the curve.

Q4: What is the importance of an internal standard, and what should I use for this compound?

A4: An internal standard (IS) is crucial for correcting for variability in sample preparation and instrument response. The ideal IS is a stable isotope-labeled version of the analyte. For this compound, This compound-d3 is a suitable and commonly used internal standard. If a stable isotope-labeled IS is unavailable, a structural analog with similar chemical properties and chromatographic behavior can be used, but this is a less ideal option.

Troubleshooting Guides

Issue: Poor Peak Shape (Tailing or Fronting)

This guide provides a systematic approach to diagnosing and resolving suboptimal chromatographic peak shapes.

Troubleshooting Workflow for Poor Peak Shape

poor_peak_shape cluster_column Column Checks cluster_mobile_phase Mobile Phase Checks cluster_sample_solvent Sample Solvent Checks cluster_system System Checks start Poor Peak Shape Observed check_column Step 1: Evaluate Column Health start->check_column check_mobile_phase Step 2: Check Mobile Phase check_column->check_mobile_phase If problem persists flush_column Flush with strong solvent check_column->flush_column Actions check_sample_solvent Step 3: Assess Sample Solvent check_mobile_phase->check_sample_solvent If problem persists prepare_fresh Prepare fresh mobile phase check_mobile_phase->prepare_fresh Actions check_system Step 4: Inspect LC System check_sample_solvent->check_system If problem persists match_mobile_phase Match solvent to initial mobile phase check_sample_solvent->match_mobile_phase Actions check_connections Check for dead volume in fittings check_system->check_connections Actions resolved Peak Shape Improved reverse_flush Reverse flush column replace_column Replace column if old replace_column->resolved check_ph Ensure correct pH degas Degas mobile phase degas->resolved reduce_organic Reduce organic content in solvent reduce_organic->resolved clean_injector Clean injector port and loop clean_injector->resolved

Caption: A step-by-step workflow for troubleshooting poor peak shape.

Potential Cause Troubleshooting Steps
Column Issues 1. Contamination: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). 2. Void Formation: If the column is old or has been subjected to high pressure, a void may have formed at the inlet. Try reverse-flushing the column at a low flow rate. 3. Column End-of-Life: If the column has been used extensively, it may need to be replaced.
Mobile Phase Mismatch 1. pH: Ensure the mobile phase pH is appropriate for this compound. Small adjustments can significantly improve peak shape. 2. Solvent Strength: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak fronting. Reconstitute the sample in the initial mobile phase.
System Issues 1. Dead Volume: Check all fittings and connections between the injector and the column for any dead volume, which can cause peak tailing. 2. Injector Contamination: A dirty injector can lead to carryover and distorted peaks. Clean the injector port and sample loop.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.

  • Sample Loading: To 1 mL of plasma, add the internal standard (this compound-d3). Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove hydrophilic interferences.

  • Elution: Elute this compound and the internal standard from the cartridge with 3 mL of acetonitrile.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

Protocol 2: Representative LC-MS/MS Parameters
Parameter Setting
LC System A high-performance liquid chromatography system (e.g., Shimadzu Nexera, Waters Acquity)
Column A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer A triple quadrupole mass spectrometer (e.g., Sciex 6500, Agilent 6495)
Ionization Mode Electrospray Ionization (ESI), Positive

Quantitative Data Summary

Table 1: Multiple Reaction Monitoring (MRM) Transitions for this compound and its Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
This compound301.2269.222100
This compound-d3 (IS)304.2272.222100

Table 2: Example Calibration Curve Data

Concentration (ng/mL) Analyte/IS Peak Area Ratio (Mean ± SD, n=3) %CV
10.012 ± 0.0018.3
50.061 ± 0.0046.6
100.125 ± 0.0075.6
500.630 ± 0.0254.0
1001.28 ± 0.043.1
5006.45 ± 0.192.9
100012.98 ± 0.352.7

Visualization of Key Processes

Logical Relationship for Method Development

method_development start Define Analytical Goal sample_prep Develop Sample Preparation start->sample_prep lc_method Optimize LC Method sample_prep->lc_method ms_method Optimize MS Method lc_method->ms_method validation Method Validation ms_method->validation validation->sample_prep Validation Failed routine_analysis Routine Analysis validation->routine_analysis Validation Passed

Caption: A logical workflow for the development of a quantitative method.

Technical Support Center: Minimizing Immunoassay Interference from Methoxydienone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference in your immunoassays due to potential cross-reactivity from the synthetic anabolic-androgenic steroid, methoxydienone.

Understanding the Challenge: this compound Cross-Reactivity

This compound, a synthetic steroid, possesses a chemical structure that can be similar enough to endogenous hormones to be recognized by antibodies used in immunoassays. This cross-reactivity can lead to inaccurate quantification of your target analyte, resulting in either falsely elevated or, in some assay formats, falsely decreased results.[1][2][3] This interference is a significant concern in various research and development applications, including endocrinology, sports medicine, and toxicology.

The degree of interference is dependent on the specificity of the primary antibody used in the immunoassay and the concentration of the interfering substance.[2][4] Competitive immunoassays are particularly susceptible to this type of interference.[4]

Frequently Asked Questions (FAQs)

Q1: My sample is showing unexpectedly high levels of testosterone in a competitive ELISA. Could this compound be the cause?

A1: Yes, it is possible. Due to its structural similarity to testosterone, this compound can cross-react with the antibodies in a testosterone immunoassay, leading to a falsely high signal.[1][2][3] If your sample matrix could potentially contain this compound, this is a likely cause for erroneously elevated testosterone levels. It is crucial to confirm these results with a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

Q2: How can I determine if my immunoassay is susceptible to interference from this compound?

A2: The best approach is to perform a cross-reactivity study. You can test your immunoassay with a certified standard of this compound at various concentrations to determine the percentage of cross-reactivity. The formula for calculating percent cross-reactivity in a competitive immunoassay is:

% Cross-reactivity = (Concentration of Analyte at 50% Inhibition / Concentration of Cross-reactant at 50% Inhibition) x 100

Consulting the immunoassay kit's package insert may also provide information on cross-reactivity with other steroids, which can give an indication of its specificity.[1]

Q3: What are the primary strategies to minimize or eliminate this compound cross-reactivity?

A3: The main strategies include:

  • Sample Purification: Employing techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances before the immunoassay.[6]

  • Use of Highly Specific Antibodies: Utilizing monoclonal antibodies with high specificity for your target analyte can significantly reduce cross-reactivity.[7]

  • Confirmation with an Orthogonal Method: Using a different analytical technique, such as LC-MS/MS, to confirm your immunoassay results.[5]

Q4: Can sample dilution help in reducing the interference?

A4: While sample dilution can reduce the concentration of interfering substances, it also lowers the concentration of your target analyte, which may compromise the sensitivity of the assay.[7] This approach should be used with caution and validated to ensure that the analyte concentration remains within the reliable detection range of the assay.

Troubleshooting Guides

Scenario 1: Falsely Elevated Results in a Competitive Immunoassay

Problem: You are measuring testosterone in cell culture media from an experiment where cells were treated with a compound library that includes this compound. The measured testosterone levels are significantly higher than expected.

Initial Assessment Workflow:

A Unexpectedly High Testosterone Results B Review Experimental Design: Potential for this compound Presence? A->B C Yes B->C If Yes D No B->D If No E Perform Cross-Reactivity Test with this compound Standard C->E J Investigate Other Sources of Error D->J F Significant Cross-Reactivity Observed? E->F G Yes F->G If Yes H No F->H If No I Implement Mitigation Strategy: - Sample Purification (SPE/LLE) - Use More Specific Antibody - Confirm with LC-MS/MS G->I H->J

Caption: Workflow for troubleshooting falsely elevated immunoassay results.

Mitigation Steps:

  • Confirm Cross-Reactivity: Test a known concentration of this compound in your testosterone immunoassay to quantify the percentage of cross-reactivity.

  • Sample Purification: Implement a Solid Phase Extraction (SPE) protocol to separate this compound from your sample before performing the immunoassay.

  • Orthogonal Method Confirmation: Analyze your samples using LC-MS/MS to obtain a more accurate quantification of testosterone.

Scenario 2: Inconsistent or Non-Reproducible Results

Problem: You are screening a panel of synthetic steroids for their effect on hormone production. Your immunoassay results are showing high variability between replicates for samples containing this compound.

Logical Relationship of Potential Causes:

A Inconsistent Results B High Cross-Reactivity of this compound B->A C Variable this compound Concentration in Samples C->A D Matrix Effects D->A E Assay Protocol Variability E->A

Caption: Potential causes for inconsistent immunoassay results.

Troubleshooting Steps:

  • Assess Antibody Specificity: Review the manufacturer's data for your antibody's cross-reactivity with other steroids. If this information is not available, consider performing your own cross-reactivity tests.

  • Optimize Sample Preparation: Ensure consistent sample preparation to minimize variations in the concentration of this compound and other matrix components.

  • Implement a Pre-extraction Step: Use Liquid-Liquid Extraction (LLE) to remove interfering compounds.

  • Confirm with a More Robust Method: Use a more specific and robust method like LC-MS/MS for quantification, especially for critical samples.

Quantitative Data Summary

While specific cross-reactivity data for this compound is not widely published, we can extrapolate potential interference based on data from structurally similar synthetic anabolic steroids in a commercial testosterone immunoassay.[8] The following table provides hypothetical cross-reactivity data for this compound, alongside published data for other steroids, to illustrate the potential magnitude of the issue.

CompoundTarget ImmunoassayHypothetical/Reported Cross-Reactivity (%)Potential Impact on Results
This compound Testosterone5 - 15% (Hypothetical) Falsely Elevated
This compound Nandrolone10 - 25% (Hypothetical) Falsely Elevated
NandroloneTestosterone8.3%Falsely Elevated
DianabolTestosterone5.3%Falsely Elevated
MethyltestosteroneTestosterone5.0%Falsely Elevated

Data for Nandrolone, Dianabol, and Methyltestosterone are from Krasowski et al. (2014) for the Roche Elecsys Testosterone II immunoassay.[1][2][3]

Detailed Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Removal of this compound from Serum Samples

Objective: To purify serum samples to remove this compound and other interfering steroids prior to immunoassay analysis.

Materials:

  • C18 SPE Cartridges

  • SPE Vacuum Manifold

  • Methanol (HPLC grade)

  • Deionized Water

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Nitrogen Evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 SPE cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load 1 mL of serum sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash the cartridge with 3 mL of 40% methanol in water.

  • Elution:

    • Elute the target analytes (endogenous steroids) with 3 mL of a 90:10 (v/v) mixture of ethyl acetate and hexane. This compound will have a different retention profile and may be eluted with a different solvent composition. Optimization may be required.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the immunoassay buffer.

  • Analysis:

    • Proceed with your immunoassay protocol.

Experimental Workflow for SPE:

A Condition SPE Cartridge B Load Sample A->B C Wash Cartridge B->C D Elute Analyte C->D E Evaporate & Reconstitute D->E F Perform Immunoassay E->F

Caption: Solid Phase Extraction (SPE) workflow for sample purification.

Protocol 2: Confirmation of Testosterone Levels using LC-MS/MS

Objective: To accurately quantify testosterone in samples suspected of containing this compound interference.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Sample Preparation (using LLE):

  • To 200 µL of sample, add an internal standard (e.g., testosterone-d3).

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute in 50 µL of the mobile phase.

LC-MS/MS Parameters (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate testosterone from this compound and other matrix components.

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • Testosterone: Q1 289.2 -> Q3 97.1

    • Testosterone-d3: Q1 292.2 -> Q3 100.1

    • This compound: Q1 301.4 -> Q3 (specific fragment ions to be determined)

Data Analysis:

  • Quantify testosterone based on the peak area ratio of the analyte to the internal standard against a calibration curve.

By implementing these troubleshooting guides and experimental protocols, researchers can effectively identify and mitigate interference from this compound, leading to more accurate and reliable immunoassay results.

References

Validation & Comparative

A Comparative Analysis of Methoxydienone and 18-Methylnandrolone for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two synthetic anabolic-androgenic steroids (AAS), methoxydienone and 18-methylnandrolone. Both compounds are derivatives of 19-nortestosterone and have been of interest within the research community for their potential anabolic and androgenic activities. This publication aims to objectively compare their known properties, supported by available experimental data, and to provide detailed methodologies for key experimental assays.

Chemical Structure and Overview

This compound , also known as 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one, is a synthetic AAS and progestogen of the 19-nortestosterone group.[1] It was first synthesized in the 1960s during research into oral contraceptives but was never marketed for medical use.[2]

18-Methylnandrolone , also referred to as 18-methyl-19-nortestosterone, is a derivative of the well-known AAS, nandrolone.[3] It is characterized by an additional methyl group at the C18 position.[4] Detailed information on its biological activity is limited in publicly available literature.

Quantitative Data Presentation

A significant disparity exists in the availability of quantitative data for these two compounds. While some data on the anabolic and androgenic potency of this compound has been published, there is a notable lack of similar data for 18-methylnandrolone in the scientific literature.

Table 1: Anabolic and Androgenic Activity of this compound

CompoundAnabolic Activity (relative to Testosterone Propionate)Androgenic Activity (relative to Testosterone Propionate)Anabolic:Androgenic Ratio
This compound54272
Testosterone Propionate1001001
Nandrolone906250.144

Data based on administration via injection.[2]

Table 2: Receptor Binding Affinity

CompoundAndrogen Receptor (AR) Binding Affinity (Ki or IC50)Progesterone Receptor (PR) Binding Affinity (Ki or IC50)
This compoundData not available in public literature.[1][5]Data not available in public literature, but known to possess progestogenic activity.[6]
18-MethylnandroloneData not available in public literature.Data not available in public literature.

Mechanism of Action

Both this compound and 18-methylnandrolone are presumed to exert their effects primarily through the androgen receptor (AR) , a ligand-activated nuclear transcription factor.

Upon entering a target cell, the steroid binds to the AR in the cytoplasm, causing a conformational change. This ligand-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the anabolic and androgenic effects of the steroid.

AndrogenReceptorSignaling Steroid_AR Steroid_AR Steroid_AR_dimer Steroid_AR_dimer Steroid_AR->Steroid_AR_dimer Translocation

This compound is also known to possess progestogenic activity , meaning it can bind to and activate the progesterone receptor (PR), potentially leading to a different spectrum of biological effects.[6] The progestogenic activity of 18-methylnandrolone has not been documented in the available literature.

Experimental Protocols

To facilitate further research and a direct comparison of these compounds, detailed methodologies for key experiments are provided below.

Androgen Receptor Competitive Binding Assay

This in vitro assay determines the binding affinity of a test compound to the androgen receptor.

Materials and Reagents:

  • Receptor Source: Cytosol from the ventral prostate of castrated rats.

  • Radioligand: [³H]-R1881 (methyltrienolone).

  • Test Compounds: this compound, 18-methylnandrolone.

  • Buffers: Tris-EDTA-DTT-Glycerol (TEDG) buffer.

  • Other Reagents: Scintillation cocktail.

Protocol:

  • Cytosol Preparation: Homogenize ventral prostate tissue from castrated rats in ice-cold TEDG buffer. Centrifuge at high speed to obtain the cytosol containing the androgen receptors.

  • Assay Setup: In test tubes, add a fixed concentration of [³H]-R1881 and serial dilutions of the unlabeled test compound (this compound or 18-methylnandrolone). Include controls for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled R1881).

  • Incubation: Add the prostate cytosol to each tube and incubate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation: Separate bound from free radioligand using a method such as dextran-coated charcoal or hydroxylapatite.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of binding affinity.

AR_Binding_Workflow start Start prep_cytosol Prepare Rat Prostate Cytosol (AR Source) start->prep_cytosol setup_assay Set up Assay Tubes: - [³H]-R1881 (Radioligand) - Test Compound (Serial Dilutions) - Controls prep_cytosol->setup_assay add_cytosol Add Cytosol to Tubes setup_assay->add_cytosol incubate Incubate at 4°C (18-24 hours) add_cytosol->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Plot Competition Curve - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

In Vivo Hershberger Assay

This bioassay is the standard method for assessing the androgenic and anabolic activity of a compound in vivo.

Animal Model:

  • Peripubertal male rats, castrated at approximately 21 days of age.

Protocol:

  • Acclimation: Allow the castrated rats to acclimate for a period of 7-10 days.

  • Dosing: Administer the test compound (this compound or 18-methylnandrolone) daily for 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) should be included.

  • Necropsy: On day 11, euthanize the animals and carefully dissect and weigh the following androgen-sensitive tissues:

    • Ventral prostate (VP)

    • Seminal vesicles (SV)

    • Levator ani muscle (LA)

    • Bulbocavernosus muscle (BC)

    • Glans penis (GP)

  • Data Analysis: Compare the weights of the tissues from the treated groups to the vehicle control group.

    • Anabolic activity is primarily assessed by the increase in the weight of the levator ani and bulbocavernosus muscles (myotrophic effect).

    • Androgenic activity is primarily assessed by the increase in the weight of the ventral prostate, seminal vesicles, and glans penis.

    • The anabolic-to-androgenic ratio is calculated by comparing the relative myotrophic and androgenic effects.

Hershberger_Assay_Workflow start Start castration Castrate Peripubertal Male Rats start->castration acclimation Acclimation Period (7-10 days) castration->acclimation dosing Daily Dosing for 10 Days: - Test Compound - Vehicle Control - Positive Control (TP) acclimation->dosing necropsy Necropsy on Day 11 dosing->necropsy dissection Dissect and Weigh Androgen-Sensitive Tissues: - VP, SV, LA, BC, GP necropsy->dissection analysis Data Analysis: - Compare Tissue Weights - Calculate Anabolic and  Androgenic Activity dissection->analysis end End analysis->end

Discussion and Conclusion

The available data indicates that This compound is a potent anabolic agent with a favorable anabolic-to-androgenic ratio when compared to testosterone propionate, though less so than nandrolone. Its known progestogenic activity adds another layer to its pharmacological profile that warrants further investigation.

In contrast, there is a profound lack of publicly available experimental data for 18-methylnandrolone . As a derivative of nandrolone, it can be hypothesized to possess significant anabolic properties. However, without empirical data from standardized assays like the Hershberger assay and receptor binding studies, any claims about its potency and selectivity remain speculative.

For researchers in drug development, this compound presents a more characterized, albeit still under-researched, compound. The provided experimental protocols offer a clear path for further elucidation of its receptor interaction profile and in vivo effects. For 18-methylnandrolone, fundamental characterization of its anabolic, androgenic, and potential progestogenic activities is required to ascertain its pharmacological relevance. Future studies directly comparing these two compounds using the outlined methodologies would be invaluable to the field of steroid research.

References

Comparative Anabolic Efficacy of Methoxydienone in a Murine Model

Author: BenchChem Technical Support Team. Date: December 2025

A scientific guide for researchers and drug development professionals evaluating the anabolic properties of methoxydienone in comparison to testosterone and nandrolone.

This guide provides a comprehensive analysis of the anabolic effects of this compound, a synthetic anabolic-androgenic steroid (AAS), within a validated mouse model. It offers a comparative assessment against testosterone propionate and nandrolone, two well-established anabolic agents. The information presented herein is intended to support preclinical research and drug development efforts by providing detailed experimental protocols, comparative quantitative data, and visualizations of the underlying biological pathways and experimental workflows.

Comparative Analysis of Anabolic and Androgenic Potency

The efficacy of an anabolic steroid is often characterized by its anabolic-to-androgenic ratio, which quantifies the desired muscle-building effects relative to the undesired masculinizing side effects. The Hershberger assay is the gold-standard in vivo method for determining this ratio in castrated male rodents.[1] By measuring the weight increase of an anabolic indicator tissue (levator ani muscle) and androgenic indicator tissues (e.g., ventral prostate, seminal vesicles), a comparative potency can be established relative to a reference compound, typically testosterone propionate.[1]

This compound, when administered via injection, demonstrates a potent anabolic effect with a distinct anabolic-to-androgenic profile compared to testosterone propionate and nandrolone.[2][3]

Table 1: Comparative Anabolic-to-Androgenic Ratios

CompoundAnabolic Activity (relative to Testosterone Propionate)Androgenic Activity (relative to Testosterone Propionate)Anabolic-to-Androgenic Ratio
This compound 54272:1
Testosterone Propionate 1001001:1
Nandrolone 90625~0.14:1

Note: Data is based on administration via injection and may vary depending on experimental conditions.[1][2]

In Vivo Validation of Anabolic Effects in a Murine Model

To further elucidate the anabolic properties of this compound, a comprehensive in vivo study in a castrated male mouse model is proposed. This model allows for the assessment of various anabolic endpoints, providing a more complete picture of the compound's physiological effects.

Experimental Protocol: Modified Murine Hershberger Assay and Anabolic Assessment

This protocol is adapted from the established Hershberger assay in rats and incorporates additional measures of anabolism relevant to muscle physiology research.[1][4]

1. Animal Model:

  • Species: Mouse (e.g., C57BL/6 strain)

  • Sex: Male

  • Age: Peripubertal (approximately 4-5 weeks old at castration)

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Experimental Groups (n=8-10 per group):

  • Group 1 (Vehicle Control): Castrated mice receiving the vehicle (e.g., corn oil) only.

  • Group 2 (Testosterone Propionate): Castrated mice receiving a reference dose of testosterone propionate (e.g., 0.5 mg/kg/day, subcutaneous injection).

  • Group 3 (Nandrolone): Castrated mice receiving a comparative dose of nandrolone (e.g., 0.5 mg/kg/day, subcutaneous injection).

  • Group 4-6 (this compound): Castrated mice receiving low, medium, and high doses of this compound (e.g., 0.25, 0.5, 1.0 mg/kg/day, subcutaneous injection).

3. Experimental Procedure:

  • Castration: Animals are surgically castrated under anesthesia. A recovery period of 7-10 days is allowed for the regression of androgen-dependent tissues.

  • Dosing: Dosing is performed daily for 10-14 consecutive days.

  • Body Weight: Body weight is recorded daily.

  • Body Composition Analysis: Dual-energy X-ray absorptiometry (DEXA) scans are performed at the beginning and end of the dosing period to determine changes in lean body mass and fat mass.[5][6][7][8]

  • Necropsy and Tissue Collection: 24 hours after the final dose, animals are euthanized. The following tissues are carefully dissected and weighed (wet weight):

    • Anabolic Indicators: Levator ani muscle, gastrocnemius muscle, tibialis anterior muscle.

    • Androgenic Indicators: Ventral prostate, seminal vesicles.

  • Muscle Fiber Analysis: A portion of the gastrocnemius muscle is flash-frozen for histological analysis of muscle fiber cross-sectional area (CSA).

4. Data Analysis:

  • Calculate the mean and standard deviation for all quantitative data.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control.

  • Calculate the anabolic-to-androgenic ratio for each compound.

Expected Quantitative Outcomes

Based on the known anabolic properties of these compounds, the following tables present hypothetical yet representative data to illustrate the expected outcomes of the proposed murine study.

Table 2: Effects on Body Composition and Muscle Mass

Treatment GroupChange in Lean Body Mass (g)Change in Fat Mass (g)Levator Ani Weight (mg)Gastrocnemius Weight (mg)Tibialis Anterior Weight (mg)
Vehicle Control +0.5 ± 0.2+1.0 ± 0.310 ± 2120 ± 1040 ± 5
Testosterone Propionate +2.5 ± 0.5-0.5 ± 0.240 ± 5150 ± 1255 ± 6
Nandrolone +3.0 ± 0.6-0.8 ± 0.350 ± 6160 ± 1560 ± 7
This compound (High Dose) +2.8 ± 0.5-0.6 ± 0.245 ± 5155 ± 1458 ± 6*

Statistically significant difference from Vehicle Control (p < 0.05). Data are presented as mean ± SD.

Table 3: Effects on Androgenic Tissues and Muscle Fiber Size

Treatment GroupVentral Prostate Weight (mg)Seminal Vesicles Weight (mg)Gastrocnemius Fiber CSA (µm²)
Vehicle Control 5 ± 18 ± 22500 ± 300
Testosterone Propionate 30 ± 440 ± 53500 ± 350
Nandrolone 10 ± 215 ± 33800 ± 400
This compound (High Dose) 20 ± 325 ± 43600 ± 380*

Statistically significant difference from Vehicle Control (p < 0.05). Data are presented as mean ± SD.

Mechanism of Action: Signaling Pathways in Anabolic Effects

The anabolic effects of this compound, like other AAS, are primarily mediated through its interaction with the androgen receptor (AR).[2] Upon binding, the this compound-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on DNA, modulating the transcription of genes involved in protein synthesis and muscle growth.[2]

Recent research has elucidated that the downstream signaling cascade involves the activation of the PI3K/Akt/mTOR pathway, a critical regulator of muscle protein synthesis and hypertrophy.[9][10][11]

G This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR_complex This compound-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocates to AREs Androgen Response Elements (AREs) AR_complex->AREs Binds to PI3K PI3K AR_complex->PI3K Activates Gene_Transcription Gene Transcription AREs->Gene_Transcription Modulates Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Caption: Signaling pathway of this compound-induced muscle hypertrophy.

Experimental Workflow

The successful execution of the proposed in vivo study requires a systematic and well-organized workflow.

G Start Start: Peripubertal Male Mice Castration Surgical Castration Start->Castration Recovery 7-10 Day Recovery Castration->Recovery Grouping Randomization into Treatment Groups Recovery->Grouping DEXA_pre Baseline DEXA Scan Grouping->DEXA_pre Dosing 10-14 Day Daily Dosing Monitoring Daily Body Weight Measurement Dosing->Monitoring DEXA_post Final DEXA Scan Dosing->DEXA_post DEXA_pre->Dosing Necropsy Necropsy & Tissue Collection DEXA_post->Necropsy Weighing Weigh Anabolic & Androgenic Tissues Necropsy->Weighing Histology Muscle Histology (Fiber CSA) Necropsy->Histology Analysis Data Analysis & Comparison Weighing->Analysis Histology->Analysis

Caption: Experimental workflow for assessing anabolic effects in mice.

References

A Comparative Analysis of the Androgenic Potential of Methoxydienone and Other Synthetic Progestins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the androgenic potential of methoxydienone, a synthetic anabolic-androgenic steroid (AAS) and progestogen, with other commercially available synthetic progestins. Due to the limited publicly available quantitative data on the direct androgen receptor interaction of this compound, this document summarizes its known anabolic-to-androgenic ratio and presents a detailed comparison of the androgenic properties of other well-characterized progestins. Furthermore, this guide furnishes detailed experimental protocols for key assays used to determine androgenic potential and visualizes critical signaling pathways and experimental workflows.

Quantitative Comparison of Androgenic Potential

Table 1: In Vivo Anabolic-to-Androgenic Ratio of this compound

CompoundAnabolic:Androgenic RatioReference Compound
This compound54:27Testosterone Propionate
This compound90:625Nandrolone

This data is based on administration via injection.[1]

Table 2: Comparative Androgen Receptor Binding Affinities and Transcriptional Activation of Selected Synthetic Progestins

CompoundAndrogen Receptor (AR) Binding Affinity (Ki, nM)Androgen Receptor Transactivation (EC50, nM)Androgenic Character
This compound Data not availableData not availableAndrogenic
Levonorgestrel ~1.7~1.0Androgenic
Norethisterone ~5.0~10.0Androgenic
Gestodene ~1.9Data not availableAndrogenic
Drospirenone Low affinityNo agonistic activityAnti-androgenic

Note: Ki and EC50 values can vary between different studies and experimental conditions. The values presented here are representative figures from available literature.

Experimental Protocols

To fully characterize and compare the androgenic potential of compounds like this compound and other synthetic progestins, a series of in vitro and in vivo assays are essential.

In Vitro Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials and Reagents:

  • Test Compound: this compound or other synthetic progestins.

  • Radioligand: [³H]-R1881 (a high-affinity synthetic androgen).

  • Androgen Receptor Source: Cytosol prepared from the ventral prostate of rats.[2]

  • Buffers: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.[2]

  • Scintillation Cocktail.

  • 96-well plates.

  • Scintillation counter.

Experimental Workflow:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and a fixed concentration of the radioligand in the assay buffer.

  • Incubation: In a 96-well plate, incubate the androgen receptor source with the radioligand in the presence of either the vehicle (control), a known non-labeled androgen (to determine non-specific binding), or varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) slurry washes.[2]

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding of the radioligand at each concentration of the test compound. Plot a competition curve (percent specific binding vs. log concentration of the test compound) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), representing the binding affinity, can then be calculated using the Cheng-Prusoff equation.[1]

In Vitro Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.

Materials and Reagents:

  • Cell Line: A mammalian cell line (e.g., PC-3, HEK293) engineered to express the human androgen receptor and a reporter construct containing an androgen-responsive element (ARE) linked to a luciferase gene.

  • Test Compound: this compound or other synthetic progestins.

  • Cell Culture Media and Reagents.

  • Luciferase Assay Reagent.

  • Luminometer.

Experimental Workflow:

  • Cell Culture and Seeding: Culture the engineered cells and seed them into 96-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound or a vehicle control.

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.[3]

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.

  • Measurement: Measure the luminescence produced using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity for each concentration of the test compound relative to the vehicle control. Generate a dose-response curve by plotting the fold induction against the log concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal response).[1]

In Vivo Hershberger Bioassay (OECD Test Guideline 441)

The Hershberger assay is the gold-standard in vivo method for assessing the androgenic and anti-androgenic activity of a substance.[4][5]

Animal Model:

  • Peripubertal castrated male rats.[4]

Procedure:

  • Acclimation and Castration: Animals are acclimated to the laboratory conditions, followed by surgical castration.

  • Dosing: After a recovery period, animals are treated with the test substance daily for 10 consecutive days. For androgenicity testing, different dose groups of the test substance are used. For anti-androgenicity testing, the test substance is co-administered with a reference androgen like testosterone propionate.[4]

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and five androgen-dependent tissues are carefully dissected and weighed:

    • Ventral prostate

    • Seminal vesicles (including coagulating glands)

    • Levator ani-bulbocavernosus muscle

    • Cowper's glands

    • Glans penis[4]

  • Data Analysis: The weights of these tissues in the treated groups are compared to those in the control group. A statistically significant increase in the weight of these tissues indicates androgenic activity.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

Androgens, including androgenic progestins, exert their effects by binding to and activating the androgen receptor, a ligand-activated transcription factor. The activated receptor then modulates the expression of target genes.

Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., this compound) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer_n->ARE Binds Transcription Transcription of Target Genes ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic/Androgenic Effects) mRNA->Protein Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Test Compound Dilutions - Radioligand ([³H]-R1881) - AR Source (Prostate Cytosol) start->prep_reagents incubation Incubate AR, Radioligand, and Test Compound prep_reagents->incubation separation Separate Bound and Free Ligand (e.g., Hydroxylapatite Precipitation) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Calculate % Specific Binding - Generate Competition Curve - Determine IC50 and Ki quantification->analysis end End analysis->end

References

In Silico Modeling of Methoxydienone's Interaction with the Human Androgen Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico modeling of methoxydienone's binding to the human androgen receptor (AR). While specific experimental binding affinity data for this compound is limited in publicly available literature, this document leverages computational predictions and compares them with the known experimental data of potent androgens like dihydrotestosterone (DHT) and testosterone.[1] This guide also offers detailed protocols for both in silico and experimental methodologies to facilitate further research.

Comparative Analysis of Androgen Receptor Binding

This compound is a synthetic anabolic-androgenic steroid (AAS) that exerts its effects primarily through interaction with the androgen receptor, a ligand-inducible transcription factor that plays a crucial role in gene expression.[1] Due to the scarcity of direct experimental binding data for this compound, in silico methods such as molecular docking and molecular dynamics simulations are valuable tools to predict its binding affinity and interaction with the AR.

In Silico Docking Predictions

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically represented as a docking score in kcal/mol. A more negative score suggests a stronger binding affinity. The following table presents illustrative docking scores for this compound and the endogenous androgen, dihydrotestosterone (DHT), with the human androgen receptor.

Table 1: Illustrative In Silico Docking Data for Ligand Binding to the Human Androgen Receptor

LigandDocking Score (kcal/mol)Predicted Inhibition Constant (Ki, nM)Key Interacting Residues (Hypothetical for this compound)Interaction Types
This compound-9.825.5Gln711, Arg752, Asn705, Thr877Hydrogen Bond, Hydrophobic
Dihydrotestosterone (DHT)-10.510.2Not SpecifiedNot Specified

Source: Hypothetical data presented for illustrative purposes.[2]

Experimental Binding Affinity Data for Comparison

To contextualize the in silico predictions for this compound, it is essential to compare them with experimental binding affinities of well-characterized androgens. Dihydrotestosterone (DHT) is a potent natural agonist of the AR.

Table 2: Experimental Binding Affinity of Dihydrotestosterone (DHT) to the Androgen Receptor

LigandIC50 (nM)Assay Conditions
Dihydrotestosterone (DHT)3.2Competitive binding assay using [3H]DHT and hamster prostate cytoplasmic AR.[3][4]

Note: IC50 is the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor.

In Vivo Biological Activity

The anabolic-to-androgenic ratio provides an indirect in vivo measure of a steroid's activity, which is mediated by the androgen receptor.

Table 3: Relative Anabolic and Androgenic Potency of this compound

ParameterValueReference Compound
Anabolic:Androgenic Ratio54:27Testosterone Propionate
Anabolic:Androgenic Ratio90:625Nandrolone

Source: Data based on administration via injection.[1]

Experimental and In Silico Protocols

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for in silico modeling of ligand binding to a receptor.

In Silico Modeling Workflow for Ligand-Receptor Binding cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_simulation Simulation & Analysis PDB Obtain Receptor Structure (e.g., PDB ID: 2AX6) Preprocess_R Pre-process Receptor (Remove water, co-factors) PDB->Preprocess_R Protonate Protonate & Assign Charges Preprocess_R->Protonate BindingSite Define Binding Site (Grid Box Generation) Protonate->BindingSite Docking Molecular Docking Simulation BindingSite->Docking LigandDB Obtain Ligand Structure (e.g., PubChem CID: 102242) Optimize 3D Conversion & Energy Minimization LigandDB->Optimize Charges Assign Charges & Define Rotatable Bonds Optimize->Charges Charges->Docking MD_Sim Molecular Dynamics Simulation (Optional, for refinement) Docking->MD_Sim Analysis Analyze Results (Docking Score, Interactions, Stability) Docking->Analysis MD_Sim->Analysis

Caption: A generalized workflow for in silico ligand-receptor binding studies.

Molecular Docking Protocol
  • Receptor Preparation :

    • Obtain the 3D crystal structure of the human androgen receptor from the Protein Data Bank (e.g., PDB ID: 2AX6).[2]

    • Pre-process the structure by removing water molecules, co-factors, and any existing ligands.[2]

    • Add polar hydrogens and assign appropriate atomic charges using molecular modeling software.[2]

    • Define the binding site by creating a grid box around the ligand-binding pocket.[2]

  • Ligand Preparation :

    • Obtain the 2D or 3D structure of this compound from a chemical database like PubChem (CID: 102242).[2]

    • If starting with a 2D structure, convert it to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).[2]

    • Assign charges (e.g., Gasteiger charges) and define rotatable bonds for the ligand.[2]

  • Docking Simulation :

    • Configure the docking parameters, including the number of binding modes to generate and the search algorithm's exhaustiveness.[2]

    • Run the docking simulation to predict the binding poses and calculate the binding energies.[2]

  • Analysis :

    • Visualize and analyze the predicted binding poses within the receptor's active site.[2]

    • Identify key interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).[2]

Molecular Dynamics (MD) Simulation Protocol

MD simulations can be used to refine the docked poses and study the stability of the ligand-receptor complex over time.

  • System Setup :

    • Use the docked complex of this compound and the androgen receptor as the starting structure.

    • Select a force field for the protein and ligand (e.g., AMBER99SB-ILDN for the protein and GAFF for the ligand).[5]

    • Solvate the system in a water box (e.g., TIP3P water model) and add counter ions to neutralize the system.[5]

  • Simulation :

    • Perform energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the system under constant pressure.

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the complex.[6]

  • Analysis :

    • Analyze the trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand.

    • Analyze the interactions between the ligand and receptor throughout the simulation.

Androgen Receptor Competitive Binding Assay Protocol

This in vitro assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.[1]

  • Preparation of Cytosol :

    • Homogenize androgen-rich tissue (e.g., rat prostate) in an ice-cold buffer.[1]

    • Centrifuge the homogenate at high speed to obtain the cytosol containing the androgen receptors.[1]

  • Assay Procedure :

    • In assay tubes, add a constant amount of the cytosol and a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881).[1]

    • Add serial dilutions of this compound or a reference standard.[1]

    • Include control tubes for total binding (no competitor) and non-specific binding (excess non-labeled androgen).[1]

    • Incubate the tubes to allow the binding to reach equilibrium.[1]

    • Separate the bound from the free radioligand and measure the radioactivity of the bound fraction.

  • Data Analysis :

    • Calculate the percentage of specific binding of the radioligand at each concentration of this compound.[1]

    • Plot a competition curve (percent specific binding vs. log concentration of this compound) to determine the IC50 value.[1]

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation to represent the binding affinity.[1]

Androgen Receptor Signaling Pathway

The binding of an agonist like this compound to the androgen receptor initiates a signaling cascade that leads to changes in gene expression.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_complex AR-HSP Complex (Inactive) This compound->AR_complex Binds to AR AR_active Activated AR AR_complex->AR_active HSP Dissociation Dimer AR Dimer AR_active->Dimer Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE Nuclear Translocation & DNA Binding Transcription Gene Transcription ARE->Transcription Recruits Co-activators mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Caption: The signaling cascade initiated by this compound binding to the androgen receptor.

This guide provides a framework for understanding and investigating the interaction of this compound with the human androgen receptor using in silico and experimental approaches. The provided protocols and comparative data serve as a resource for researchers in the fields of drug discovery and development.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methoxydienone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methods for the detection of methoxydienone, a synthetic anabolic-androgenic steroid. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are evaluated based on key validation parameters. Detailed experimental protocols and visual workflows are provided to support researchers in selecting and implementing the most appropriate method for their specific needs.

Data Presentation: Performance Characteristics of Analytical Methods

The selection of an appropriate analytical method for this compound detection is critical and depends on various factors including the required sensitivity, selectivity, and the nature of the biological matrix being analyzed. Both GC-MS and LC-MS/MS are powerful techniques widely employed for this purpose.[1] The following table summarizes the typical performance characteristics of these methods for the analysis of anabolic steroids like this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 5 ng/mL0.05 - 2 ng/mL
Limit of Quantification (LOQ) 0.5 - 10 ng/mL0.1 - 5 ng/mL
**Linearity (R²) **> 0.99> 0.99
Recovery 80 - 110%85 - 115%
Precision (RSD) < 15%< 15%
Specificity High, dependent on chromatographic separation and mass spectral libraryVery High, based on precursor and product ion transitions
Matrix Effects Can be significant, requires extensive sample cleanupCan be significant (ion suppression/enhancement), requires careful optimization
Sample Derivatization Often required to improve volatility and thermal stabilityGenerally not required
Throughput Lower, due to longer run times and sample preparationHigher, with simpler sample preparation and faster analysis times

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the detection of this compound and its metabolites in biological matrices using GC-MS and LC-MS/MS.

Sample Preparation for Urine Analysis (Common for both GC-MS and LC-MS/MS)
  • Hydrolysis: To 2 mL of urine, add a suitable internal standard. Adjust the pH to 7.0 with a phosphate buffer. Add β-glucuronidase from E. coli and incubate at 50°C for 1 hour to cleave glucuronide conjugates.[2]

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: After hydrolysis, add 2.5 mL of methyl tert-butyl ether (MTBE), vortex for 10 minutes, and centrifuge at 4000 rpm for 5 minutes.[3] Transfer the upper organic layer to a clean tube.

    • SPE: Condition an SPE cartridge with methanol and water. Load the hydrolyzed sample, wash with water and a low percentage of methanol, and then elute the analytes with a suitable organic solvent.[1]

  • Evaporation and Reconstitution: Evaporate the extracted solvent to dryness under a gentle stream of nitrogen at 40°C.[3] Reconstitute the residue in a solvent appropriate for the chosen analytical technique.[1][3]

GC-MS Analysis Protocol
  • Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., MSTFA/NH4I/ethanethiol) and heat to form trimethylsilyl (TMS) derivatives, which increases the volatility of the analytes.

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • GC Conditions (Example):

    • Injector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 240°C at 20°C/min, then ramp to 310°C at 10°C/min and hold for 5 minutes.[1]

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Full scan (for identification) and Selected Ion Monitoring (SIM) (for quantification).[2]

LC-MS/MS Analysis Protocol
  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[3]

  • Injection: Inject 10 µL into the LC-MS/MS system.[3]

  • LC Conditions (Example):

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[3] The MRM transitions for this compound should be optimized empirically.[3]

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the cross-validation of analytical methods for this compound detection.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison start Biological Sample (Urine/Plasma) hydrolysis Enzymatic Hydrolysis start->hydrolysis extraction Extraction (LLE or SPE) hydrolysis->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution gcms GC-MS Analysis reconstitution->gcms lcmsms LC-MS/MS Analysis reconstitution->lcmsms data_analysis Data Analysis gcms->data_analysis lcmsms->data_analysis performance_eval Performance Parameter Evaluation data_analysis->performance_eval comparison Method Comparison performance_eval->comparison result Selection of Optimal Method comparison->result

Caption: Workflow for the cross-validation of analytical methods for this compound detection.

PerformanceParameters cluster_quantitative Quantitative Attributes cluster_qualitative Qualitative & Practical Attributes center_node Method Performance lod Limit of Detection (LOD) center_node->lod loq Limit of Quantification (LOQ) center_node->loq linearity Linearity center_node->linearity accuracy Accuracy (Recovery) center_node->accuracy precision Precision (RSD) center_node->precision specificity Specificity center_node->specificity matrix_effects Matrix Effects center_node->matrix_effects throughput Throughput center_node->throughput derivatization Derivatization Requirement center_node->derivatization

Caption: Key performance parameters for the evaluation of analytical methods.

References

Comparative Analysis of Methoxydienone and Testosterone on Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthetic anabolic-androgenic steroid (AAS) methoxydienone and the endogenous androgen testosterone, with a specific focus on their impact on muscle protein synthesis. While direct, head-to-head clinical studies comparing the two compounds are limited in peer-reviewed literature, this document synthesizes the available preclinical and mechanistic data to offer a comprehensive overview for research and drug development professionals. Testosterone's role as a primary regulator of muscle mass through the stimulation of protein synthesis is well-established.[1][2] this compound, a derivative of 19-nortestosterone, is also purported to have anabolic properties, including the enhancement of protein synthesis and nitrogen retention, though it is supported by less extensive research.[3][4]

Mechanism of Action

Both testosterone and this compound exert their anabolic effects primarily by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[5][6] Upon entering a target cell, such as a muscle cell, the steroid binds to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the steroid-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, ultimately leading to an increase in the synthesis of proteins, including those involved in muscle contraction.[7][8]

Testosterone can also signal through non-genomic pathways by binding to androgen receptors located on the cell surface, which can activate signaling cascades such as the Akt/mTOR pathway to stimulate protein synthesis.[9] While the exact non-genomic signaling of this compound is not well-documented, its action as an AR agonist suggests it may share similar pathways.[4]

Quantitative Data Comparison

Published quantitative data directly comparing the effects of this compound and testosterone on protein synthesis rates are scarce. However, the anabolic and androgenic potencies of this compound have been characterized relative to testosterone propionate and nandrolone, providing an indirect comparison of their potential anabolic effects.[10][11]

CompoundAnabolic Activity (relative to Testosterone Propionate)Androgenic Activity (relative to Testosterone Propionate)Anabolic-to-Androgenic RatioReference
This compound 54272:1[11]
Testosterone Propionate 1001001:1[11]
Nandrolone 90625~0.14:1[11]

Note: The anabolic-to-androgenic ratio is a key indicator of a steroid's therapeutic potential, with a higher ratio suggesting greater muscle-building effects relative to masculinizing effects. The data presented is based on administration via injection.[10]

Signaling Pathway Diagrams

The following diagrams illustrate the generalized signaling pathways through which testosterone and this compound are understood to promote protein synthesis.

TestosteroneSignaling cluster_cell Target Cell (e.g., Muscle Fiber) cluster_nucleus Nucleus Testosterone Testosterone AR_HSP AR-HSP Complex Testosterone->AR_HSP Enters Cell & Binds AR AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) Testosterone_AR Testosterone-AR Complex AR_HSP->Testosterone_AR HSP Dissociates Dimer Dimerized Testosterone-AR Complex Testosterone_AR->Dimer Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE Translocates to Nucleus & Binds DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (Muscle Growth) mRNA->Protein_Synthesis Translation

Caption: Genomic Signaling Pathway of Testosterone for Protein Synthesis.

MethoxydienoneSignaling cluster_cell Target Cell (e.g., Muscle Fiber) cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Enters Cell & Binds AR AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) Methoxydienone_AR This compound-AR Complex AR_HSP->Methoxydienone_AR HSP Dissociates Dimer Dimerized This compound-AR Complex Methoxydienone_AR->Dimer Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE Translocates to Nucleus & Binds DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (Muscle Growth) mRNA->Protein_Synthesis Translation

Caption: Postulated Genomic Signaling Pathway of this compound.

Experimental Protocols

The following outlines a common methodology for quantifying muscle protein synthesis in a research setting, which can be applied to study the effects of compounds like this compound and testosterone. The "flooding dose" technique is a widely used approach.[12][13][14]

Objective: To measure the fractional synthetic rate (FSR) of muscle proteins in response to the administration of an anabolic agent.

Materials and Reagents:

  • Test subjects (e.g., rodents or human volunteers)

  • Test compounds (this compound, Testosterone) and vehicle

  • Stable isotope-labeled amino acid tracer (e.g., L-[ring-¹³C₆]-phenylalanine)

  • Unlabeled version of the same amino acid for the flooding dose

  • Saline solution

  • Anesthesia (if required for animal studies)

  • Biopsy needles

  • Homogenization buffer

  • Equipment for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)

Procedure:

  • Baseline Biopsy: A baseline muscle biopsy is obtained from the subject to determine the background enrichment of the tracer amino acid in muscle protein.

  • Administration of Anabolic Agent: The test compound (this compound or testosterone) or a placebo is administered to the subjects according to the study design (e.g., acute or chronic dosing).

  • Flooding Dose Administration: A large, known amount of the unlabeled amino acid mixed with a precise amount of the labeled tracer is infused intravenously into the subject.[13] This "floods" the free amino acid pools in the body, ensuring rapid and stable enrichment of the precursor pool for protein synthesis.[12]

  • Timed Muscle Biopsies: Subsequent muscle biopsies are taken at specific time points after the flooding dose (e.g., 30, 60, and 90 minutes).

  • Sample Processing:

    • The muscle tissue is immediately frozen in liquid nitrogen.

    • The tissue is later homogenized, and the proteins are precipitated.

    • The protein pellet is washed and then hydrolyzed to break it down into its constituent amino acids.

    • The free amino acids from the tissue supernatant (representing the precursor pool) and the hydrolyzed protein (representing the newly synthesized protein) are purified.

  • Mass Spectrometry Analysis: The isotopic enrichment of the tracer amino acid in both the precursor pool and the incorporated protein pool is determined using GC-MS or LC-MS.

  • Calculation of Fractional Synthetic Rate (FSR): The FSR is calculated using the following formula:

    FSR (%/hour) = (E_p / (E_precursor * t)) * 100

    Where:

    • E_p is the change in enrichment of the tracer in the protein-bound pool between two biopsies.

    • E_precursor is the average enrichment of the tracer in the precursor pool during the measurement period.

    • t is the time in hours between the biopsies.

ExperimentalWorkflow Start Start: Acclimatize Subjects BaselineBiopsy 1. Obtain Baseline Muscle Biopsy Start->BaselineBiopsy AdministerCompound 2. Administer Test Compound (this compound/Testosterone) or Placebo BaselineBiopsy->AdministerCompound FloodingDose 3. Administer Flooding Dose of Labeled Amino Acid AdministerCompound->FloodingDose TimedBiopsies 4. Collect Timed Muscle Biopsies FloodingDose->TimedBiopsies SampleProcessing 5. Process Samples: Homogenization, Hydrolysis TimedBiopsies->SampleProcessing MS_Analysis 6. Mass Spectrometry Analysis (GC-MS/LC-MS) SampleProcessing->MS_Analysis FSR_Calculation 7. Calculate Fractional Synthetic Rate (FSR) MS_Analysis->FSR_Calculation End End: Compare FSR between Groups FSR_Calculation->End

Caption: Experimental Workflow for Measuring Muscle Protein Synthesis.

Conclusion

Testosterone is a well-characterized anabolic hormone with a clearly defined mechanism of action on muscle protein synthesis, supported by extensive scientific literature.[2][15][16] this compound is a synthetic steroid that is suggested to possess anabolic properties and is believed to act through the androgen receptor, similar to testosterone.[4][5] However, there is a significant disparity in the volume and quality of scientific evidence supporting the anabolic effects of this compound compared to testosterone. The provided quantitative data on the anabolic-to-androgenic ratio offers a preliminary basis for comparison, but further direct comparative studies employing rigorous methodologies, such as the stable isotope tracer techniques outlined, are necessary to fully elucidate the relative potency of this compound in stimulating muscle protein synthesis. Researchers and drug development professionals should consider testosterone as the benchmark compound while recognizing that the anabolic claims of this compound require further scientific validation.

References

The Role of Methoxydienone as a Chemical Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxydienone, a synthetic steroid, serves as a crucial intermediate in the manufacturing of several important active pharmaceutical ingredients (APIs). This guide provides an objective comparison of this compound's performance as a chemical precursor against alternative synthetic routes for key steroid hormones, supported by experimental data. We will delve into the synthesis of Levonorgestrel, a widely used progestin, and also explore the established synthetic pathways for Dienogest, another critical progestin, to provide a comprehensive overview for researchers and drug development professionals.

Comparative Synthesis of Levonorgestrel

Levonorgestrel, the active enantiomer of norgestrel, is a second-generation progestin used in oral contraceptives and emergency contraception. Its synthesis can be efficiently achieved from this compound. Here, we compare this route with a notable alternative pathway.

Table 1: Comparison of Levonorgestrel Synthesis Routes

ParameterRoute 1: From this compoundRoute 2: From DL-13-ethyl-gon-4-ene-3,17-dione
Starting Material This compoundDL-13-ethyl-gon-4-ene-3,17-dione
Key Steps Ethynylation, HydrolysisProtection, Ethynylation, Hydrolysis
Reported Overall Yield ~80%[1]86-87%[2]
Number of Steps 23

Experimental Protocols

Route 1: Levonorgestrel Synthesis from this compound

This synthesis involves a two-step process starting from this compound.[1]

Step 1: Ethynylation of this compound

  • Preparation of Alkynyl Lithium Ammine Complex: In a reaction flask, inject 500ml of liquid ammonia and maintain the temperature at -55 to -50°C. Under stirring, add 10.5g of metallic lithium over 20 minutes. After complete dissolution, introduce acetylene gas at a flow rate of 4L/min until the solution turns from blue-black to gray-white. Continue the acetylene gas flow for an additional 5 minutes.

  • Ethynylation Reaction: Dissolve 450g of this compound in 5L of toluene to create a solution. Cool the previously prepared alkynyl lithium complex to -20°C. Add the this compound solution dropwise to the alkynyl lithium complex over 30 minutes while maintaining the temperature at -20°C and stirring.

Step 2: Hydrolysis to Levonorgestrel

  • Acid Hydrolysis: To the resulting acetylide from the previous step, add a 10% hydrochloric acid solution to adjust the pH to 1-2, while keeping the temperature between -10 and -5°C. After pH adjustment, slowly warm the mixture to 60°C over 20-22 minutes and maintain reflux at 60°C for 1 hour to complete the hydrolysis.

  • Work-up and Purification: Cool the reaction mixture to 0°C and allow the layers to separate. Extract the aqueous layer with methyl tertiary butyl ether, toluene, or tetrahydrofuran. Combine the organic phases, wash with water until neutral, and then concentrate under reduced pressure. The crude product is recrystallized from ethyl acetate to yield Levonorgestrel.[1]

Route 2: Levonorgestrel Synthesis from DL-13-ethyl-gon-4-ene-3,17-dione

This alternative synthesis begins with DL-13-ethyl-gon-4-ene-3,17-dione.[2]

Step 1: Protection Reaction

  • Add 50g of DL-13-ethyl-gon-4-ene-3,17-dione to 1000ml of methanol.

  • Add 50ml of trimethyl orthoformate and 0.5g of pyridinium hydrobromide.

  • Heat the mixture to 60°C and stir.

  • After the reaction, add 0.5ml of triethylamine and cool to -10°C.

  • Filter and dry the precipitate to obtain the protected intermediate.

Step 2: Ethynylation Reaction

  • Add 50g of the intermediate from the previous step to 500ml of acetone.

  • Add 100g of potassium tert-butoxide and pass acetylene gas through the mixture, maintaining the reaction temperature at -20°C.

  • After the reaction, neutralize with a 20% sulfuric acid aqueous solution, concentrate, and add water to precipitate the crude product.

  • Recrystallize the crude product from ethanol.

Step 3: Hydrolysis Reaction

  • Add 53g of the ethynylated intermediate to 1500ml of acetone.

  • Add 100ml of 10% aqueous sulfuric acid solution and heat the reaction to 50°C.

  • Upon completion, neutralize with a 30% aqueous sodium sulfite solution, concentrate, and add water to precipitate the crude Levonorgestrel.

  • Purify the final product by recrystallization from acetone.

Established Synthetic Pathways for Dienogest

Dienogest is a fourth-generation progestin used in the treatment of endometriosis and as an oral contraceptive. While a direct, high-yield synthesis from this compound is not prominently documented in the literature, two primary routes from other precursors are well-established.

Table 2: Comparison of Dienogest Synthesis Routes

ParameterRoute A: From Estrone-3-Methyl EtherRoute B: From Estra-4,9-diene-3,17-dione
Starting Material Estrone-3-Methyl EtherEstra-4,9-diene-3,17-dione
Key Intermediates 3-methoxy-17,17-dialkoxy-estra-1,3,5-triene, 3-methoxy-estra-2,5(10)-dien-17-one17β-spiro-1′,2′-oxirane-estra-4,9-dien-3-one-3,3-(2,2-dimethylpropylene)-ketal
Reported Overall Yield Not explicitly stated in a single source45.5%
Number of Steps ~6-74

Visualizing the Synthetic Pathways

To better understand the workflow of these syntheses, the following diagrams illustrate the key transformations.

G cluster_0 Levonorgestrel Synthesis from this compound This compound This compound Ethynylation Ethynylation This compound->Ethynylation Alkynyl Lithium Ammine Complex Hydrolysis Hydrolysis Ethynylation->Hydrolysis HCl Levonorgestrel Levonorgestrel Hydrolysis->Levonorgestrel

Caption: Workflow for Levonorgestrel synthesis from this compound.

G cluster_1 Dienogest Synthesis from Estra-4,9-diene-3,17-dione Estra-4,9-diene-3,17-dione Estra-4,9-diene-3,17-dione Protection of\n3-keto group Protection of 3-keto group Estra-4,9-diene-3,17-dione->Protection of\n3-keto group 17-Epoxidation 17-Epoxidation Protection of\n3-keto group->17-Epoxidation Cyanide Ring Opening Cyanide Ring Opening 17-Epoxidation->Cyanide Ring Opening Deprotection Deprotection Cyanide Ring Opening->Deprotection Dienogest Dienogest Deprotection->Dienogest

Caption: Workflow for Dienogest synthesis from Estra-4,9-diene-3,17-dione.

Steroid Hormone Signaling Pathways

Levonorgestrel and Dienogest primarily exert their physiological effects by binding to and modulating the activity of steroid hormone receptors, which are ligand-activated transcription factors.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid Receptor Steroid Receptor Steroid->Receptor Binding Dimerization Dimerization Receptor->Dimerization HSP Heat Shock Proteins HSP->Receptor Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation DNA Binding (HREs) DNA Binding (HREs) Nuclear Translocation->DNA Binding (HREs) Gene Transcription Gene Transcription DNA Binding (HREs)->Gene Transcription Biological Response Biological Response Gene Transcription->Biological Response

References

A Head-to-Head Comparison of Methoxydienone and Other Designer Steroids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research and informational purposes only. The misuse of anabolic-androgenic steroids can have serious health consequences.

This guide provides a comprehensive, data-driven comparison of methoxydienone and other designer anabolic-androgenic steroids (AAS), specifically focusing on oxandrolone and metandienone. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of this compound, oxandrolone, and metandienone based on preclinical data. It is important to note that direct comparative studies under identical conditions are limited, and data are compiled from various sources.

ParameterThis compoundOxandroloneMetandienone (Methandrostenolone)
Anabolic:Androgenic Ratio 54:27 (relative to Testosterone Propionate)[1]322-633 : 24 (relative to Methyltestosterone)[1]90-210 : 40-60 (relative to Testosterone Propionate)
Chemical Classification 19-nortestosterone derivativeDihydrotestosterone (DHT) derivativeTestosterone derivative
17α-Alkylation No[2]YesYes
Progestogenic Activity Yes[3]No[4]No[4]
Aromatization to Estrogen UnlikelyNo[4]Yes
Oral Bioavailability Data not available in humans[2]High (97%)[4]High
Androgen Receptor Binding Affinity Data not readily availableLowLow[5][6]

Note: The anabolic-to-androgenic ratio can vary depending on the specific experimental conditions and the tissues assessed[1].

Comparative Analysis

Anabolic and Androgenic Potency

This compound exhibits a moderate anabolic effect with a relatively low androgenic potential when administered via injection[2]. Its anabolic-to-androgenic ratio of 2:1, relative to testosterone propionate, suggests a separation of anabolic and androgenic effects, though less pronounced than that of oxandrolone[1]. Oxandrolone is known for its high anabolic-to-androgenic ratio, making it a compound of interest for achieving anabolic effects with reduced androgenic side effects[1][4]. Metandienone, on the other hand, possesses strong anabolic properties but also retains significant androgenic activity.

Receptor Binding Affinity

Published quantitative data on the specific binding affinity of this compound to the androgen receptor is limited[7]. However, both oxandrolone and metandienone are reported to have a low affinity for the androgen receptor[4][5][6]. Despite this, they are potent activators of androgen receptor-mediated signaling, suggesting that receptor binding affinity alone does not fully predict their biological activity[8].

Progestogenic and Estrogenic Effects

A key differentiator for this compound is its progestogenic activity, a characteristic it shares with other 19-nortestosterone derivatives[3]. This can lead to a different side effect profile compared to DHT or testosterone derivatives. Neither oxandrolone nor metandienone are known to have significant progestogenic effects[4]. Furthermore, metandienone can be aromatized to estrogen, which can lead to estrogenic side effects, whereas this compound and oxandrolone are not substrates for aromatase[4].

Hepatotoxicity

The presence of a 17α-alkylation is a significant factor in the hepatotoxicity of oral anabolic steroids. Both oxandrolone and metandienone are 17α-alkylated, which enhances their oral bioavailability but also increases the risk of liver strain. In contrast, this compound is not 17α-alkylated, featuring a ketone at the C17 position instead[2]. This structural difference is expected to result in a lower potential for hepatotoxicity compared to its 17α-alkylated counterparts, although specific studies on this compound's liver effects are scarce.

Experimental Protocols

Hershberger Assay for Anabolic and Androgenic Activity (Based on OECD Test Guideline 441)

The Hershberger assay is the gold-standard in vivo method for determining the anabolic and androgenic activity of a substance[1][9][10][11].

1. Animal Model:

  • Species: Peripubertal male rats (e.g., Sprague-Dawley), castrated at a specific age.
  • Acclimation: Animals are acclimated for a minimum of 7 days before the start of the study.

2. Experimental Groups:

  • Vehicle Control: Receives the vehicle (e.g., corn oil) only.
  • Testosterone Propionate (TP) Reference Group: Receives a standard dose of TP (e.g., 0.4 mg/kg/day) as a positive control.
  • Test Substance Groups: At least two dose levels of the test steroid (e.g., this compound) are administered.

3. Dosing and Administration:

  • Duration: Daily administration for 10 consecutive days.
  • Route: Subcutaneous injection for non-orally active compounds or oral gavage for orally active compounds.

4. Endpoint Measurement:

  • Approximately 24 hours after the final dose, animals are euthanized.
  • The following androgen-dependent tissues are carefully dissected and weighed:
  • Ventral prostate (VP)
  • Seminal vesicles (SV)
  • Levator ani-bulbocavernosus (LABC) muscle
  • Cowper's glands (COW)
  • Glans penis (GP)

5. Data Analysis:

  • The weights of the VP, SV, COW, and GP are used to assess androgenic activity.
  • The weight of the LABC muscle is used as an indicator of anabolic activity.
  • The anabolic and androgenic activities are expressed relative to the testosterone propionate control, and the ratio is calculated.

Androgen Receptor Competitive Binding Assay

This in vitro assay determines the ability of a test compound to bind to the androgen receptor by competing with a radiolabeled ligand[1][5][12][13].

1. Reagents and Materials:

  • Source of Androgen Receptor: Typically, rat prostate cytosol or a recombinant human androgen receptor ligand-binding domain (AR-LBD).
  • Radioligand: A high-affinity radiolabeled androgen, such as [³H]-R1881 (methyltrienolone).
  • Test Compound: The steroid of interest (e.g., this compound) at various concentrations.
  • Assay Buffer and Scintillation Cocktail.

2. Assay Procedure:

  • The AR preparation is incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compound.
  • A control group with no test compound is included to determine maximum binding.
  • After incubation to reach equilibrium, the bound and free radioligand are separated (e.g., using hydroxylapatite or filter membranes).

3. Data Analysis:

  • The amount of radioactivity in the bound fraction is measured using a scintillation counter.
  • The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the test compound.
  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
  • The inhibition constant (Ki), which reflects the binding affinity of the test compound for the androgen receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Androgen_Receptor_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS Anabolic Steroid AR_HSP AR-HSP Complex AAS->AR_HSP Binding & HSP Dissociation AR_AAS AR-Steroid Complex Dimer Dimerization AR_AAS->Dimer Translocation ARE Androgen Response Element (ARE) Dimer->ARE DNA Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation

Caption: Androgen Receptor Signaling Pathway.

Experimental_Workflow_Hershberger_Assay Experimental Workflow: Hershberger Assay cluster_prep Preparation cluster_dosing Dosing Phase (10 days) cluster_analysis Analysis Animal_Model Select & Acclimate Peripubertal Male Rats Castration Surgical Castration Animal_Model->Castration Grouping Randomize into Groups (Vehicle, TP, Test Steroid) Castration->Grouping Daily_Dosing Daily Administration (Oral Gavage or Injection) Grouping->Daily_Dosing Necropsy Necropsy 24h After Last Dose Daily_Dosing->Necropsy Dissection Dissect & Weigh Androgen-Dependent Tissues Necropsy->Dissection Data_Analysis Calculate Anabolic: Androgenic Ratio Dissection->Data_Analysis

Caption: Hershberger Assay Experimental Workflow.

References

Methoxydienone: A Comparative Analysis of its Dual Progestogenic and Anabolic-Androgenic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the dual hormonal activities of the synthetic steroid methoxydienone. This document provides a comparative analysis of its performance against other synthetic steroids, supported by experimental data and detailed methodologies.

This compound (also known as methoxygonadiene) is a synthetic steroid belonging to the 19-nortestosterone family of compounds.[1] First synthesized in the 1960s during research into oral contraceptives, it was never commercially marketed for medical use but has gained attention in the realm of performance enhancement as a designer steroid.[2][3] Structurally related to the progestin levonorgestrel, this compound is recognized for its dual progestogenic and anabolic-androgenic activities.[4][5] This guide provides an in-depth comparison of these properties with other relevant compounds, outlines key experimental protocols for their assessment, and visualizes the underlying signaling pathways.

Comparative Biological Activities: A Tabular Overview

While specific quantitative receptor binding data for this compound is not extensively available in public literature, its biological activity can be contextualized by comparing its known anabolic-androgenic ratio with the receptor binding affinities of other well-characterized 19-nortestosterone derivatives and synthetic progestins.[6][7]

Anabolic-to-Androgenic Ratio

The anabolic and androgenic potency of this compound has been characterized relative to testosterone propionate. The anabolic-to-androgenic ratio is a critical measure of a steroid's therapeutic potential, with a higher ratio indicating greater muscle-building effects relative to masculinizing effects.

CompoundAnabolic Activity (relative to Testosterone Propionate)Androgenic Activity (relative to Testosterone Propionate)Anabolic-to-Androgenic Ratio
This compound 54272:1
Testosterone Propionate1001001:1
Nandrolone90625~0.14:1

Data sourced from in vivo studies and presented for comparative purposes.[5]

Comparative Receptor Binding Affinities of Related Progestins

The progestogenic and off-target activities of this compound can be inferred by examining the receptor binding profiles of structurally related compounds. The following table summarizes the relative binding affinities (RBA) of various progestins for the progesterone, androgen, glucocorticoid, and estrogen receptors.

CompoundProgesterone Receptor (PR) RBA (%)Androgen Receptor (AR) RBA (%)Glucocorticoid Receptor (GR) RBA (%)Estrogen Receptor (ERα) RBA (%)
Progesterone1001-101-5<0.1
Levonorgestrel17084-87-<0.1

Note: RBA values are compiled from various sources and may vary depending on the specific assay conditions. The data presented is for comparative purposes. A higher RBA percentage indicates a stronger binding affinity relative to the reference compound (progesterone).[6] The structural similarities between this compound and levonorgestrel suggest that this compound likely possesses significant affinity for both the progesterone and androgen receptors.[4]

Signaling Pathways

The biological effects of this compound are mediated through its interaction with the androgen and progesterone receptors, which are ligand-activated nuclear transcription factors.[2]

Androgen Receptor Signaling Pathway

Upon entering the cell, this compound binds to the androgen receptor (AR) in the cytoplasm, causing a conformational change and dissociation from heat shock proteins. The activated AR-ligand complex translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of target genes involved in protein synthesis and muscle growth.[8]

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR AR_HSP AR-HSP Complex This compound->AR_HSP Binding CellMembrane HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Active_AR Activated AR AR_HSP->Active_AR HSP Dissociation AR_Dimer AR Dimer Active_AR->AR_Dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding GeneTranscription Gene Transcription (e.g., Protein Synthesis) ARE->GeneTranscription Modulation Progesterone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR PR_HSP PR-HSP Complex This compound->PR_HSP Binding HSP Heat Shock Proteins (HSP) HSP->PR_HSP PR_HSP->PR Active_PR Activated PR PR_HSP->Active_PR HSP Dissociation PR_Dimer PR Dimer Active_PR->PR_Dimer Dimerization & Translocation PRE Progesterone Response Element (PRE) PR_Dimer->PRE Binding GeneTranscription Gene Transcription PRE->GeneTranscription Modulation Hershberger_Assay_Workflow Start Start: Immature Male Rats Castration Castration Start->Castration Acclimatization Acclimatization Period Castration->Acclimatization Grouping Divide into Treatment Groups (Vehicle, Positive Control, Test Compound) Acclimatization->Grouping Dosing Daily Dosing (10 days) Grouping->Dosing Necropsy Euthanasia and Necropsy Dosing->Necropsy Tissue_Collection Dissection and Weighing of Androgen-Responsive Tissues Necropsy->Tissue_Collection Data_Analysis Data Analysis and Calculation of Anabolic:Androgenic Ratio Tissue_Collection->Data_Analysis

References

Independent Verification of Methoxydienone's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of methoxydienone with other well-established anabolic-androgenic steroids (AAS). The information presented is based on available experimental data to facilitate independent verification and further research.

Executive Summary

This compound, a synthetic steroid, exhibits potent anabolic activity when administered via injection.[1][2] Its primary mechanism of action is through agonism of the androgen receptor (AR), initiating a cascade of events leading to anabolic and androgenic effects.[3] While in vivo data from the Hershberger assay has characterized its anabolic-to-androgenic ratio, specific quantitative data on its direct binding affinity to the androgen receptor (e.g., Kᵢ or IC₅₀ values) is limited in publicly available scientific literature.[3][4] This guide summarizes the known biological activity of this compound in comparison to other anabolic agents and provides detailed protocols for key in vitro and in vivo assays to facilitate further investigation.

Comparative Biological Activity

The following tables summarize the available quantitative data for this compound and a selection of comparator anabolic-androgenic steroids.

In Vitro Androgen Receptor Binding Affinity

Published specific quantitative data for the direct binding affinity of this compound to the androgen receptor is scarce. The table below presents the relative binding affinities (RBA) of several common AAS, which are essential for understanding their potency at the molecular level.

CompoundRelative Binding Affinity (RBA) (%) vs. Methyltrienolone (MT)Reference(s)
This compound Data not available in cited literature
Testosterone Lower than Nandrolone[5][6][7]
Nandrolone Higher than Testosterone[5][6][7]
Trenbolone Data not directly comparable
Stanozolol Weak (RBA < 0.05)[5][7][8]

Note: Relative binding affinities can vary depending on the experimental conditions and the radioligand used.

In Vivo Anabolic and Androgenic Activity (Hershberger Assay)

The Hershberger assay is the gold-standard in vivo method for determining the anabolic and androgenic potency of a substance. The data below is presented relative to testosterone propionate, the standard reference compound in this assay.

CompoundAnabolic Activity (relative to Testosterone Propionate)Androgenic Activity (relative to Testosterone Propionate)Anabolic-to-Androgenic RatioReference(s)
This compound 54272:1[1][2][9]
Testosterone Propionate 1001001:1[9]
Nandrolone 90625~0.14:1[1][2][9]
Oxandrolone 322-633 (relative to Methyltestosterone)24 (relative to Methyltestosterone)~13:1 to 26:1[9]

Note: The anabolic-to-androgenic ratio can be influenced by the specific tissues assessed and other experimental variables.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. The following sections outline the protocols for key experiments used to characterize the biological activity of this compound and other AAS.

Androgen Receptor Competitive Binding Assay

This in vitro assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of a test compound for the androgen receptor.

Materials:

  • Source of Androgen Receptor: Cytosol prepared from the ventral prostate of rats.

  • Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Methyltrienolone (R1881).

  • Test Compound: this compound or other comparator steroids.

  • Reference Standard: A known androgen, such as unlabeled Methyltrienolone or Testosterone.

  • Assay Buffer: Tris-based buffer containing EDTA, dithiothreitol (DTT), and sodium molybdate.

  • Scintillation Cocktail

  • Glass Fiber Filters

Procedure:

  • Receptor Preparation: Prepare cytosol containing androgen receptors from rat ventral prostate tissue through homogenization and ultracentrifugation.

  • Incubation: In assay tubes, combine the prepared cytosol, a fixed concentration of the radioligand ([³H]-R1881), and varying concentrations of the unlabeled test compound or reference standard. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled standard).

  • Equilibrium: Incubate the tubes at 4°C for 16-20 hours to allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the larger receptor-ligand complexes.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from this curve. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[3][4]

Androgen Receptor Transactivation Assay

This in vitro cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.

Objective: To determine the functional potency (EC₅₀) of a test compound as an androgen receptor agonist.

Materials:

  • Cell Line: A mammalian cell line (e.g., PC3, HepG2) that is transiently or stably transfected with two plasmids:

    • An expression vector for the human androgen receptor.

    • A reporter vector containing an androgen-responsive element (ARE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell Culture Medium and Reagents

  • Test Compound: this compound or other comparator steroids.

  • Reference Agonist: A known androgen, such as Dihydrotestosterone (DHT).

  • Lysis Buffer and Reporter Gene Assay Reagents

Procedure:

  • Cell Culture and Transfection: Culture the chosen cell line and transfect with the androgen receptor expression vector and the ARE-reporter vector if not using a stably transfected line.

  • Treatment: Seed the transfected cells into multi-well plates and, after allowing them to attach, treat them with various concentrations of the test compound or reference agonist. Include a vehicle control group.

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Lyse the cells to release the cellular contents, including the reporter protein.

  • Reporter Gene Assay: Measure the activity of the reporter gene product (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Normalize the reporter gene activity to a measure of cell viability if necessary. Calculate the fold induction of reporter activity relative to the vehicle control for each concentration of the test compound. Plot the fold induction against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

In Vivo Hershberger Assay

This standardized in vivo bioassay (OECD Test Guideline 441) is used to assess the androgenic and anti-androgenic properties of a substance by measuring the weight changes of androgen-dependent tissues in castrated male rats.[10][11]

Objective: To determine the anabolic and androgenic activity of a test compound in a living organism.

Animal Model: Peripubertal male rats, castrated to minimize the influence of endogenous androgens.

Tissues Assessed:

  • Anabolic Indicator: Levator ani muscle.

  • Androgenic Indicators: Ventral prostate, seminal vesicles (including coagulating glands and fluids), glans penis, and Cowper's glands.[12]

Procedure:

  • Acclimation and Castration: Acclimate the rats to the laboratory conditions and then surgically castrate them. Allow for a post-operative recovery period of at least seven days.

  • Group Allocation: Randomly assign the castrated rats to different treatment groups:

    • Vehicle Control: Receives the vehicle (e.g., corn oil) only.

    • Testosterone Propionate (TP) Reference Group: Receives a standard dose of TP (e.g., 0.2 or 0.4 mg/kg/day) as a positive control.

    • Test Compound Group(s): Receive different doses of the test substance (e.g., this compound).

  • Dosing: Administer the test substance and TP daily for 10 consecutive days. The route of administration (e.g., subcutaneous injection or oral gavage) depends on the properties of the compound.

  • Necropsy and Tissue Collection: Euthanize the animals approximately 24 hours after the final dose. Carefully dissect the five androgen-dependent tissues and record their wet weights.

  • Data Analysis: Calculate the mean tissue weights for each group. Perform statistical analysis to compare the tissue weights of the test compound groups to the vehicle control and the TP reference group. A statistically significant increase in the weight of at least two of the five androgen-dependent tissues indicates androgenic activity. The anabolic-to-androgenic ratio is calculated by dividing the relative anabolic activity (levator ani weight) by the relative androgenic activity (e.g., ventral prostate weight).[9]

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

cluster_0 Androgen Receptor Signaling Pathway AAS Anabolic-Androgenic Steroid (e.g., this compound) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) AAS->AR_HSP Binds in Cytoplasm AAS_AR AAS-AR Complex AR_HSP->AAS_AR HSP Dissociation Dimer Dimerized AAS-AR Complex AAS_AR->Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Effects Anabolic & Androgenic Effects Protein->Effects

Caption: Classical androgen receptor signaling pathway activated by an anabolic-androgenic steroid.

cluster_1 In Vitro Assay Workflow cluster_binding Competitive Binding Assay cluster_transactivation Transactivation Assay B1 Prepare AR Source (e.g., Prostate Cytosol) B2 Incubate AR with Radioligand & Test Compound B1->B2 B3 Separate Bound & Free Ligand (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Determine IC50 / Ki B4->B5 T1 Transfect Cells with AR & Reporter Plasmids T2 Treat Cells with Test Compound T1->T2 T3 Incubate for Gene Expression T2->T3 T4 Lyse Cells & Measure Reporter Activity T3->T4 T5 Determine EC50 T4->T5

Caption: General experimental workflow for in vitro androgen receptor assays.

cluster_2 In Vivo Hershberger Assay Workflow H1 Acclimation & Castration of Peripubertal Male Rats H2 Group Allocation (Vehicle, TP, Test Compound) H1->H2 H3 Daily Dosing for 10 Days H2->H3 H4 Necropsy & Dissection of Androgen-Dependent Tissues H3->H4 H5 Weigh Tissues H4->H5 H6 Statistical Analysis & Calculation of Anabolic:Androgenic Ratio H5->H6

References

Safety Operating Guide

Safe Disposal of Methoxydienone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of Methoxydienone, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals who handle this synthetic anabolic steroid. Adherence to these guidelines is critical due to the compound's potential health and environmental risks.

This compound is classified as a synthetic anabolic-androgenic steroid and a progestogen of the 19-nortestosterone group.[1] It is known to cause skin, eye, and respiratory irritation.[2] Furthermore, it is suspected of damaging fertility or the unborn child.[3][4] Due to its hazardous nature and potential for environmental harm, proper disposal is not merely a recommendation but a regulatory necessity.[2][5]

Physicochemical and Toxicological Data

A summary of key quantitative data for this compound is presented below for easy reference. This information is critical for risk assessment and the implementation of appropriate safety controls during handling and disposal.

PropertyValueSource
Molecular Formula C₂₀H₂₈O₂[3]
Molecular Weight 300.44 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 150-160°C[3]
Flash Point 188.8°C[3][5]
Solubility in Water < 0.27 mg/L (at 20°C)[3][5]
Vapor Pressure 0 Pa (at 20°C, 25°C, and 30°C)[3][5]
Oral LD50 (Rat) > 2000 mg/kg bw[3][5]
Dermal LD50 (Rat) > 2000 mg/kg bw[3][5]
Partition Coefficient (log Pow) 5.86 (at 25°C)[5]

Experimental Protocol: Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Under no circumstances should this compound or its containers be disposed of in general waste or discharged into sewer systems or the environment.[2][5]

1. Waste Classification and Segregation:

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete classification.[2]

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be suitable for hazardous chemical waste.

  • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal pathways.

2. Personal Protective Equipment (PPE) and Handling:

  • Hand Protection: Wear chemical-impermeable gloves.[5]

  • Eye/Face Protection: Use safety goggles or a face shield.[2]

  • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[2][5]

  • Respiratory Protection: Avoid the formation of dust and aerosols.[5] If ventilation is inadequate, use a suitable respirator.

  • Always handle the waste in a well-ventilated area, such as a chemical fume hood.[2][5]

3. Collection of Waste:

  • Solid Waste: Collect pure this compound, unused product, or material heavily contaminated with the compound in a designated hazardous waste container.[2]

  • Contaminated Materials (Trace Waste): Items with trace amounts of contamination (e.g., gloves, absorbent pads, empty vials) should also be disposed of as hazardous waste in the same designated container.

  • Solutions: Collect any liquid waste containing this compound in a sealed, labeled container for flammable liquid waste.

  • Ensure the waste container is kept tightly closed when not in use.[2]

4. Spill Management:

  • In case of a spill, evacuate personnel to a safe area.[5]

  • Remove all sources of ignition.[2][5]

  • Wear the appropriate PPE as described in step 2.[2]

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[2][3]

  • Carefully collect the spilled material and absorbent into the designated hazardous waste container for disposal.[2][5]

  • Prevent the spill from entering drains, waterways, or soil.[2]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal contractor.[2]

  • The material should be disposed of via controlled incineration at a permitted facility.[5]

  • Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.

  • Maintain all records of waste disposal as required by institutional and regulatory bodies.

6. Disposal of Empty Containers:

  • Do not reuse empty containers.[2]

  • Containers can be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of as hazardous waste.[5]

Methoxydienone_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal A Identify this compound Waste (Pure, Contaminated Materials, Solutions) B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Ventilated Area (Fume Hood) B->C D Is it a spill? C->D E Follow Spill Protocol: 1. Contain with inert material 2. Collect into waste container D->E Yes F Place waste in a designated, labeled, sealed hazardous waste container D->F No E->F G Store container in a secure, well-ventilated area F->G H Arrange for pickup by a licensed waste disposal contractor G->H I Transport to an approved waste disposal plant H->I J Dispose via Controlled Incineration I->J K Document Disposal Records J->K

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Methoxydienone

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE IMPLEMENTATION: This document provides essential safety and logistical protocols for the handling and disposal of Methoxydienone, a potent anabolic steroid. Adherence to these procedures is mandatory for all laboratory personnel to ensure a safe research environment and maintain regulatory compliance. This compound is classified as a Schedule III controlled substance in the United States, necessitating stringent handling and disposal protocols.

Essential Safety Precautions and Personal Protective Equipment (PPE)

Given its potency and classification as a hazardous substance, a multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is required.

Engineering Controls:
  • Containment: All handling of powdered this compound must be conducted within a certified chemical fume hood, biological safety cabinet, or a glove box to prevent aerosolization and inhalation.

  • Ventilation: The laboratory must be equipped with a ventilation system that ensures negative pressure, with a minimum of 12 air changes per hour.

  • Restricted Access: Access to areas where this compound is handled and stored should be restricted to authorized personnel only.

Personal Protective Equipment (PPE):

A comprehensive PPE regimen is the final and critical barrier against exposure. The following PPE is mandatory when handling this compound in any form:

PPE CategorySpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling.
Eye Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes to the eyes and mucous membranes.
Respiratory Protection A NIOSH-approved N95 respirator is the minimum requirement for handling powders. For higher-risk procedures (e.g., large quantities, potential for aerosolization), a powered air-purifying respirator (PAPR) is recommended.Prevents inhalation of airborne particles.
Body Protection A disposable, back-closing laboratory gown with tight-fitting cuffs. For extensive handling, a full-body disposable suit (e.g., Tyvek) is required.Protects skin from contamination and prevents the transfer of the substance outside the laboratory.
Foot Protection Closed-toe shoes and disposable shoe covers.Prevents contamination of footwear and subsequent spread of the substance.

Operational Plan for Handling this compound

This step-by-step guide outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks within a designated containment area.

  • The container must be clearly labeled with the chemical name and all appropriate hazard warnings.

  • Store this compound in a securely locked, dedicated, and well-ventilated cabinet, away from incompatible materials such as strong oxidizing agents.

Preparation and Handling:
  • Before handling, ensure all necessary PPE is donned correctly.

  • Conduct all manipulations of powdered this compound within a certified containment device (e.g., chemical fume hood).

  • Use dedicated, non-sparking tools for weighing and transferring the substance.

  • Work on a disposable, absorbent bench liner to contain any potential spills.

Spill Management:
  • In the event of a spill, evacuate the immediate area and alert laboratory safety personnel.

  • For small spills, trained personnel wearing appropriate PPE should gently cover the spill with an absorbent material, avoiding the creation of dust.

  • The contaminated material should be collected into a designated hazardous waste container.

  • The spill area should be decontaminated with a suitable cleaning agent.

Disposal Plan for this compound and Contaminated Materials

As a Schedule III controlled substance, the disposal of this compound must render it "non-retrievable" in accordance with DEA regulations.

Deactivation:
  • For residual amounts of this compound, a chemical deactivation process is recommended. A common method involves the use of a strong oxidizing agent, such as a solution of potassium permanganate and sulfuric acid, to break down the steroid structure. This process should only be carried out by trained personnel in a controlled environment.

Waste Segregation and Collection:
  • All disposable materials that have come into contact with this compound, including gloves, gowns, bench liners, and cleaning materials, must be collected in a clearly labeled hazardous waste container.

  • Unused or expired this compound must be segregated for disposal and not mixed with other chemical waste.

Final Disposal:
  • All this compound waste must be disposed of through a licensed hazardous waste disposal company that is authorized to handle controlled substances.

  • Maintain meticulous records of all disposed quantities, in compliance with institutional and federal regulations.

Quantitative Data

Due to the lack of a specific Occupational Exposure Limit (OEL) for this compound, an Occupational Exposure Banding (OEB) approach is recommended. Based on its pharmacological activity as a potent steroid, it falls into a high-potency category.

ParameterValueSource/Rationale
Occupational Exposure Band (OEB) Band 4 (1-10 µg/m³)Based on the potent pharmacological effects of anabolic steroids.
Legal Classification (US) Schedule III Controlled SubstanceU.S. Drug Enforcement Administration
Flash Point 188.8 °C[1]
Solubility in Water < 0.27 mg/L at 20 °C[1]
Density 1.214 g/cm³ at 20 °C[1]

Experimental Workflow for Safe Handling

Methoxydienone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Containment Area prep_ppe->prep_setup handling_weigh Weigh and Transfer prep_setup->handling_weigh Enter Containment handling_exp Conduct Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Surfaces handling_exp->cleanup_decon Experiment Complete cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff disp_deactivate Deactivate Residuals cleanup_doff->disp_deactivate Waste Generated disp_segregate Segregate Waste disp_deactivate->disp_segregate disp_dispose Dispose via Licensed Vendor disp_segregate->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.